5-(2-Azidoethyl)cytidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H16N6O5 |
|---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
4-amino-5-(2-azidoethyl)-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H16N6O5/c12-9-5(1-2-14-16-13)3-17(11(21)15-9)10-8(20)7(19)6(4-18)22-10/h3,6-8,10,18-20H,1-2,4H2,(H2,12,15,21)/t6-,7?,8+,10-/m1/s1 |
InChI Key |
OADAJNNTZFXREZ-LCFZEIEZSA-N |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)CCN=[N+]=[N-] |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
Cellular Uptake and Metabolism of 5-(2-Azidoethyl)cytidine in Mammalian Cells: A Technical Guide
Disclaimer: Direct experimental data on the cellular uptake and metabolism of 5-(2-Azidoethyl)cytidine in mammalian cells is limited in publicly available scientific literature. Therefore, this guide is based on the established principles of nucleoside analog metabolism, drawing parallels from well-studied related compounds such as 5-azacytidine (B1684299) and other 5-substituted cytidine (B196190) analogs. The experimental protocols provided are standard methods applicable to the study of novel nucleoside analogs.
Introduction
This compound is a modified nucleoside that holds potential for use in various biomedical research applications, including as a chemical probe for studying RNA synthesis and modification through click chemistry. Understanding its cellular uptake and metabolic fate is crucial for interpreting experimental results and for the development of any potential therapeutic applications. This technical guide provides an in-depth overview of the hypothesized mechanisms of cellular uptake and metabolism of this compound in mammalian cells, along with detailed experimental protocols for their investigation.
Hypothesized Cellular Uptake and Metabolism
Based on the behavior of other cytidine analogs, the cellular uptake and metabolism of this compound is likely to follow a multi-step process involving membrane transport, enzymatic phosphorylation, and potential incorporation into nucleic acids.
Cellular Uptake
The entry of this compound into mammalian cells is likely mediated by nucleoside transporters. The primary candidates are the human equilibrative nucleoside transporters (hENTs), which facilitate the transport of a wide range of natural nucleosides and their analogs across the cell membrane.
Metabolic Activation and Fate
Once inside the cell, this compound is expected to undergo metabolic activation through sequential phosphorylation by cellular kinases to its monophosphate, diphosphate, and ultimately triphosphate form. This process is critical for its biological activity. The key enzymes likely involved are uridine-cytidine kinase (UCK) and deoxycytidine kinase (dCK). The resulting this compound triphosphate can then be a substrate for RNA polymerases, leading to its incorporation into newly synthesized RNA. It is less likely to be incorporated into DNA unless the ribose is first reduced to a deoxyribose.
The azide (B81097) group introduces a bioorthogonal handle, allowing for the subsequent detection and analysis of RNA molecules containing this modification.
Quantitative Data from Related Cytidine Analogs
To provide a quantitative context, the following table summarizes data from studies on the well-characterized cytidine analog, 5-azacytidine. These values can serve as a benchmark for designing and interpreting experiments with this compound.
| Parameter | Cell Line | Value | Reference Compound |
| Cellular Uptake | |||
| Transport System | Various | Facilitated nucleoside transport system | 5-Azacytidine |
| Metabolism | |||
| Peak Intracellular Triphosphate Concentration | CEM/O | 110.3 ± 30.7 µM | 5,6-dihydro-5-azacytidine (B1221591) |
| Incorporation into RNA | CEM/O | 552.6 ± 7.8 pmol/10⁷ cells | 5,6-dihydro-5-azacytidine[1] |
| Incorporation into DNA | CEM/O | 64.55 ± 10.0 pmol/10⁷ cells | 5,6-dihydro-5-azacytidine[1] |
| Cytotoxicity (IC50) | |||
| 24-hour exposure | A(T1)C1-3 hamster fibrosarcoma | ~0.01 µg/ml | 5-aza-2'-deoxycytidine[2] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the cellular uptake and metabolism of this compound.
Cell Culture and Treatment
-
Cell Lines: A panel of relevant mammalian cell lines (e.g., HeLa, A549, HEK293T) should be used.
-
Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells should be seeded at a predetermined density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound.
Cellular Uptake Assay
This protocol aims to determine the rate and mechanism of this compound uptake.
-
Cell Seeding: Seed cells in 24-well plates to reach 80-90% confluency on the day of the experiment.
-
Pre-incubation: Wash cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Uptake Initiation: Add transport buffer containing a known concentration of radiolabeled or fluorescently tagged this compound. To determine the involvement of specific transporters, parallel experiments can be performed in the presence of known nucleoside transporter inhibitors (e.g., dipyridamole (B1670753) for ENT1).
-
Uptake Termination: At various time points (e.g., 1, 5, 15, 30 minutes), rapidly wash the cells three times with ice-cold transport buffer to stop the uptake.
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer. The amount of internalized compound can be quantified by scintillation counting (for radiolabeled compounds) or fluorescence measurement.
Analysis of Intracellular Metabolites by HPLC
This protocol is for the separation and quantification of this compound and its phosphorylated metabolites.
-
Cell Treatment and Harvesting: Treat cells with this compound for various durations. After incubation, wash the cells with ice-cold PBS and harvest them.
-
Metabolite Extraction: Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 60% methanol). Centrifuge to pellet cellular debris.
-
Sample Preparation: Dry the supernatant containing the metabolites under vacuum and reconstitute in the HPLC mobile phase.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide) in a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed to separate the different phosphorylated species.
-
Detection: UV detection at a wavelength where cytidine analogs absorb (around 240-270 nm).
-
-
Quantification: Compare the peak areas of the metabolites to a standard curve of known concentrations of this compound and its synthesized phosphorylated forms.
Analysis of RNA Incorporation via Click Chemistry
This protocol allows for the detection of this compound incorporated into newly synthesized RNA.
-
Cell Treatment: Incubate cells with this compound for a desired period to allow for its incorporation into RNA.
-
RNA Isolation: Isolate total RNA from the cells using a standard RNA extraction kit.
-
Click Reaction:
-
Prepare a reaction mixture containing the isolated RNA, a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA), and an alkyne-functionalized reporter molecule (e.g., a fluorescent alkyne or a biotin-alkyne).
-
Incubate the reaction mixture to allow the cycloaddition reaction between the azide group on the incorporated cytidine analog and the alkyne group of the reporter molecule.
-
-
Analysis:
-
Fluorescence Imaging: If a fluorescent alkyne was used, the labeled RNA can be visualized by gel electrophoresis followed by fluorescence scanning.
-
Biotin Pulldown: If a biotin-alkyne was used, the labeled RNA can be enriched using streptavidin-coated beads, followed by downstream analysis like RT-qPCR or sequencing.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized metabolic pathway of this compound and the general workflows for its analysis.
Caption: Hypothesized metabolic pathway of this compound.
Caption: Experimental workflow for studying this compound.
Conclusion
While direct experimental evidence is currently lacking, the cellular uptake and metabolism of this compound can be rationally investigated using the established methodologies outlined in this guide. The provided protocols for assessing cellular uptake, metabolic activation, and incorporation into RNA will be instrumental in characterizing the biological behavior of this promising chemical probe. The insights gained from such studies will be invaluable for its application in molecular biology and drug development. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.
References
The Enzymatic Incorporation of 5-(2-Azidoethyl)cytidine into Nascent RNA: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted labeling and subsequent analysis of nascent RNA transcripts are pivotal for elucidating the intricate dynamics of gene expression and regulation. The introduction of bioorthogonal functional groups into RNA molecules via enzymatic incorporation of modified nucleoside triphosphates provides a powerful tool for their visualization, capture, and functional characterization. This technical guide details the principles and methodologies for the enzymatic incorporation of 5-(2-Azidoethyl)cytidine (AEC) into nascent RNA. While direct experimental data for AEC is limited in the current scientific literature, this document extrapolates from the well-established use of analogous 5-substituted cytidine (B196190) and other modified pyrimidine (B1678525) analogs to provide a comprehensive framework for its application. The guide covers the enzymatic machinery, detailed experimental protocols for in vitro transcription, and downstream bioorthogonal conjugation via click chemistry. Quantitative data from closely related analogs are presented to offer performance benchmarks.
Introduction: The Power of Bioorthogonal RNA Labeling
Understanding the lifecycle of RNA, from its synthesis to its decay, is fundamental to molecular biology and drug discovery. Metabolic labeling of nascent RNA with modified nucleosides that contain bioorthogonal functional groups has emerged as a critical technique for studying RNA dynamics. These chemical handles, such as azides and alkynes, are inert to biological systems but can be specifically and efficiently reacted with exogenously supplied probes through "click chemistry".[1][2] This enables the attachment of fluorophores for imaging, biotin (B1667282) for affinity purification, or other moieties for functional studies.
The azide (B81097) group is a particularly attractive bioorthogonal handle due to its small size and high stability. This compound (AEC) is a cytidine analog that places an azide group at the C5 position of the pyrimidine ring via a flexible ethyl linker. This modification is positioned in the major groove of the RNA duplex, where it is less likely to interfere with Watson-Crick base pairing and recognition by RNA processing enzymes. This guide focuses on the enzymatic incorporation of AEC into nascent RNA, primarily through in vitro transcription with bacteriophage RNA polymerases, and the subsequent derivatization of the azide-modified RNA.
The Enzymatic Machinery: RNA Polymerase Substrate Specificity
The successful incorporation of a modified nucleotide into a growing RNA chain is dependent on its acceptance as a substrate by an RNA polymerase. For in vitro transcription, bacteriophage T7 RNA polymerase is the most commonly used enzyme due to its high processivity and broad substrate tolerance.[3][4]
Studies on a variety of 5-substituted pyrimidine nucleoside triphosphates have demonstrated that T7 RNA polymerase can accommodate a range of modifications at the C5 position of uracil (B121893) and cytosine.[4][5][6] The enzyme is known to tolerate even bulky substituents at this position, suggesting that the 2-azidoethyl group of AEC would likely be accommodated.[3][6]
For cellular applications, the corresponding nucleoside, this compound, would need to be taken up by cells and phosphorylated to its 5'-triphosphate form (AEC-TP) by cellular nucleoside and nucleotide kinases. The substrate specificity of these kinases for AEC would be a critical determinant of its efficiency in metabolic labeling.[7]
Experimental Section
Synthesis of this compound-5'-Triphosphate (AEC-TP)
In Vitro Transcription with T7 RNA Polymerase
This protocol describes the enzymatic synthesis of azide-modified RNA using a DNA template containing a T7 promoter.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10X Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
RNase Inhibitor
-
ATP, GTP, UTP solution (10 mM each)
-
CTP solution (10 mM)
-
This compound-5'-Triphosphate (AEC-TP) solution (10 mM)
-
Nuclease-free water
Protocol:
-
Thaw all reagents on ice.
-
Assemble the reaction at room temperature in the following order:
| Component | Volume (20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10X Transcription Buffer | 2 µL | 1X |
| ATP, GTP, UTP (10 mM each) | 2 µL | 1 mM each |
| CTP (10 mM) | 1 µL | 0.5 mM |
| AEC-TP (10 mM) | 1 µL | 0.5 mM |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase | 2 µL |
Note: The ratio of CTP to AEC-TP can be varied to modulate the density of the azide modification in the transcript. A 1:1 ratio is a good starting point.
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable RNA purification kit or by ethanol (B145695) precipitation.
-
Quantify the RNA concentration using a spectrophotometer.
Click Chemistry Labeling of Azide-Modified RNA
This protocol describes the labeling of azide-modified RNA with an alkyne-functionalized reporter molecule (e.g., a fluorescent dye or biotin) using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][9][10]
Materials:
-
Azide-modified RNA (1-10 µg)
-
Alkyne-reporter molecule (e.g., Alkyne-Fluor 555)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM)
-
Sodium ascorbate (B8700270) solution (100 mM, freshly prepared)
-
Nuclease-free water
Protocol:
-
In a microcentrifuge tube, combine the following:
-
Azide-modified RNA (in nuclease-free water)
-
Alkyne-reporter molecule (10-50 molar excess over RNA)
-
-
In a separate tube, premix the copper catalyst:
-
4 µL of 10 mM CuSO₄
-
2 µL of 50 mM THPTA
-
-
Add the copper catalyst premix to the RNA/alkyne mixture.
-
Add 10 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled RNA to remove unreacted reagents using an RNA purification kit or ethanol precipitation.
Quantitative Data (Based on Analogous Compounds)
As direct quantitative data for the enzymatic incorporation of this compound is not available, the following tables provide representative data for the well-characterized analog, 5-ethynylcytidine (B1258090) (EC), and general expectations for 5-substituted pyrimidines with T7 RNA polymerase.
Table 1: In Vitro Transcription Yields with Modified Cytidine Analogs
| Modified CTP Analog | % of CTP Replacement | Relative RNA Yield (%)* | Reference |
| 5-Ethynyl-CTP | 100% | ~80-90% | Extrapolated from[4][5] |
| 5-Aminoallyl-CTP | 100% | ~70-85% | Extrapolated from[11] |
| This compound-TP | 100% | Expected: 60-90% | Hypothetical |
*Relative to a reaction with 100% natural CTP.
Table 2: Kinetic Parameters for T7 RNA Polymerase with 5-Substituted Pyrimidine Analogs
| UTP Analog | Relative Km (vs. UTP) | Relative Vmax (vs. UTP) | Reference |
| 5-Phenyl-UTP | ~1.0 | ~1.0 | [11] |
| 5-Indolyl-UTP | ~1.0 | ~1.0 | [11] |
| 5-Amino-UTP | Significantly Higher | ~1.0 | [11] |
Note: These data for UTP analogs suggest that hydrophobic modifications at the 5-position are well-tolerated by T7 RNA polymerase without significantly affecting the binding affinity (Km) or the maximum reaction rate (Vmax). A similar trend would be expected for 5-substituted CTP analogs.
Visualizations
References
- 1. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Incorporation of Emissive Pyrimidine Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular differentiation, cytidine analogs and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Bioorthogonal Cytidine Analogs for RNA Labeling
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The metabolic labeling of nascent RNA with modified nucleosides is a cornerstone technique for studying the dynamics of transcription, RNA processing, and decay. Cytidine (B196190) analogs equipped with bioorthogonal functional groups, which can be selectively tagged with reporter molecules, are invaluable tools in this field. This technical guide provides an in-depth overview of key structural analogs of 5-(2-Azidoethyl)cytidine used for RNA labeling. While published data on the metabolic incorporation of this compound itself is not available, this document focuses on its well-characterized structural analogs that feature either azide (B81097) or alkyne moieties for bioorthogonal chemistry. We present a comparative analysis of their metabolic activation, labeling efficiency, and cytotoxicity. Detailed experimental protocols for metabolic labeling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC) are provided, alongside graphical workflows to guide experimental design.
Overview of Key Cytidine Analogs for RNA Labeling
The selection of a cytidine analog for metabolic labeling depends on the experimental goal, the required detection method, and the tolerance of the cellular system. The primary differences lie in the position of the chemical handle (on the base or the ribose sugar), the type of handle (azide or alkyne), and the specific kinase responsible for its activation.
-
2'-Azidocytidine (2'-AzCyd): This analog features an azide group at the 2' position of the ribose. Its activation is mediated by deoxycytidine kinase (dCK), an enzyme with variable expression across cell types, offering a potential route for cell-selective labeling.[1][2] 2'-AzCyd is primarily incorporated into ribosomal RNA (rRNA) and exhibits low cytotoxicity.[1][2] The azide handle allows for copper-free detection via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is highly advantageous for live-cell imaging and for preserving RNA integrity.[1]
-
5-Ethynylcytidine (EC): This analog possesses an alkyne group at the 5-position of the cytosine base.[3] It is efficiently incorporated into newly transcribed RNA but not DNA.[3] A key feature of EC is its rapid metabolism, which can be useful for short pulse-labeling experiments.[3] Detection of the incorporated alkyne is achieved through the highly efficient but potentially cytotoxic copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3]
-
N4-Allylcytidine (a4C): This analog is modified at the N4 position of the cytosine base. It is phosphorylated by uridine-cytidine kinase (UCK2). Beyond standard labeling, a4C offers a unique functionality: after incorporation, it can be specifically reacted with iodine to form a cyclized structure that induces misincorporation during reverse transcription, enabling precise identification of the labeled sites through sequencing.
Data Presentation: Comparative Analysis of Cytidine Analogs
The following table summarizes the key quantitative and qualitative parameters for the discussed cytidine analogs, along with common uridine (B1682114) analogs for comparison. Optimal concentrations and incubation times are highly cell-type dependent and require empirical validation.
| Analog | Modification | Activating Kinase | Typical Concentration | Typical Incubation | Cytotoxicity | Detection Method |
| 2'-Azidocytidine (2'-AzCyd) | 2'-Azido (Ribose) | Deoxycytidine Kinase (dCK) | 1 mM | 12 hours | Low cytotoxicity reported[1] | SPAAC (Copper-free) |
| 5-Ethynylcytidine (EC) | 5-Ethynyl (Base) | Uridine-Cytidine Kinase (UCK2) | 0.1 - 1 mM | 1 - 4 hours | Not specified; faster metabolism than EU[3] | CuAAC (Copper-catalyzed) |
| N4-Allylcytidine (a4C) | N4-Allyl (Base) | Uridine-Cytidine Kinase (UCK2) | 10 - 1000 µM (500 µM used) | 12 - 24 hours | Low cytotoxicity reported | Iodine reaction for sequencing |
| 5-Ethynyluridine (5-EU) | 5-Ethynyl (Base) | Uridine-Cytidine Kinase (UCK2) | 0.1 - 1 mM | 1 - 24 hours | > 1 mM (cell type dependent)[4] | CuAAC (Copper-catalyzed) |
| 4-Thiouridine (4sU) | 4-Thio (Base) | Uridine-Cytidine Kinase (UCK2) | 100 - 500 µM | 1 - 12 hours | ~500 µM (cell type dependent)[4] | Biotinylation, Sequencing |
Experimental Workflows and Chemical Pathways
Visualizing the experimental and metabolic pathways is crucial for designing and troubleshooting RNA labeling experiments. The following diagrams, generated using Graphviz, illustrate the key processes.
Caption: General workflow for metabolic RNA labeling and analysis.
Caption: Enzymatic activation pathways for cytidine analogs.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments. Note: All solutions should be prepared with nuclease-free water. Standard sterile techniques and appropriate personal protective equipment should be used.
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells
This protocol describes the incorporation of a cytidine analog into the RNA of adherent mammalian cells.
Materials:
-
Adherent cells (e.g., HeLa, HEK293T) at ~70-80% confluency.
-
Complete cell culture medium, pre-warmed to 37°C.
-
Cytidine analog stock solution (e.g., 100 mM in DMSO).
-
Phosphate-Buffered Saline (PBS), sterile and cold.
-
Reagents for RNA isolation (e.g., TRIzol or column-based kit).
Procedure:
-
Prepare Labeling Medium: Thaw the cytidine analog stock solution. Dilute the stock into pre-warmed complete culture medium to the desired final concentration (e.g., 0.5-1.0 mM). Mix thoroughly by inverting the tube.
-
Cell Labeling: Aspirate the existing medium from the cultured cells. Gently add the prepared labeling medium to the cells.
-
Incubation: Return the cells to a 37°C, 5% CO₂ incubator. Incubate for the desired duration (pulse time), which can range from 30 minutes to 24 hours depending on the analog's stability and the experimental aim.
-
Harvesting: After incubation, remove the plate from the incubator. Aspirate the labeling medium.
-
Washing: Gently wash the cell monolayer once with cold PBS to halt further incorporation of the analog.
-
RNA Isolation: Immediately lyse the cells directly on the plate using your chosen RNA extraction reagent (e.g., TRIzol). Proceed with the total RNA extraction protocol according to the manufacturer's instructions.
-
Quantification: Quantify the concentration and assess the purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Store the RNA at -80°C.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Purified RNA
This protocol is for conjugating an azide-functionalized reporter (e.g., Azide-Biotin, Azide-Fluorophore) to RNA metabolically labeled with an alkyne-containing analog like 5-Ethynylcytidine (EC).
Materials:
-
Alkyne-labeled RNA (1-10 µg).
-
Azide-reporter stock solution (e.g., 10 mM in DMSO).
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in nuclease-free water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in nuclease-free water).[5]
-
Sodium Ascorbate stock solution (100 mM in nuclease-free water, prepare fresh ).
-
Nuclease-free water and microcentrifuge tubes.
Procedure:
-
In a nuclease-free microcentrifuge tube, add 1-10 µg of alkyne-labeled RNA and bring the volume to 35 µL with nuclease-free water.
-
Prepare Catalyst Premix: In a separate tube, mix 5 µL of the 20 mM CuSO₄ solution with 10 µL of the 50 mM THPTA ligand solution. Let it stand for 2-3 minutes.[5] This premixing chelates the copper, improving reaction efficiency and reducing RNA degradation.[5][6]
-
Assemble Reaction: To the RNA solution, add the reagents in the following order:
-
5 µL of the Azide-reporter stock (final concentration ~1 mM).
-
15 µL of the CuSO₄/THPTA premix (final concentrations: ~2.5 mM CuSO₄, ~5 mM THPTA).
-
-
Initiate Reaction: Add 10 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction (final concentration ~14 mM). The total reaction volume will be 65 µL.
-
Incubation: Mix gently by flicking the tube. Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
RNA Purification: Stop the reaction and purify the labeled RNA to remove the catalyst and excess reporter molecules. This can be done using an RNA clean-up kit or by ethanol precipitation.
-
Ethanol Precipitation: Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 3 volumes of 100% cold ethanol. Mix and incubate at -20°C for at least 1 hour. Centrifuge at high speed (≥12,000 x g) for 20 minutes at 4°C. Carefully discard the supernatant, wash the pellet with cold 70% ethanol, and resuspend in nuclease-free water.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Purified RNA
This protocol is for conjugating a strained alkyne reporter (e.g., DBCO-Fluorophore) to RNA metabolically labeled with an azide-containing analog like 2'-Azidocytidine (2'-AzCyd). This copper-free method is milder and ideal when RNA integrity is paramount.
Materials:
-
Azide-labeled RNA (1-10 µg).
-
Strained alkyne-reporter stock solution (e.g., 10 mM DBCO-Biotin in DMSO).
-
Reaction buffer (e.g., PBS or Tris buffer, pH 7.4).
-
Nuclease-free water and microcentrifuge tubes.
Procedure:
-
In a nuclease-free microcentrifuge tube, combine 1-10 µg of azide-labeled RNA with the reaction buffer to a final volume of 45 µL.
-
Add Reporter: Add 5 µL of the 10 mM strained alkyne-reporter stock solution to the RNA mixture (final concentration 1 mM).
-
Incubation: Mix gently and incubate the reaction. SPAAC reactions are typically slower than CuAAC.[7] Incubate at 37°C for 1-4 hours or at room temperature overnight. Protect the reaction from light if using a fluorescent reporter.
-
RNA Purification: Purify the labeled RNA to remove the unreacted reporter molecule using an RNA clean-up kit or ethanol precipitation as described in Protocol 2, Step 6.
References
- 1. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Azido-Modified Nucleosides: A Technical Guide to Unraveling Transcriptome Dynamics
For Researchers, Scientists, and Drug Development Professionals
The ability to distinguish newly synthesized RNA from the pre-existing pool is paramount for a deeper understanding of gene expression dynamics, including transcription rates, RNA processing, and decay. Metabolic labeling with modified nucleosides has emerged as a powerful technique to this end. This in-depth technical guide explores the discovery, development, and application of azido-modified nucleosides, a versatile class of chemical tools that are revolutionizing the field of transcriptomics. By leveraging the power of bioorthogonal "click chemistry," these analogs provide an unprecedented window into the intricate and dynamic world of the transcriptome.
Introduction: The Need for Nascent RNA Profiling
Traditional transcriptomic methods, such as RNA sequencing (RNA-seq), provide a static snapshot of the total RNA population within a cell at a single point in time. While incredibly valuable, these approaches cannot delineate the kinetics of RNA synthesis, processing, and degradation. To overcome this limitation, researchers have turned to metabolic labeling, a technique that involves introducing chemically modified nucleoside analogs into cells, where they are incorporated into newly synthesized RNA by the cellular machinery.[1] The unique chemical handle on these modified nucleosides allows for the selective isolation and analysis of the nascent RNA population.[1]
Among the various modified nucleosides, azido-analogs have proven to be particularly versatile. The azide (B81097) group is small, generally well-tolerated by cells, and, most importantly, bioorthogonal.[1][2] This means it does not react with endogenous cellular components but can be specifically and efficiently derivatized with complementary probes through "click chemistry" reactions.[2][3] This allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification, providing a powerful toolkit for studying RNA biology.[1]
Discovery and Development of Key Azido-Modified Nucleosides
The development of azido-modified nucleosides for transcriptomics has been driven by the need for robust and versatile tools for metabolic labeling. Several key analogs have been synthesized and characterized, each with unique properties and applications.
2.1. Azido-Modified Adenosine (B11128) Analogs:
Researchers have demonstrated that adenosine analogs bearing azide handles at both the 2'- and N6-positions can be robustly incorporated into cellular RNA.[4] These analogs are valuable for tracking both gene body transcription and polyadenylation.[4] For instance, 2'-azidoadenosine (2'-AzA) is incorporated transcriptionally by RNA polymerases and post-transcriptionally by poly(A) polymerases.[5][6]
2.2. Azido-Modified Cytidine (B196190) Analogs:
2'-azidocytidine (2'-AzCyd) has emerged as a powerful tool for cell- and polymerase-selective RNA labeling.[7][8] Unlike many other pyrimidine (B1678525) ribonucleosides that rely on uridine-cytidine kinase 2 (UCK2) for activation, 2'-AzCyd is phosphorylated by deoxycytidine kinase (dCK).[7][8] This allows for cell-selective labeling in cells engineered to express dCK. Furthermore, 2'-AzCyd is primarily incorporated into ribosomal RNA by RNA Polymerase I, enabling polymerase-specific studies.[7] It also exhibits low cytotoxicity and high labeling efficiency.[7][8]
2.3. Other Azido-Modified Nucleosides:
While adenosine and cytidine analogs have been extensively studied, other azido-modified nucleosides have also been explored. For example, 5-azidomethyluridine has been shown to be incorporated into cellular RNA through the expression of a mutated version of the nucleoside kinase UCK2.[5] However, some analogs, like 5-methylazidouridine, have shown no detectable incorporation into cellular RNA.[4] The development of 3'-azido-3'-deoxy-5-methylcytidine (B2512616) (Azido-mC) has also been proposed as a potential tool, though its 3'-modification may lead to transcription chain termination.[1]
Core Methodologies: From Labeling to Analysis
The application of azido-modified nucleosides in transcriptomics follows a general workflow that involves metabolic labeling, bioorthogonal ligation, and downstream analysis.
Caption: General workflow for transcriptomic analysis using azido-modified nucleosides.
3.1. Metabolic Labeling of Nascent RNA:
The first step involves incubating cells with the desired azido-modified nucleoside. The nucleoside is taken up by the cells and phosphorylated by cellular kinases to its triphosphate form, which is then incorporated into newly transcribed RNA by RNA polymerases.
Experimental Protocol: Metabolic Labeling with 2'-Azidocytidine (2'-AzCyd)
-
Cell Culture: Plate HeLa cells or another cell line of interest in appropriate growth medium.
-
Labeling: Add 2'-AzCyd to the culture medium to a final concentration of 1 mM.
-
Incubation: Incubate the cells for 12 hours under standard cell culture conditions.
-
Harvesting: After incubation, harvest the cells and proceed with total RNA extraction using a standard protocol (e.g., TRIzol reagent).
3.2. Bioorthogonal Ligation via Click Chemistry:
Once the azido-labeled RNA is isolated, the azide group serves as a chemical handle for conjugation to a reporter molecule containing a terminal alkyne. This reaction, known as click chemistry, is highly specific and efficient. Two main types of click chemistry are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst.[4][9] While effective for in vitro applications, the cytotoxicity of copper can be a concern for live-cell imaging.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.[1][4] SPAAC is ideal for live-cell imaging and applications where copper toxicity is a concern.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. idtdna.com [idtdna.com]
- 4. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of Nascent Transcripts with Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Distribution and Clearance of 5-(2-Azidoethyl)cytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific in vivo distribution and clearance data for 5-(2-Azidoethyl)cytidine is not publicly available. This guide provides a comprehensive framework based on the well-documented behavior of closely related 5-substituted cytidine (B196190) analogs, such as 5-azacytidine (B1684299) and decitabine, to inform preclinical research strategies for this compound.
Introduction
This compound is a synthetic analog of the nucleoside cytidine, featuring an azidoethyl group at the 5-position of the pyrimidine (B1678525) ring. Such modifications are often introduced to alter the molecule's biological activity, metabolic stability, and potential for bioconjugation via click chemistry.[1] Understanding the in vivo distribution and clearance of this compound is critical for evaluating its therapeutic potential, toxicity profile, and pharmacokinetic properties.
This technical guide outlines the anticipated metabolic pathways, and provides detailed, generalized experimental protocols for determining the biodistribution and clearance of this compound in preclinical animal models.
Anticipated In Vivo Profile of 5-Substituted Cytidine Analogs
The in vivo fate of nucleoside analogs is largely governed by cellular uptake mechanisms, enzymatic metabolism, and excretion pathways. For 5-substituted cytidine analogs, the following processes are of primary importance:
-
Metabolic Inactivation: A key enzyme in the metabolism of many cytidine analogs is cytidine deaminase , which is highly expressed in the liver and other tissues.[2][3] This enzyme catalyzes the deamination of cytidine and its analogs to the corresponding uridine (B1682114) derivatives, which often leads to a loss of biological activity and rapid clearance from plasma. For instance, 5-aza-2'-deoxycytidine (decitabine) has a very short plasma half-life in humans of approximately 15 to 25 minutes due to rapid inactivation by cytidine deaminase.[4] It is highly probable that this compound is also a substrate for this enzyme.
-
Anabolic Activation: For cytidine analogs to exert a therapeutic or toxic effect, they often need to be phosphorylated intracellularly by kinases, such as deoxycytidine kinase, to their active triphosphate forms.[4] These triphosphates can then be incorporated into DNA or RNA, leading to various cellular effects, including the inhibition of DNA methyltransferases.[5]
-
Distribution: Following administration, nucleoside analogs are distributed throughout the body. Distribution to specific tissues can be influenced by the expression of nucleoside transporters and the metabolic activity within those tissues.
Quantitative Data on Related Cytidine Analogs
While specific quantitative data for this compound is unavailable, the following table summarizes pharmacokinetic parameters for the related and well-studied cytidine analog, 5-aza-2'-deoxycytidine (Decitabine), to provide a comparative baseline.
| Parameter | Species | Dose and Route | Value | Reference |
| Plasma Half-life (t½) | Human | 1-hour infusion (75-100 mg/m²) | α-phase: 7 min, β-phase: 35 min | [6] |
| Human | N/A | ~20 minutes | [2] | |
| Clearance | Human | 1-hour infusion (75-100 mg/m²) | High (suggests rapid metabolic elimination) | [6] |
| Urinary Excretion | Human | 1-hour infusion (75-100 mg/m²) | < 1% of administered dose as unchanged drug | [6] |
Detailed Experimental Protocols
The following sections describe standard methodologies for conducting in vivo distribution and clearance studies of a novel cytidine analog like this compound.
Animal Models
-
Species: Male C57/BL6 mice or Sprague-Dawley rats are commonly used for initial pharmacokinetic and biodistribution studies due to their well-characterized physiology and handling feasibility.[7]
-
Health Status: Animals should be healthy, within a specific age and weight range, and acclimated to the laboratory environment for at least one week prior to the experiment.
-
Ethical Considerations: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Dosing and Administration
-
Formulation: this compound should be dissolved in a sterile, biocompatible vehicle suitable for the intended route of administration (e.g., saline for intravenous injection). The stability of the compound in the formulation should be confirmed.
-
Route of Administration: Intravenous (IV) administration is often preferred for initial pharmacokinetic studies to ensure 100% bioavailability.[7] Oral (PO) or intraperitoneal (IP) routes can also be investigated to assess absorption and first-pass metabolism.
-
Dose Selection: The dose will depend on the compound's in vitro potency and any preliminary toxicity data. A typical starting dose for a novel nucleoside analog in mice could range from 1 to 20 mg/kg.[7]
Sample Collection and Processing
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240 minutes). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Tissue Distribution: At selected time points, animals are euthanized, and major organs and tissues (e.g., liver, kidneys, spleen, lungs, heart, brain, muscle, and tumor if applicable) are rapidly excised, weighed, and flash-frozen in liquid nitrogen. Samples are stored at -80°C.
-
Excreta Collection: For clearance studies, animals can be housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24 or 48 hours).
Bioanalytical Method
-
Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like nucleoside analogs in biological matrices.
-
Sample Preparation: A protein precipitation method is commonly employed for plasma samples.[7] For tissue samples, homogenization is required prior to extraction. An internal standard (a structurally similar molecule) should be added to all samples and standards to correct for extraction variability.
-
Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Signaling and Metabolic Pathways
The following diagram illustrates the anticipated metabolic pathway of a 5-substituted cytidine analog.
Experimental Workflows
The diagram below outlines a typical experimental workflow for an in vivo biodistribution study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of 5-Aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Potential Off-Target Effects of 5-(2-Azidoethyl)cytidine Incorporation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Azidoethyl)cytidine is a modified nucleoside with potential applications in metabolic labeling and drug development. As with any synthetic nucleoside analog, understanding its potential off-target effects is paramount for accurate experimental design and safe therapeutic application. Direct studies on the biological consequences of this compound incorporation are limited. Therefore, this guide provides an in-depth analysis of its potential off-target effects by drawing comparisons with structurally and functionally related cytidine (B196190) analogs. This document summarizes key quantitative data from related compounds, outlines detailed experimental protocols for assessing off-target effects, and provides visual representations of relevant cellular pathways and experimental workflows.
Introduction to this compound and its Analogs
This compound is a cytidine analog featuring a 2-azidoethyl group at the 5-position of the pyrimidine (B1678525) ring. This modification provides a bioorthogonal handle for "click" chemistry, allowing for the detection and manipulation of nucleic acids into which it has been incorporated. The biological fate and potential toxicity of this compound are largely inferred from studies of other cytidine analogs, such as 5-azacytidine (B1684299), 5-aza-2'-deoxycytidine, and 5-ethynylcytidine (B1258090). These analogs have been studied for their roles as anticancer agents, antiviral drugs, and tools for metabolic labeling of nucleic acids.
The primary concerns regarding the off-target effects of nucleoside analogs revolve around their potential for:
-
Cytotoxicity: Inducing cell death through various mechanisms.
-
Genotoxicity: Damaging DNA, leading to mutations.
-
Inhibition of essential cellular enzymes: Such as DNA and RNA polymerases, and DNA methyltransferases.
-
Perturbation of cellular signaling pathways: Leading to unintended biological responses.
Potential Off-Target Effects Based on Related Cytidine Analogs
The biological activity of this compound is predicated on its cellular uptake, enzymatic phosphorylation to its triphosphate form, and subsequent incorporation into nascent DNA and/or RNA strands by polymerases.
Interaction with DNA Methyltransferases (DNMTs)
A significant off-target effect of some 5-substituted cytidine analogs is the inhibition of DNA methyltransferases. For instance, 5-azacytidine and its deoxy-derivative, 5-aza-2'-deoxycytidine (Decitabine), are potent inhibitors of DNMTs.[1][2] After incorporation into DNA, these analogs form a covalent bond with the DNMT enzyme, trapping it and leading to its degradation.[1][3] This results in global DNA hypomethylation, which can alter gene expression patterns and induce cytotoxicity.[1][4] Given the modification at the 5-position, it is plausible that this compound could also interfere with the normal function of DNMTs, although likely to a different extent than 5-azacytidine due to the different chemical nature of the substituent.
Cytotoxicity and Genotoxicity
The incorporation of modified nucleosides can lead to cytotoxicity through several mechanisms, including the induction of DNA damage responses and apoptosis. 5-aza-2'-deoxycytidine is known to be highly toxic to cultured cells and is used as an antitumor agent.[1] Its cytotoxicity is primarily mediated by the trapping of DNMTs rather than just the demethylation of DNA.[1] In colon tumor cell lines, treatment with 5-aza-2'-deoxycytidine activates the p53 DNA damage response pathway.[5]
The cytotoxic potential of this compound would depend on its efficiency of incorporation into nucleic acids and its interaction with cellular machinery.
Incorporation into RNA and DNA
The sugar moiety of the nucleoside analog (ribose vs. deoxyribose) is a key determinant of its incorporation into RNA or DNA. Since this compound is a cytidine analog (containing a ribose sugar), it is expected to be primarily incorporated into RNA. However, ribonucleotide reductases can convert ribonucleoside diphosphates to deoxyribonucleoside diphosphates, potentially allowing for some level of incorporation into DNA. For example, about 10-20% of 5-azacytidine can be incorporated into DNA.[6] In contrast, 5-ethynylcytidine has been shown to be efficiently incorporated into RNA but not DNA.[7] The extent to which this compound is incorporated into either nucleic acid requires experimental validation.
Quantitative Data on Related Cytidine Analogs
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| 5-aza-2'-deoxycytidine | A(T1)C1-3 hamster fibrosarcoma | Cytotoxicity | IC50 (2-hr exposure) | ~1.0 µg/ml | [6] |
| 5-aza-2'-deoxycytidine | A(T1)C1-3 hamster fibrosarcoma | Cytotoxicity | IC50 (24-hr exposure) | ~0.01 µg/ml | [6] |
| 5-aza-2'-deoxycytidine | HT 29 colon cancer | MTT Assay | IC50 | 2.5 µM | [8] |
| (E)-2'-deoxy-2'-(fluoromethylene) cytidine (FMdC) | WiDr human colon cancer | MTT Assay | IC50 | 79 ± 0.1 nM | [9] |
| FMdC with Pentoxifylline (0.25-1.0 mM) | WiDr human colon cancer | MTT Assay | IC50 | 31.2 ± 2.1 nM | [9] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of this compound on cell viability and proliferation.
Methodology (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Genotoxicity Assessment (ToxTracker® Assay)
Objective: To assess the potential of this compound to induce DNA damage.
Methodology: The ToxTracker® assay is a reporter-based assay that uses mouse embryonic stem (mES) cells to provide a mechanistic insight into the genotoxic properties of a compound.[1]
-
Cell Culture: Culture the different ToxTracker® mES cell lines, each containing a GFP reporter for a specific cellular stress response pathway (e.g., DNA damage, oxidative stress, protein unfolding).
-
Compound Exposure: Expose the cells to a range of concentrations of this compound for 24 hours.
-
Flow Cytometry: Harvest the cells and analyze GFP expression by flow cytometry.
-
Data Analysis: An induction of GFP in specific cell lines indicates the activation of the corresponding stress response pathway, thus identifying the nature of the genotoxicity.
Analysis of Nucleic Acid Incorporation
Objective: To determine if this compound is incorporated into RNA and/or DNA.
Methodology:
-
Metabolic Labeling: Culture cells in the presence of this compound for a defined period.
-
Nucleic Acid Isolation: Isolate total RNA and genomic DNA from the cells using appropriate kits.
-
Click Chemistry: Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction on the isolated nucleic acids using an alkyne-bearing fluorescent dye or biotin.
-
Detection:
-
Fluorescence: Analyze the labeled nucleic acids by gel electrophoresis and fluorescence imaging.
-
Biotin: Perform a dot blot and detect the biotinylated nucleic acids with a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
Quantification: Use quantitative PCR (for DNA) or RT-qPCR (for RNA) with primers specific for known genes to quantify the amount of labeled nucleic acid.
Visualizations
Metabolic Activation and Incorporation Pathway
Caption: Metabolic activation of this compound.
Potential Off-Target Mechanism: DNMT Inhibition
Caption: Potential mechanism of DNMT inhibition by this compound.
Experimental Workflow for Off-Target Assessment
Caption: Workflow for assessing off-target effects.
Conclusion and Future Directions
While this compound holds promise as a tool for chemical biology and potentially as a therapeutic agent, a thorough evaluation of its off-target effects is essential. Based on the known activities of related 5-substituted cytidine analogs, the primary areas of concern are its potential for cytotoxicity, genotoxicity, and interference with DNA methylation. The experimental protocols outlined in this guide provide a framework for systematically investigating these potential off-target effects. Future studies should focus on directly assessing the biological consequences of this compound incorporation in various cell lines and, if warranted, in animal models. A comprehensive understanding of its safety profile will be critical for its successful application in research and medicine.
References
- 1. Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cellular metabolism of 5,6-dihydro-5-azacytidine and its incorporation into DNA and RNA of human lymphoid cells CEM/O and CEM/dCk(-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of nucleoside cytotoxicity through nucleotide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. seqwell.com [seqwell.com]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling of RNA with 5-(2-Azidoethyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA with modified nucleosides is a powerful technique for studying the dynamics of RNA synthesis, processing, turnover, and localization. By introducing a nucleoside analog containing a bioorthogonal handle, researchers can selectively tag and subsequently visualize or isolate newly transcribed RNA. 5-(2-Azidoethyl)cytidine (AEC) is a cytidine (B196190) analog modified at the C5 position with an azidoethyl group. This azide (B81097) moiety serves as a chemical handle for bioorthogonal "click chemistry" reactions, allowing for the covalent attachment of reporter molecules such as fluorophores or affinity tags (e.g., biotin).
Once introduced to cells, AEC is taken up and processed by the cellular nucleotide salvage pathway, converted into its triphosphate form (AEC-TP), and incorporated into newly synthesized RNA by RNA polymerases. The presence of the azide group on the incorporated AEC allows for specific detection and purification of this nascent RNA from the total RNA pool. This method avoids the use of radioactivity and provides high sensitivity and spatiotemporal resolution for tracking RNA dynamics.
Principle of the Method: The workflow involves three main stages:
-
Metabolic Labeling: Cultured cells are incubated with AEC, which is incorporated into newly transcribed RNA.
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified RNA is conjugated to a reporter molecule (e.g., an alkyne-biotin or alkyne-fluorophore) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Downstream Analysis: The labeled RNA is analyzed through various methods, including fluorescence microscopy, northern blotting, RT-qPCR, or next-generation sequencing.
Data Presentation
While specific quantitative data for this compound is not extensively documented in peer-reviewed literature, the following table provides recommended starting parameters based on protocols for analogous azide- and ethynyl-modified pyrimidine (B1678525) nucleosides, such as 2'-Azidocytidine and 5-Ethynyluridine.[1][2] Optimization is critical for each cell type and experimental goal.
| Parameter | Recommended Range | Notes |
| AEC Concentration | 10 µM - 200 µM | Start with a concentration titration (e.g., 10, 50, 100 µM) to determine the optimal balance between labeling efficiency and potential cytotoxicity. |
| Incubation Time | 2 - 24 hours | Shorter times (2-4 hours) are suitable for capturing rapid changes in transcription. Longer times (12-24 hours) increase the labeled RNA yield but may have greater effects on cell physiology. |
| Cell Density | 50% - 80% confluency | Ensure cells are in a logarithmic growth phase for active transcription. |
| Click Reaction: Alkyne Probe | 2 µM - 50 µM | The optimal concentration depends on the specific probe and reaction (CuAAC vs. SPAAC). |
| Click Reaction: CuSO₄ (for CuAAC) | 50 µM - 500 µM | Copper can cause RNA degradation; use a copper ligand like TBTA or THPTA to minimize this effect.[3][4] |
| Click Reaction: Reducing Agent (for CuAAC) | 1 mM - 5 mM (Sodium Ascorbate) | A fresh solution is crucial for efficient catalysis. |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for AEC labeling and a conceptual representation of its application in studying signaling pathways.
Caption: Workflow for metabolic RNA labeling with AEC.
Caption: Using AEC to probe transcriptional responses to signaling.
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA in Cultured Cells
This protocol describes the labeling of nascent RNA in mammalian cells grown in culture.
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (AEC) stock solution (e.g., 10-100 mM in DMSO or water, sterile-filtered)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates/flasks
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic phase of growth (50-80% confluency) at the time of labeling.
-
Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium by diluting the AEC stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM).
-
Labeling: Aspirate the existing medium from the cells, wash once with sterile PBS, and replace it with the prepared AEC-containing labeling medium.
-
Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 4 hours). The optimal time depends on the experimental question and the turnover rate of the RNA of interest.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated AEC. The cells are now ready for either direct fixation (for imaging) or cell lysis for RNA isolation.
Protocol 2: Labeling of Nascent RNA via Click Chemistry (CuAAC)
This protocol is for labeling purified, azide-modified RNA with an alkyne-containing reporter molecule (e.g., Alkyne-Biotin) using a copper-catalyzed reaction. This method is suitable for downstream affinity purification.
Materials:
-
Total RNA isolated from AEC-labeled cells (1-10 µg)
-
Alkyne-Biotin or Alkyne-Fluorophore (e.g., 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (e.g., 50 mM stock in RNase-free water)
-
Copper ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (e.g., 50 mM stock in DMSO/water)
-
Sodium Ascorbate (B8700270) (e.g., 100 mM stock in RNase-free water, prepare fresh )
-
RNase-free water and tubes
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the following in order:
-
Total RNA from AEC-labeled cells (1-10 µg)
-
RNase-free water to a final volume of ~40 µL
-
Alkyne-probe (to a final concentration of 25-50 µM)
-
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. Add CuSO₄ and the copper ligand (e.g., THPTA) in a 1:5 molar ratio and mix. This complex helps protect RNA from degradation.[3][4]
-
Add Catalyst: Add the CuSO₄/ligand complex to the RNA/alkyne mixture to a final CuSO₄ concentration of 250-500 µM. Mix gently by pipetting.
-
Initiate Reaction: Add freshly prepared sodium ascorbate to the reaction tube to a final concentration of 2.5-5 mM. Mix gently.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
RNA Purification: After the reaction, purify the labeled RNA from reaction components using an RNA clean-up kit (e.g., spin column-based) or ethanol (B145695) precipitation. The RNA is now ready for downstream applications like streptavidin bead-based enrichment (if biotinylated) or direct analysis.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
SPAAC is a copper-free click reaction, making it suitable for labeling in living systems where copper toxicity is a concern.[1] It uses a strained cyclooctyne (B158145) probe (e.g., DBCO-Fluorophore).
Materials:
-
Cells cultured on coverslips and labeled with AEC as per Protocol 1.
-
Strained alkyne probe (e.g., DBCO-488, DBCO-594) (1-5 mM stock in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
Procedure:
-
Labeling: Perform metabolic labeling with AEC as described in Protocol 1.
-
Wash: After incubation, wash the cells three times with pre-warmed PBS or imaging medium to remove unincorporated AEC.
-
SPAAC Reaction: Add the strained alkyne-fluorophore to fresh medium at a final concentration of 10-25 µM. Incubate the cells for 30-90 minutes at 37°C.
-
Wash and Fix: Wash the cells three times with PBS to remove the unreacted probe. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize and Stain (Optional): If co-staining is desired, wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes. Add a nuclear counterstain like DAPI.
-
Imaging: Mount the coverslips onto microscope slides and visualize the newly synthesized RNA using fluorescence microscopy.
Conclusion
The metabolic labeling of RNA using this compound provides a versatile and powerful method for investigating the life cycle of RNA. The azide handle allows for robust and specific tagging through click chemistry, enabling a wide array of downstream applications from high-resolution imaging to transcriptome-wide sequencing of nascent RNA. While the provided protocols offer a solid foundation, empirical optimization of labeling conditions is essential to achieve the best results for specific cell types and biological questions.
References
Application Notes and Protocols for Click Chemistry Labeling of 5-(2-Azidoethyl)cytidine-labeled RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful tool for the specific and efficient labeling of biomolecules, including RNA. This set of protocols describes the introduction of an azide (B81097) chemical handle into RNA transcripts using 5-(2-Azidoethyl)cytidine triphosphate (AEC-CTP) via in vitro transcription, followed by the covalent attachment of a reporter molecule (e.g., a fluorophore or biotin) using either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These methods offer a robust and versatile strategy for RNA labeling, enabling a wide range of applications in molecular biology, diagnostics, and drug development.[1][2]
The enzymatic incorporation of AEC-CTP provides a means to introduce azide functionalities at specific cytidine (B196190) positions within an RNA molecule of interest. T7 RNA polymerase is known for its broad substrate tolerance, allowing for the incorporation of modified nucleotides like AEC-CTP during in vitro transcription.[3][4] Following the synthesis and purification of the azide-modified RNA, the azide group serves as a reactive handle for the highly specific and efficient click reaction with an alkyne-containing probe.
This document provides detailed protocols for:
-
Enzymatic Synthesis of this compound-labeled RNA: A method for in vitro transcription to incorporate AEC-CTP into a target RNA sequence.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol: A protocol for the classic click chemistry reaction using a copper catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol: A copper-free click chemistry alternative for applications where copper cytotoxicity is a concern.
Experimental Workflows
Caption: Overall experimental workflow for labeling RNA with this compound and subsequent click chemistry.
Protocol 1: Enzymatic Synthesis of this compound-labeled RNA
This protocol describes the synthesis of azide-modified RNA using T7 RNA polymerase. The ratio of AEC-CTP to CTP can be adjusted to control the density of azide modifications.
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound triphosphate (AEC-CTP)
-
ATP, GTP, UTP, CTP solutions (100 mM)
-
T7 RNA Polymerase
-
T7 Transcription Buffer (10x)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or reagents for ethanol (B145695) precipitation
Procedure:
-
Transcription Reaction Setup: On ice, combine the following components in a nuclease-free microcentrifuge tube. The volumes below are for a standard 20 µL reaction.
| Component | Volume | Final Concentration |
| T7 Transcription Buffer (10x) | 2 µL | 1x |
| ATP, GTP, UTP (100 mM each) | 0.5 µL each | 2.5 mM each |
| CTP (100 mM) | 0.25 µL | 1.25 mM |
| AEC-CTP (10 mM) | 2.5 µL | 1.25 mM |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase | 2 µL | |
| Nuclease-free water | Up to 20 µL |
-
Incubation: Mix the components gently by pipetting up and down. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using an RNA purification kit according to the manufacturer's instructions or by ethanol precipitation. Resuspend the purified RNA in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the azide-labeled RNA using a spectrophotometer (e.g., NanoDrop). The quality and size of the transcript can be assessed by gel electrophoresis.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of azide-modified RNA with an alkyne-containing reporter molecule using a copper(I) catalyst.
Materials:
-
Purified this compound-labeled RNA
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270) (freshly prepared)
-
Nuclease-free buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components in the order listed.
| Component | Final Concentration |
| Azide-labeled RNA | 1-10 µM |
| Alkyne-reporter | 50-250 µM |
| CuSO₄ | 100 µM |
| THPTA | 500 µM |
| Sodium Ascorbate | 1 mM |
| Nuclease-free buffer | to final volume |
-
Incubation: Mix the reaction gently and incubate at room temperature or 37°C for 1-2 hours. Protect the reaction from light if using a fluorescent reporter molecule.
-
Purification of Labeled RNA: Purify the labeled RNA from excess reagents using ethanol precipitation or a suitable RNA cleanup kit.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free labeling of azide-modified RNA with a cyclooctyne-containing reporter molecule.
Materials:
-
Purified this compound-labeled RNA
-
Cyclooctyne-functionalized reporter molecule (e.g., DBCO-fluorophore, DBCO-biotin)
-
Nuclease-free buffer (e.g., PBS, pH 7.4)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components:
| Component | Final Concentration |
| Azide-labeled RNA | 1-10 µM |
| Cyclooctyne-reporter | 50-100 µM |
| Nuclease-free buffer | to final volume |
-
Incubation: Mix the reaction gently and incubate at 37°C for 2-4 hours. Longer incubation times may be required depending on the specific cyclooctyne reagent. Protect from light if using a fluorescent reporter.
-
Purification of Labeled RNA: Purify the labeled RNA using ethanol precipitation or an RNA cleanup kit to remove unreacted reporter molecules.
Quantitative Data Summary
| Parameter | CuAAC | SPAAC | Reference |
| Reaction Time | 1-2 hours | 2-4 hours (can be longer) | [3] |
| Temperature | Room Temperature or 37°C | 37°C | [3] |
| Catalyst | Copper(I) | None | [1] |
| Typical RNA Concentration | 1-10 µM | 1-10 µM | [3] |
| Typical Probe Concentration | 50-250 µM | 50-100 µM | [3] |
| Reaction Efficiency | High | Generally high, can be slightly lower than CuAAC | [4] |
Signaling Pathway and Logical Relationship Diagrams
Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Simplified mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Application Notes and Protocols for Pulse-Chase Analysis of RNA Decay Using 5-(2-Azidoethyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of RNA decay is a critical component of gene expression, influencing the abundance of transcripts and, consequently, the levels of their protein products. Understanding the dynamics of RNA turnover is essential for basic research into cellular processes and for the development of novel therapeutics. Pulse-chase analysis is a powerful technique to measure the half-life of RNA molecules.[1][2] This method involves labeling newly synthesized RNA with a modified nucleoside (the "pulse") and then replacing the label with an excess of the corresponding natural nucleoside (the "chase"). The rate of disappearance of the labeled RNA population over time provides a direct measure of its decay rate.
5-(2-Azidoethyl)cytidine (AEC) is a cytidine (B196190) analog that can be used for the metabolic labeling of newly synthesized RNA. The azide (B81097) group on AEC is a bioorthogonal handle, meaning it is chemically inert within the cellular environment but can be specifically and efficiently reacted with a complementary alkyne- or cyclooctyne-containing molecule through "click chemistry".[3][4] This allows for the selective biotinylation of AEC-labeled RNA, enabling its purification and quantification. This document provides detailed application notes and protocols for using AEC in pulse-chase analysis to determine RNA decay rates. While specific data for AEC is limited, the protocols are based on established methods for similar azido-modified nucleosides, such as 2'-azidocytidine.[5][6]
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times for AEC-based Pulse-Chase Analysis
| Parameter | Recommended Range | Notes |
| AEC Concentration (Pulse) | 50 - 200 µM | Optimal concentration should be determined empirically for each cell line to balance labeling efficiency with potential cytotoxicity. |
| Pulse Duration | 1 - 4 hours | The duration should be long enough to achieve sufficient labeling of the RNA of interest but short enough to minimize effects on cell physiology. |
| Chase Medium | Standard growth medium | The medium should be supplemented with a high concentration of unlabeled cytidine and uridine (B1682114) to effectively compete with any remaining AEC. |
| Unlabeled Cytidine (Chase) | 1 - 10 mM | A high concentration ensures that newly synthesized RNA is not labeled with residual AEC. |
| Unlabeled Uridine (Chase) | 1 - 10 mM | Uridine is included to further ensure efficient chasing, as cytidine and uridine metabolism are linked. |
| Chase Duration | 0 - 24 hours | Time points should be chosen based on the expected half-life of the RNA of interest. A time course with multiple points is recommended. |
Table 2: Example RNA Half-Lives Determined by Metabolic Labeling Methods
| Gene | RNA Half-Life | Cell Type | Method | Reference |
| rRNA (28S and 18S) | > 24 hours | HeLa | 2'-azidocytidine pulse-chase | [5] |
| c-myc | ~30 minutes | Various | Various metabolic labeling | General Knowledge |
| GAPDH | > 8 hours | Various | Various metabolic labeling | General Knowledge |
| β-actin | ~60 hours | Mouse Fibroblasts | 4sU labeling | [7] |
Note: The half-lives presented are examples and can vary significantly between different cell types and experimental conditions.
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound (AEC) incorporation into nascent RNA.
Caption: Experimental workflow for AEC-based pulse-chase analysis of RNA decay.
Experimental Protocols
Protocol 1: AEC Pulse-Chase Labeling of RNA in Cultured Cells
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (AEC)
-
Unlabeled cytidine
-
Unlabeled uridine
-
Phosphate-buffered saline (PBS), RNase-free
-
TRIzol reagent or other RNA extraction kit
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.
-
Pulse: a. Prepare the pulse medium by adding AEC to the complete culture medium to a final concentration of 50-200 µM. b. Aspirate the existing medium from the cells and wash once with pre-warmed PBS. c. Add the pulse medium to the cells and incubate for 1-4 hours under standard cell culture conditions.
-
Chase: a. Prepare the chase medium by adding unlabeled cytidine and uridine to the complete culture medium to a final concentration of 1-10 mM each. b. At the end of the pulse period, aspirate the pulse medium and wash the cells twice with pre-warmed PBS to remove any residual AEC. c. Add the chase medium to the cells. This is the 0-hour time point.
-
Time Course Collection: a. Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours). b. For each time point, wash the cells with ice-cold PBS and lyse them directly in the plate using TRIzol reagent or the lysis buffer from an RNA extraction kit. c. Proceed with total RNA isolation according to the manufacturer's protocol.
-
RNA Quantification and Storage: a. Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). b. Assess RNA integrity using a bioanalyzer or gel electrophoresis. c. Store the RNA at -80°C until ready for click chemistry.
Protocol 2: Biotinylation of AEC-Labeled RNA via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
AEC-labeled total RNA (from Protocol 1)
-
Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
RNase-free water
-
RNA purification columns or magnetic beads
Procedure:
-
Prepare Click Chemistry Reagents: a. Prepare a 20 mM stock solution of CuSO₄ in RNase-free water. b. Prepare a 100 mM stock solution of THPTA in RNase-free water. c. Prepare a 100 mM stock solution of sodium ascorbate in RNase-free water. This solution should be made fresh. d. Prepare a 10 mM stock solution of Alkyne-biotin in DMSO.
-
Set up the Click Reaction: a. In an RNase-free microcentrifuge tube, combine 5-10 µg of AEC-labeled total RNA with RNase-free water to a final volume of 85 µL. b. Prepare the Cu(II)-THPTA complex by mixing 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 100 mM THPTA. Vortex and let it sit for a few minutes. c. To the RNA solution, add the following in order: i. 5 µL of 10 mM Alkyne-biotin ii. 5 µL of freshly prepared 100 mM sodium ascorbate iii. 2.5 µL of the pre-mixed Cu(II)-THPTA complex d. The final volume should be 100 µL. Mix gently by pipetting.
-
Incubation: Incubate the reaction at room temperature for 30 minutes.
-
RNA Purification: Purify the biotinylated RNA from the click chemistry reagents using an RNA purification kit (e.g., Zymo RNA Clean & Concentrator) or ethanol (B145695) precipitation. Elute the purified RNA in RNase-free water.
Protocol 3: Enrichment of Biotinylated RNA and Quantification
Materials:
-
Biotinylated RNA (from Protocol 2)
-
Streptavidin-coated magnetic beads
-
Binding and wash buffers (high and low salt)
-
Elution buffer (containing biotin (B1667282) or using a method that releases RNA from the beads)
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix and gene-specific primers
Procedure:
-
Bead Preparation: Wash the streptavidin magnetic beads according to the manufacturer's protocol with the binding buffer.
-
Binding of Biotinylated RNA: a. Denature the biotinylated RNA by heating at 65°C for 5 minutes, then place immediately on ice. b. Add the denatured RNA to the prepared beads and incubate at room temperature for 30 minutes with gentle rotation to allow for binding.
-
Washing: a. Place the tube on a magnetic stand and discard the supernatant. b. Wash the beads twice with a high-salt wash buffer, followed by two washes with a low-salt wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the captured RNA from the beads according to the manufacturer's protocol. This can be done by competitive elution with free biotin or by other methods that disrupt the biotin-streptavidin interaction.
-
Quantification of Labeled RNA: a. Synthesize cDNA from the eluted RNA using reverse transcriptase. b. Perform quantitative real-time PCR (qRT-PCR) using primers specific for the gene of interest. c. The amount of the specific labeled RNA at each time point is determined from the qPCR data.
-
Data Analysis: a. For each gene, plot the amount of labeled RNA remaining versus time. b. Fit the data to a one-phase exponential decay curve to determine the decay rate constant (k). c. Calculate the RNA half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k.
Disclaimer: The provided protocols are based on established methodologies for similar azido-modified nucleosides. Researchers should optimize conditions, such as AEC concentration and incubation times, for their specific cell type and experimental goals.
References
- 1. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 2. neb.com [neb.com]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Cell- and polymerase-selective metabolic labeling of cellular RNA with 2'-azidocytidine. | Semantic Scholar [semanticscholar.org]
- 7. 2′-Azido RNA, a Versatile Tool for Chemical Biology: Synthesis, X-ray Structure, siRNA Applications, Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Newly Synthesized RNA in Single Cells with 5-(2-Azidoethyl)cytidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and quantify newly synthesized RNA at the single-cell level is crucial for understanding the dynamics of gene expression in various biological processes, including development, disease progression, and response to therapeutic agents. Metabolic labeling of nascent RNA with modified nucleosides, coupled with bioorthogonal chemistry, provides a powerful tool for these investigations. This document details the application of 5-(2-Azidoethyl)cytidine (AEC), an azido-modified cytidine (B196190) analog, for the specific labeling and subsequent visualization of newly transcribed RNA in individual cells.
The principle of this method lies in the metabolic incorporation of AEC into nascent RNA transcripts by cellular RNA polymerases. The azide (B81097) group on AEC serves as a bioorthogonal handle, which can be specifically and covalently tagged with a fluorescent probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. This allows for the sensitive and robust detection of newly synthesized RNA using fluorescence microscopy and flow cytometry at the single-cell level. While specific data for this compound is limited in publicly available literature, the protocols and principles outlined here are based on well-established methods for similar azido-modified nucleosides, such as 2'-azidocytidine.[1][2][3]
Application Notes
Principle of the Method
The workflow for visualizing newly synthesized RNA using AEC involves two main stages:
-
Metabolic Labeling: Live cells are incubated with AEC, which is taken up by the cells and converted into its triphosphate form. This AEC-triphosphate is then used by RNA polymerases as a substrate in place of the natural cytidine triphosphate (CTP), leading to the incorporation of the azido-modified cytidine into newly transcribed RNA molecules.
-
Bioorthogonal Ligation (Click Chemistry): Following the labeling period, cells are fixed and permeabilized. The azide-modified RNA is then detected by a click reaction with an alkyne-functionalized fluorescent dye. This reaction forms a stable triazole linkage, covalently attaching the fluorophore to the nascent RNA for visualization.[4][5][6]
Advantages of Using this compound:
-
Bioorthogonality: The azide group is abiotic and does not react with endogenous cellular components, ensuring specific labeling of the target RNA.[4][6]
-
High Sensitivity and Specificity: Click chemistry provides a highly efficient and specific method for fluorescently tagging the labeled RNA, resulting in a high signal-to-noise ratio.[5][6]
-
Single-Cell Resolution: This technique is compatible with fluorescence microscopy and flow cytometry, enabling the analysis of transcriptional activity in individual cells within a heterogeneous population.
-
Temporal Resolution: Pulse-chase experiments can be designed to study the dynamics of RNA synthesis and turnover.
Considerations for Experimental Design:
-
Concentration of AEC: The optimal concentration of AEC for labeling will vary depending on the cell type and experimental goals. It is recommended to perform a dose-response experiment to determine the concentration that provides robust labeling without inducing cytotoxicity.
-
Labeling Time: The duration of incubation with AEC will determine the population of labeled RNA. Short pulses (e.g., 1-4 hours) will label actively transcribed RNA, while longer incubations will label a broader range of transcripts.
-
Choice of Click Chemistry:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction but requires a copper catalyst, which can be toxic to cells. It is best suited for fixed-cell applications.[5][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that is suitable for live-cell imaging, although the kinetics may be slower than CuAAC.[2][4]
-
-
Cell Type: The efficiency of AEC uptake and incorporation can vary between different cell types. Optimization of labeling conditions for each cell line is recommended.
Quantitative Data Summary
Table 1: Recommended Labeling Conditions for Azido-Nucleosides in Cultured Cells
| Nucleoside Analog | Cell Type | Concentration (μM) | Incubation Time (hours) | Reference |
| 2'-Azidocytidine (2'-AzCyd) | HeLa | 1000 | 12 | [2] |
| 2'-Azidouridine (2'-AzUd) | HEK293T | 100 | 12 | [8] |
| 2'-Azidoguanosine (AzG) | E. coli | 100 | 2 | [9] |
| 2'-Azidoadenosine (2'-AzA) | HeLa | 100 | 12 | [10] |
Table 2: Comparison of Click Chemistry Reaction Components for Visualizing Azido-Labeled RNA
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Probe | Terminal Alkyne (e.g., Alkyne-Alexa Fluor 594) | Strained Alkyne (e.g., DBCO-Cy5) |
| Catalyst | Copper(II) Sulfate (CuSO₄) + Reducing Agent (e.g., Sodium Ascorbate) | None |
| Ligand | THPTA or TBTA | None |
| Reaction Time | 30 - 60 minutes | 1 - 4 hours (or longer) |
| Application | Fixed cells | Live or fixed cells |
| Reference | [4][7] | [2][4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized RNA with this compound in Single Cells
Materials:
-
Cells of interest grown on coverslips or in culture plates
-
Complete cell culture medium
-
This compound (AEC) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Cell Seeding: Plate cells on coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the AEC-containing medium by diluting the AEC stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., starting with a range of 10-100 µM).
-
Metabolic Labeling: Aspirate the existing medium from the cells and wash once with pre-warmed PBS. Add the prepared AEC labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 1-12 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Fixation: After incubation, aspirate the labeling medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells by adding 0.5% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Blocking: Wash the permeabilized cells three times with PBS. Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes at room temperature. The cells are now ready for the click chemistry reaction.
Protocol 2: Visualization of AEC-Labeled RNA via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
AEC-labeled, fixed, and permeabilized cells on coverslips (from Protocol 1)
-
Click-iT® Reaction Buffer (or a self-made buffer containing 100 mM Tris, pH 8.5)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 594, 10 mM in DMSO)
-
Sodium Ascorbate solution (freshly prepared, e.g., 500 mM in water)
-
PBS
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Prepare Click Reaction Cocktail: For each coverslip, prepare the click reaction cocktail immediately before use. In a microcentrifuge tube, mix the following in order:
-
85 µL Click-iT® Reaction Buffer
-
4 µL CuSO₄ solution
-
1 µL Alkyne-fluorophore
-
10 µL Sodium Ascorbate solution
-
-
Click Reaction: Aspirate the blocking solution from the coverslips. Add 100 µL of the click reaction cocktail to each coverslip.
-
Incubation: Incubate the coverslips for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the click reaction cocktail and wash the cells three times for 5 minutes each with PBS.
-
Nuclear Counterstaining: Incubate the cells with DAPI or Hoechst solution according to the manufacturer's instructions to stain the nuclei.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled nascent RNA using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Caption: Experimental workflow for visualizing newly synthesized RNA.
Caption: Investigating cellular stress response with AEC labeling.
References
- 1. [PDF] Cell- and polymerase-selective metabolic labeling of cellular RNA with 2'-azidocytidine. | Semantic Scholar [semanticscholar.org]
- 2. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. An optimized chemical-genetic method for cell-specific metabolic labeling of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(2-Azidoethyl)cytidine-Based Pull-Down Assays for RNA-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-(2-Azidoethyl)cytidine (AEC) for the identification and characterization of RNA-binding proteins (RBPs). This powerful technique leverages metabolic labeling of nascent RNA with AEC, followed by bioorthogonal click chemistry and affinity purification to isolate RBP-RNA complexes. The subsequent identification of these proteins by mass spectrometry offers a robust platform for discovering novel RNA-protein interactions, validating drug targets, and elucidating the complex regulatory networks governing gene expression.
Note: While the protocols provided are based on established methodologies for similar azido-modified nucleosides, particularly 2'-azidocytidine (2'-AzCyd), specific parameters for this compound (AEC) may require optimization for your specific cell type and experimental conditions.
Principle of the Method
The AEC-based pull-down assay is a multi-step process that begins with the introduction of AEC, a cytidine (B196190) analog containing a bioorthogonal azide (B81097) group, to cultured cells. The cellular machinery incorporates AEC into newly synthesized RNA. Subsequently, cells are lysed, and the azide-modified RNA is conjugated to a biotinylated alkyne probe via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. The resulting biotinylated RNA-RBP complexes are then captured using streptavidin-coated beads. After stringent washing steps to remove non-specifically bound proteins, the enriched RBPs are eluted and identified by mass spectrometry.
Key Advantages
-
In vivo labeling: Captures RNA-protein interactions within a cellular context.
-
Bioorthogonal: The azide group is chemically inert within the cellular environment, ensuring specific labeling.
-
Temporal resolution: Allows for the study of dynamic changes in RBP binding to newly synthesized RNA.
-
Versatility: Applicable to a wide range of cell types and experimental conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound (AEC)
This protocol is adapted from methodologies established for 2'-azidocytidine.[1][2]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (AEC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels to achieve approximately 70-80% confluency at the time of harvesting.
-
AEC Stock Solution: Prepare a 10 mM stock solution of AEC in sterile DMSO. Store at -20°C.
-
Metabolic Labeling:
-
Thaw the AEC stock solution.
-
Dilute the AEC stock solution directly into pre-warmed complete cell culture medium to the desired final concentration. A starting concentration of 50-100 µM is recommended, but should be optimized for your cell line.
-
Remove the existing medium from the cells and replace it with the AEC-containing medium.
-
-
Incubation: Incubate the cells for a period of 4 to 24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal labeling time will vary depending on the cell type and the turnover rate of the RNA of interest.
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis (Protocol 2) or store the cell pellet at -80°C.
-
Protocol 2: Cell Lysis and RNA-Protein Complex Solubilization
Materials:
-
Cell pellet from Protocol 1
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and RNase inhibitors)
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenization: Disrupt the cells using a Dounce homogenizer or by sonication on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble RNA-protein complexes to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Biotinylation of AEC-labeled RNA
Materials:
-
Cell lysate from Protocol 2
-
Biotin-alkyne probe (e.g., Biotin-PEG4-alkyne)
-
Copper(I) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (for CuAAC)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, for CuAAC)
-
DBCO-biotin (for SPAAC)
-
Streptavidin-coated magnetic beads
Procedure for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition):
-
Prepare Click Reaction Mix: In a microcentrifuge tube, combine the following reagents in order:
-
Cell lysate (containing AEC-labeled RNA)
-
Biotin-alkyne probe (final concentration 10-50 µM)
-
TCEP or Sodium Ascorbate (final concentration 1 mM)
-
(Optional) TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 100 µM)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Proceed to Affinity Purification (Protocol 4).
Procedure for SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition):
-
Prepare Labeling Mix: Add DBCO-biotin to the cell lysate to a final concentration of 10-50 µM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C with gentle rotation.
-
Proceed to Affinity Purification (Protocol 4).
Protocol 4: Affinity Purification of Biotinylated RNA-RBP Complexes
Materials:
-
Biotinylated lysate from Protocol 3
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., High-salt buffer: 50 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA, 1% Triton X-100)
-
Wash Buffer 2 (e.g., Low-salt buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a solution containing biotin)
Procedure:
-
Bead Preparation: Wash the streptavidin-coated magnetic beads three times with Wash Buffer 2.
-
Binding: Add the biotinylated lysate to the washed beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads twice with Wash Buffer 1.
-
Wash the beads three times with Wash Buffer 2.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Incubate at 95°C for 10 minutes to elute the bound proteins.
-
Pellet the beads and collect the supernatant containing the eluted RBPs.
-
Protocol 5: Protein Identification by Mass Spectrometry
The eluted proteins can be resolved by SDS-PAGE followed by in-gel digestion and analysis by LC-MS/MS, or directly analyzed by in-solution digestion and LC-MS/MS.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from an AEC-based pull-down experiment. The data would typically be generated from label-free quantification (LFQ) or stable isotope labeling with amino acids in cell culture (SILAC) mass spectrometry experiments.
| Protein ID (UniProt) | Gene Symbol | Protein Name | Fold Enrichment (AEC/Control) | p-value | Function |
| P0DP23 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 15.2 | <0.001 | mRNA processing, splicing |
| Q15287 | YBX1 | Y-box-binding protein 1 | 12.8 | <0.001 | Transcription and translation regulation |
| P35637 | ILF2 | Interleukin enhancer-binding factor 2 | 9.5 | <0.005 | Pre-mRNA splicing |
| Q07955 | FUS | RNA-binding protein FUS | 8.1 | <0.005 | DNA repair, RNA splicing |
| P19338 | PABPC1 | Poly(A)-binding protein 1 | 7.6 | <0.01 | mRNA stability and translation |
Visualizations
References
protocol for fluorescent imaging of RNA labeled with 5-(2-Azidoethyl)cytidine
Application Note: Fluorescent Imaging of Nascent RNA
Topic: Protocol for Fluorescent Imaging of RNA Labeled with 5-Ethynyl Uridine (B1682114)
Audience: Researchers, scientists, and drug development professionals.
Note on Reagent: The following protocol details the fluorescent labeling and imaging of newly synthesized (nascent) RNA using 5-Ethynyl Uridine (EU) . While the query specified 5-(2-Azidoethyl)cytidine, this compound is not commonly documented for this application. The EU-based method is a widely adopted, analogous technique that also utilizes click chemistry for visualization and is considered the standard for this type of experiment.
Introduction and Principle
Monitoring the synthesis of RNA is crucial for understanding gene expression, cellular responses to stimuli, and the mechanisms of drug action. This protocol describes a robust method for visualizing newly transcribed RNA in cells using the nucleoside analog 5-Ethynyl Uridine (EU).
The method is based on two key steps:
-
Metabolic Labeling: EU is a cell-permeable analog of uridine that is incorporated into nascent RNA transcripts by cellular RNA polymerases during transcription.[1][2]
-
Bioorthogonal Click Reaction: The ethynyl (B1212043) group introduced into the RNA serves as a bioorthogonal handle. After cell fixation and permeabilization, it can be covalently bonded to a fluorescent probe containing an azide (B81097) group via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][3][4] This reaction is highly specific and efficient, leading to sensitive and low-background detection of newly synthesized RNA.[5]
This technique offers a superior alternative to older methods like radioactive labeling or BrU-based immunoprecipitation, as it avoids radioactivity, does not require harsh denaturation steps, and is compatible with multiplexing and high-content screening.[1][5]
Visual Overview of the Process
The overall experimental workflow involves labeling the cells, fixing and permeabilizing them, performing the click reaction to attach a fluorophore, and finally, imaging the sample. The chemical principle relies on the incorporation of EU into RNA, followed by the copper-catalyzed reaction with a fluorescent azide.
Detailed Experimental Protocols
This protocol is optimized for adherent cells grown on coverslips in a 6-well plate but can be adapted for other formats.
Materials and Reagents
-
5-Ethynyl Uridine (EU) (e.g., from Jena Bioscience or Thermo Fisher Scientific)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative Solution: 3.7% - 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.5% Triton™ X-100 in PBS
-
Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide, Alexa Fluor™ 594 Azide)
-
Click Reaction Buffer (e.g., from a kit like Click-iT™ RNA Imaging Kit) or individual components:
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate (B8700270), freshly prepared)
-
-
Nuclear Counterstain: Hoechst 33342 or DAPI
-
Mounting Medium
Protocol Steps
Step 1: Cell Seeding and Culture
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate under normal cell culture conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.
Step 2: Metabolic Labeling with 5-Ethynyl Uridine (EU)
-
Prepare a 100 mM stock solution of EU in high-quality DMSO. Store at -20°C.
-
Warm the complete cell culture medium to 37°C.
-
Prepare a 2X working solution of EU in the pre-warmed medium. For a final concentration of 1 mM EU, prepare a 2 mM solution.[6]
-
Remove half of the medium from the wells and add an equal volume of the 2X EU working solution to achieve the final desired concentration (typically 0.5 mM to 1 mM).
-
Incubate the cells for the desired pulse duration (e.g., 30 minutes to 2 hours) under normal culture conditions.[6][7] The optimal time depends on the cell type and experimental goals.
Step 3: Cell Fixation and Permeabilization
-
After incubation, gently aspirate the EU-containing medium.
-
Wash the cells twice with 1 mL of PBS.
-
Add 1 mL of Fixative Solution (e.g., 3.7% PFA in PBS) to each well and incubate for 15 minutes at room temperature.[4][6]
-
Aspirate the fixative and wash the cells twice with 1 mL of PBS.
-
Add 1 mL of Permeabilization Solution (0.5% Triton™ X-100 in PBS) and incubate for 15-20 minutes at room temperature.
-
Aspirate the permeabilization solution and wash the cells twice with 1 mL of PBS.
Step 4: Click Reaction Note: It is critical to prepare the click reaction cocktail fresh and add the components in the correct order (catalyst last) to prevent premature reaction.
-
Prepare the click reaction cocktail. For a 500 µL reaction volume, mix the following in order:
-
PBS: ~440 µL
-
Fluorescent Azide (from stock): ~2.5 µL (final concentration ~5 µM)
-
CuSO₄ (from 25-100 mM stock): ~10 µL (final concentration ~0.5-2 mM)
-
Sodium Ascorbate (freshly made 400 mM stock): ~50 µL (final concentration ~40 mM)[8] Vortex briefly to mix.
-
-
Aspirate the PBS from the wells.
-
Add 500 µL of the click reaction cocktail to each coverslip.
-
Incubate for 30 minutes at room temperature, protected from light.[7][9]
-
Aspirate the reaction cocktail and wash the cells three times with PBS.
Step 5: Nuclear Staining and Mounting
-
Dilute Hoechst 33342 to a 1X working solution (e.g., 1 µg/mL in PBS).
-
Add 1 mL of the diluted Hoechst solution to each well and incubate for 10-15 minutes at room temperature, protected from light.[4][6]
-
Wash the cells twice with PBS.
-
Briefly rinse the coverslips in deionized water, aspirate excess liquid, and mount them onto microscope slides using an appropriate mounting medium.
-
Seal the coverslip edges with nail polish and allow to dry. Store slides at 4°C, protected from light.
Data Presentation and Interpretation
The following table summarizes typical experimental parameters and expected outcomes. The optimal conditions may vary depending on the cell line and experimental setup.
| Parameter | Recommended Range | Notes |
| EU Concentration | 0.2 mM - 1 mM | Concentrations above 1 mM may become toxic or paradoxically reduce signal in some cell lines.[2][10][11] |
| Labeling Time | 20 min - 4 hours | Shorter times (~30 min) capture nascent transcription. Longer times can be used for RNA decay/chase experiments.[7][12][13] |
| Cell Confluency | 50% - 70% | Overly confluent cells may exhibit reduced transcriptional activity. |
| Negative Control | No EU incubation | Cells should show minimal to no fluorescence in the RNA channel, establishing the background level. |
| Biological Control | Pre-treat with Actinomycin D | Pre-treatment with a transcription inhibitor (e.g., 5 µg/mL for 1-2 hours) should significantly reduce the EU signal.[14] |
Expected Results:
-
A specific fluorescent signal should be observed primarily in the nucleus, where most transcription occurs. A strong signal is often seen in the nucleolus, the site of rRNA synthesis.[8][15]
-
Cytoplasmic signal may also be present, representing newly exported mRNA.
-
The intensity of the signal correlates with the level of global RNA synthesis.
Troubleshooting and Key Considerations
-
High Background: This can be caused by insufficient washing, overly high concentrations of the fluorescent azide, or suboptimal click reaction conditions. Ensure the sodium ascorbate solution is freshly prepared.
-
No or Weak Signal: This may result from low transcriptional activity in the cells, insufficient labeling time, or inactive reagents. Confirm cell health and verify the activity of the click reaction components.
-
Potential DNA Labeling: In some organisms or cell types, EU can be converted by ribonucleotide reductases into its deoxy-form and subsequently incorporated into DNA.[10][11] If this is a concern, co-staining with a DNA synthesis marker (like EdU with a different fluorophore) or treating samples with RNase A after the click reaction can help differentiate RNA-specific signal.[10][11]
-
Phototoxicity: Minimize the exposure of fluorescently labeled samples to light to prevent photobleaching.
-
Reagent Compatibility: The click reaction is generally bio-inert, making it compatible with subsequent immunofluorescence staining for multiplexed analysis.[4][5]
References
- 1. pnas.org [pnas.org]
- 2. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 4. Analysis of Global RNA Synthesis at the Single Cell Level following Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Secondary siRNA screen (5-ethynyl uridine RNA metabolic labelling) - Mendeley Data [data.mendeley.com]
- 8. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Click-iT™ RNA Alexa Fluor™ 594 Imaging Kit 1 kit | Buy Online | Invitrogen™ [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining 5-(2-Azidoethyl)cytidine (AEC) Labeling with Next-Generation Sequencing for Nascent RNA Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to distinguish newly synthesized (nascent) RNA from the pre-existing RNA pool is critical for a comprehensive understanding of the dynamic nature of the transcriptome. Metabolic labeling of RNA with modified nucleosides, coupled with next-generation sequencing (NGS), provides a powerful tool to study real-time changes in gene expression, RNA processing, and decay rates. 5-(2-Azidoethyl)cytidine (AEC) is a cytidine (B196190) analog containing a bioorthogonal azide (B81097) group. When introduced to cells, AEC is incorporated into newly transcribed RNA. The azide handle then allows for the selective capture of these nascent transcripts through a "click" chemistry reaction, enabling their enrichment and subsequent analysis by NGS. This technique, hereafter referred to as AEC-seq, offers a robust method to explore the immediate transcriptional responses to various stimuli, identify transiently expressed genes, and elucidate the mechanisms of transcriptional regulation.
These application notes provide a detailed protocol for AEC-seq, from metabolic labeling of cells to bioinformatic analysis of the sequencing data. While direct quantitative data for AEC is emerging, this document extrapolates from established principles of metabolic labeling with analogous azido-nucleosides to provide a foundational and practical guide.
Principle of the Method
The AEC-seq workflow is a multi-step process that leverages the cell's natural nucleotide salvage pathway and the specificity of bioorthogonal chemistry.
-
Metabolic Labeling: Cells are incubated with this compound (AEC). The cell's salvage pathway enzymes, likely including deoxycytidine kinase (dCK), phosphorylate AEC to its triphosphate form (AEC-TP)[1].
-
Incorporation into Nascent RNA: During transcription, RNA polymerases recognize AEC-TP as an analog of cytidine triphosphate (CTP) and incorporate it into the growing RNA chain.
-
RNA Isolation: Total RNA, containing both pre-existing and newly synthesized AEC-labeled transcripts, is isolated from the cells.
-
Bioorthogonal Ligation (Click Chemistry): The azide group within the incorporated AEC serves as a handle for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. An alkyne-containing biotin (B1667282) molecule is "clicked" onto the AEC-labeled RNA, thereby biotinylating the nascent transcripts[2].
-
Enrichment of Nascent RNA: The biotinylated nascent RNA is selectively captured and enriched using streptavidin-coated magnetic beads.
-
NGS Library Preparation and Sequencing: The enriched nascent RNA is then used as input for standard RNA-seq library preparation protocols, followed by high-throughput sequencing.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and specialized bioinformatic tools are used to quantify the abundance of nascent transcripts and identify differentially expressed genes.
Data Presentation
Quantitative data from AEC-seq experiments should be summarized to clearly present the dynamics of nascent transcription. The following tables provide examples of how to structure and present key findings.
Table 1: Comparison of Nascent Transcript Abundance in Control vs. Treated Cells
| Gene Symbol | Control (Normalized Read Counts) | Treatment (Normalized Read Counts) | Log2 Fold Change | p-value | Adjusted p-value |
| GENE_A | 150 | 600 | 2.00 | 1.5e-6 | 2.8e-5 |
| GENE_B | 2000 | 500 | -2.00 | 8.2e-5 | 9.1e-4 |
| GENE_C | 50 | 65 | 0.38 | 0.25 | 0.45 |
| ... | ... | ... | ... | ... | ... |
This table is modeled after typical differential expression analysis outputs from nascent RNA sequencing methods like SLAM-seq and provides a clear comparison of nascent transcript levels between experimental conditions.[3][4]
Table 2: Estimated RNA Synthesis and Degradation Rates
| Gene Symbol | Synthesis Rate (transcripts/hour) | Degradation Rate (per hour) | Half-life (hours) |
| GENE_X | 120 | 0.35 | 1.98 |
| GENE_Y | 45 | 0.87 | 0.80 |
| GENE_Z | 800 | 0.12 | 5.78 |
| ... | ... | ... | ... |
This table illustrates how data from pulse-chase experiments using metabolic labeling can be used to calculate key kinetic parameters of RNA metabolism. This type of data presentation is common in studies using techniques like SLAM-seq.[3][5][6]
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with this compound (AEC) in Cell Culture
This protocol describes the incorporation of AEC into nascent RNA in cultured mammalian cells.
Materials:
-
This compound (AEC)
-
Cell culture medium appropriate for the cell line
-
Cultured mammalian cells in logarithmic growth phase
-
Phosphate-buffered saline (PBS), RNase-free
-
TRIzol or other cell lysis reagent for RNA extraction
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of labeling.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of AEC in DMSO or an appropriate solvent.
-
On the day of the experiment, dilute the AEC stock solution into pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 10-100 µM is recommended, based on studies with other azido-nucleosides[7].
-
Note: It is crucial to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without inducing significant cytotoxicity for your specific cell line.
-
-
Metabolic Labeling:
-
Aspirate the existing medium from the cells.
-
Add the prepared AEC-containing labeling medium to the cells.
-
Incubate the cells for a desired period. The labeling time can range from 30 minutes to 24 hours, depending on the experimental goals. Shorter incubation times are suitable for capturing immediate transcriptional responses, while longer times may be necessary for detecting less abundant transcripts.
-
-
Cell Harvesting and RNA Extraction:
-
After the labeling period, aspirate the labeling medium.
-
Wash the cells once with cold, RNase-free PBS.
-
Lyse the cells directly on the plate by adding TRIzol or a similar lysis reagent and proceed with total RNA extraction according to the manufacturer's protocol. Ensure all steps are performed under RNase-free conditions.
-
Protocol 2: Biotinylation of AEC-labeled RNA via Click Chemistry
This protocol describes the attachment of a biotin handle to the azide-modified nascent RNA using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
AEC-labeled total RNA (1-10 µg)
-
Alkyne-Biotin (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
RNase-free water
-
RNA purification kit (e.g., spin columns) or reagents for ethanol (B145695) precipitation
Procedure:
-
Prepare Click-Chemistry Reaction Mix:
-
In an RNase-free microcentrifuge tube, prepare the following reaction mix on ice. The final volume can be scaled as needed.
Component Stock Concentration Final Concentration Volume for 50 µL reaction AEC-labeled RNA - 1-10 µg X µL Alkyne-Biotin 10 mM in DMSO 100 µM 0.5 µL CuSO₄ 50 mM in water 500 µM 0.5 µL THPTA 100 mM in water 2.5 mM 1.25 µL | RNase-free water| - | - | to 47.5 µL |
-
-
Initiate the Click Reaction:
-
Prepare a fresh 100 mM solution of sodium ascorbate in RNase-free water.
-
Add 2.5 µL of the 100 mM sodium ascorbate solution to the reaction mix to a final concentration of 5 mM.
-
Mix gently by pipetting.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purification of Biotinylated RNA: Purify the biotinylated RNA to remove the copper catalyst, excess biotin, and other reaction components using an RNA cleanup spin column kit according to the manufacturer's instructions or via ethanol precipitation. Elute the purified RNA in RNase-free water.
Protocol 3: Enrichment of Biotinylated Nascent RNA
This protocol describes the capture of biotinylated nascent RNA using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
RNA binding and wash buffers (high salt, low salt, and non-salt washes are recommended)
-
RNase-free water or elution buffer
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer an appropriate amount of beads for your RNA quantity to a new RNase-free tube.
-
Wash the beads twice with a high-salt wash buffer to equilibrate them. Use a magnetic stand to separate the beads from the supernatant during washes.
-
-
Binding of Biotinylated RNA:
-
Resuspend the washed beads in a high-salt binding buffer.
-
Add the purified biotinylated RNA to the bead suspension.
-
Incubate at room temperature for 30 minutes with gentle rotation to allow the biotinylated RNA to bind to the streptavidin beads.
-
-
Washing:
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with:
-
High-salt wash buffer (twice)
-
Low-salt wash buffer (once)
-
Non-salt wash buffer (once)
-
-
These washes are critical to remove non-specifically bound, unlabeled RNA.
-
-
Elution of Nascent RNA:
-
Elute the captured nascent RNA from the beads by adding an appropriate elution buffer (e.g., containing biotin or a denaturing agent, followed by purification) or proceed directly to on-bead library preparation. For standard RNA-seq library prep, elution is typically required. Elute by heating in RNase-free water or a suitable elution buffer, then quickly place on a magnetic stand and transfer the supernatant containing the enriched nascent RNA to a new tube.
-
Protocol 4: NGS Library Preparation and Sequencing
The enriched nascent RNA can now be used for the construction of a sequencing library. Standard RNA-seq library preparation kits are generally compatible.
General Workflow:
-
RNA Fragmentation: The enriched RNA is fragmented into smaller pieces (typically 100-400 bp).
-
Reverse Transcription: The fragmented RNA is reverse transcribed into cDNA using random primers.
-
Second-Strand Synthesis: The single-stranded cDNA is converted into double-stranded cDNA.
-
End Repair and Adenylation: The ends of the double-stranded cDNA are repaired and a single 'A' nucleotide is added to the 3' ends.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.
-
PCR Amplification: The library is amplified by PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: The final library is quantified and its quality is assessed before sequencing on an Illumina or other suitable NGS platform.
Note: Follow the specific instructions of your chosen RNA-seq library preparation kit.
Protocol 5: Bioinformatic Data Analysis
The analysis of AEC-seq data follows a general nascent RNA-seq workflow.
Key Steps:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Adapter and Quality Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trim Galore! or fastp.
-
Read Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are differentially transcribed between conditions.
-
Visualization: Generate plots such as volcano plots, heatmaps, and genome browser tracks to visualize the results.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the lists of differentially expressed genes to gain biological insights.
Mandatory Visualizations
References
- 1. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. researchgate.net [researchgate.net]
- 4. nf-co.re [nf-co.re]
- 5. SLAMseq: A New Method for Studying RNA Synthesis and Degradation [lexogen.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
The Azido-Modified Nucleoside 5-(2-Azidoethyl)cytidine: A Potential Tool in Virology Research
The core of its potential lies in the 2-azidoethyl group at the 5th position of the cytidine (B196190) ring. The azide (B81097) group is a key functional group in bioorthogonal chemistry, particularly in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry." This allows for the covalent attachment of reporter molecules, such as fluorophores or biotin (B1667282), to the modified nucleoside after it has been incorporated into nascent viral nucleic acids.
Potential Applications in Virology Research
The primary application of 5-(2-Azidoethyl)cytidine would be in the metabolic labeling of viral RNA or DNA. Once introduced to virus-infected cells, it is anticipated that cellular enzymes would phosphorylate it to its triphosphate form. This triphosphate analog could then be incorporated into newly synthesized viral genomes by viral RNA-dependent RNA polymerases (RdRps) or reverse transcriptases (RTs), or into viral DNA by viral DNA polymerases.
Key research areas where this compound could be applied include:
-
Visualization of Viral Replication Sites: By labeling nascent viral nucleic acids with a fluorescent probe via click chemistry, researchers could use microscopy to visualize the subcellular localization of viral replication, providing insights into the establishment of viral replication complexes.
-
Quantification of Viral Nucleic Acid Synthesis: The amount of incorporated this compound can be quantified to measure the rate of viral genome replication under different conditions, such as in the presence of antiviral compounds.
-
Identification of Host-Virus Interactions: By attaching a biotin tag, the labeled viral nucleic acids can be purified along with their interacting host and viral proteins. These proteins can then be identified using mass spectrometry, revealing key factors involved in the viral life cycle.
-
Antiviral Drug Development: As a nucleoside analog, this compound itself or its derivatives could be investigated for antiviral properties. Its incorporation could potentially lead to chain termination or act as a mutagen, inducing "error catastrophe" in the viral population. The azidoethyl substitution could also influence the binding affinity to viral polymerases, potentially acting as an inhibitor.
Application Notes and Protocols
Based on established protocols for similar compounds like 5-ethynyluridine (B57126) (EU) and 2'-azidocytidine, here are detailed methodologies for the potential use of this compound.
Application Note 1: Metabolic Labeling and Visualization of Viral RNA
This protocol describes the metabolic labeling of newly synthesized viral RNA in infected cells using this compound followed by fluorescent detection using click chemistry.
Materials:
-
This compound
-
Virus stock of interest
-
Host cells permissive to viral infection
-
Cell culture medium and supplements
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (e.g., containing a fluorescently-labeled alkyne, copper(II) sulfate, and a reducing agent like sodium ascorbate)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed host cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Viral Infection: Infect the cells with the virus of interest at a suitable multiplicity of infection (MOI).
-
Metabolic Labeling: At the desired time post-infection, add this compound to the cell culture medium at a pre-determined optimal concentration. Incubate for a period that allows for sufficient incorporation into viral RNA.
-
Cell Fixation: Remove the labeling medium, wash the cells with PBS, and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click Reaction: Wash the cells with PBS and add the click chemistry reaction cocktail containing the fluorescent alkyne. Incubate for 30-60 minutes at room temperature in the dark.
-
Staining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides.
-
Imaging: Visualize the fluorescently labeled viral RNA using a fluorescence microscope.
Application Note 2: Quantification of Viral RNA Synthesis by Flow Cytometry
This method allows for the quantification of viral RNA synthesis on a single-cell level.
Protocol:
-
Follow steps 1-3 from the visualization protocol above, performing the experiment in a multi-well plate without coverslips.
-
Cell Harvesting: After metabolic labeling, detach the cells from the plate using a suitable method (e.g., trypsinization).
-
Fixation and Permeabilization: Fix and permeabilize the cells in suspension as described above.
-
Click Reaction: Perform the click reaction with a fluorescent alkyne on the cell suspension.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of individual cells using a flow cytometer. The fluorescence intensity will be proportional to the amount of newly synthesized viral RNA.
Quantitative Data from Related Compounds
While no quantitative data exists for this compound, the following table summarizes the antiviral activity of a related 5-substituted cytidine analog, 5-nitrocytidine, against Poliovirus (PV) and Coxsackievirus B3 (CVB3). This illustrates the type of data that would be generated when evaluating the antiviral potential of this compound.
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 5-Nitrocytidine | PV | 10 ± 2 | >1000 | >100 |
| 5-Nitrocytidine | CVB3 | 30 ± 5 | >1000 | >33 |
| Ribavirin | PV | 500 ± 50 | >1000 | >2 |
| Ribavirin | CVB3 | 400 ± 40 | >1000 | >2.5 |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50)
Visualizing Experimental Workflows and Mechanisms
To better understand the proposed applications, the following diagrams illustrate the key processes.
Caption: Workflow for metabolic labeling of viral nucleic acids.
Caption: Experimental workflow for visualization and quantification.
Troubleshooting & Optimization
troubleshooting high background signal in 5-(2-Azidoethyl)cytidine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background signal in experiments utilizing 5-(2-Azidoethyl)cytidine for RNA labeling.
Troubleshooting Guide
This guide is designed to help you identify and solve common problems that lead to high background signals in your experiments.
Question: I am observing a high background signal across my entire blot/gel/plate. What are the likely causes and how can I fix it?
Answer: A uniformly high background can stem from several factors, from initial RNA labeling to the final detection steps. Here’s a systematic approach to troubleshoot this issue:
Potential Cause 1: Inefficient Removal of Unincorporated this compound-5'-triphosphate
If excess azido-modified nucleotides are not removed after the labeling reaction, they can react with detection probes in subsequent steps, leading to a high background.
-
Solution: Enhance your RNA purification protocol. After in vitro transcription or cell labeling, purify the RNA using methods like spin columns with DNase treatment or magnetic beads to ensure the removal of unincorporated nucleotides.[1][2]
Potential Cause 2: Non-Specific Binding of Detection Reagents
The probes or antibodies used for detection might be binding non-specifically to the membrane or other molecules in your sample.
-
Solution: Optimize your blocking and washing steps.
-
Increase the concentration of your blocking agent (e.g., from 5% to 7% non-fat milk or BSA).
-
Increase the duration and/or temperature of the blocking step.
-
Add a mild detergent like Tween-20 to your blocking and washing buffers.[3][4]
-
If using an antibody-based detection method, consider using a pre-adsorbed secondary antibody.[4]
-
Potential Cause 3: Issues with the Click Chemistry Reaction
An inefficient or poorly optimized click reaction can lead to side reactions or incomplete labeling, contributing to background noise.
-
Solution: Optimize your click chemistry protocol.
-
Ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate) to efficiently generate the active Cu(I) catalyst from a Cu(II) source like copper (II) sulfate (B86663).[5]
-
Use a copper-chelating ligand such as TBTA or THPTA to stabilize the Cu(I) catalyst and improve reaction efficiency.[5]
-
Degas your reaction solutions to remove oxygen, which can oxidize the Cu(I) catalyst.[6]
-
Titrate the concentrations of your alkyne-probe and copper catalyst to find the optimal ratio that maximizes signal-to-noise.
-
Question: I am seeing discrete, non-specific bands/spots in my results. What could be causing this?
Answer: Non-specific bands or spots often indicate contamination or degradation of your RNA sample, or cross-reactivity of your detection probe.
Potential Cause 1: Genomic DNA Contamination
Contaminating genomic DNA can be labeled and detected, leading to spurious bands.
-
Solution: Treat your RNA samples with DNase during the purification process to remove any contaminating DNA.[1][7]
Potential Cause 2: RNA Degradation
Degraded RNA fragments can be labeled and detected, resulting in a smear or multiple non-specific bands.
-
Solution: Work in an RNase-free environment and use RNase inhibitors throughout your experiment to protect your RNA from degradation.[7][8] Store purified RNA appropriately, for example, at -20°C for short-term storage.[1]
Potential Cause 3: Off-Target Labeling
In cell-based experiments, endogenous enzymes might incorporate the analog into unintended RNA species.
-
Solution: Optimize the concentration of this compound and the labeling time to minimize cytotoxicity and off-target effects. For more specific labeling, consider using systems that rely on cell-specific expression of an activating enzyme.[9][10]
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical experimental workflow and the key points for troubleshooting high background.
Caption: Troubleshooting flowchart for this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for labeling?
A1: The optimal concentration can vary depending on the cell type and experimental goals. It is recommended to perform a dose-response experiment to determine the concentration that provides sufficient labeling without causing significant cytotoxicity. A starting point for many cell lines is in the range of 10-100 µM.
Q2: Can I use a copper-free click chemistry reaction with this compound-labeled RNA?
A2: Yes, copper-free click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), is a viable alternative and can be advantageous for live-cell imaging applications due to the cytotoxicity of copper.[11] In this case, you would use a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, as your detection probe.
Q3: How can I confirm that my RNA is successfully labeled with this compound?
A3: You can confirm labeling by performing a click reaction with an alkyne-fluorophore and analyzing the RNA by gel electrophoresis and fluorescence imaging. A fluorescent signal co-localizing with your RNA band indicates successful labeling.
Q4: What are the best practices for storing this compound and other reagents?
A4: this compound and its triphosphate form should be stored at -20°C or lower, protected from light. Alkyne probes and copper catalysts should also be stored according to the manufacturer's recommendations, typically at -20°C. Sodium ascorbate (B8700270) solutions should be made fresh for each experiment to ensure maximum reducing activity.[5]
Key Experimental Protocols
Protocol 1: General RNA Purification using Spin Columns
-
Following your labeling reaction, add a binding buffer to your sample.
-
Apply the sample to a spin column with a silica (B1680970) membrane.
-
Centrifuge to bind the RNA to the membrane.
-
Wash the membrane with a wash buffer containing ethanol (B145695) to remove contaminants.[2]
-
Optional but recommended: Perform an on-column DNase digestion to remove any contaminating DNA.[1]
-
Perform a final wash to remove the DNase and any remaining contaminants.
-
Elute the purified RNA with nuclease-free water.[2]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled RNA
-
In a microcentrifuge tube, combine the purified azido-labeled RNA, the alkyne-biotin or alkyne-fluorophore probe, and a copper(I)-stabilizing ligand (e.g., THPTA).
-
In a separate tube, prepare a fresh solution of a reducing agent, such as sodium ascorbate.
-
Add a solution of copper(II) sulfate to the RNA-alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5]
-
Incubate the reaction at room temperature, protected from light.
-
After incubation, the labeled RNA can be purified from excess reaction components by ethanol precipitation or using a suitable clean-up kit.
Signaling Pathway and Experimental Logic
The following diagram illustrates the metabolic labeling and detection pathway.
Caption: Pathway of this compound incorporation and detection.
Quantitative Data Summary
Table 1: Common Reagent Concentrations for CuAAC Reaction
| Reagent | Typical Concentration | Notes |
| Azide-labeled RNA | 1-10 µM | Concentration will vary based on experimental yield. |
| Alkyne Probe | 10-100 µM | A molar excess relative to the azide (B81097) is often used. |
| Copper(II) Sulfate | 50-200 µM | |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM | Should be in excess to ensure complete reduction of Cu(II). |
| Copper Ligand (e.g., THPTA) | 100-500 µM | Typically used at a 1:1 or slightly higher ratio to copper. |
Table 2: Troubleshooting Summary for High Background
| Symptom | Potential Cause | Recommended Action |
| Uniform High Background | Inefficient removal of free nucleotides | Improve RNA purification method (e.g., add extra wash steps). |
| Non-specific probe binding | Optimize blocking (increase concentration/time) and washing steps. | |
| Sub-optimal click reaction | Use fresh reagents, add a ligand, degas solutions. | |
| Non-Specific Bands/Spots | gDNA contamination | Treat with DNase during RNA purification.[7] |
| RNA degradation | Use RNase inhibitors and maintain an RNase-free environment.[8] | |
| Off-target labeling | Titrate nucleoside concentration and labeling time. |
References
- 1. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. RNA isolation: Methods, challenges, and applications | QIAGEN [qiagen.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. sinobiological.com [sinobiological.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. RNA Purification [promega.jp]
- 8. biocompare.com [biocompare.com]
- 9. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized chemical-genetic method for cell-specific metabolic labeling of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(2-Azidoethyl)cytidine (AEC) for DNA Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use 5-(2-Azidoethyl)cytidine (AEC) for targeted DNA labeling while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AEC) and how does it work for DNA labeling?
A1: this compound (AEC) is a synthetic analog of the natural nucleoside cytidine (B196190). It is designed for metabolic labeling of DNA. Once introduced to cells, AEC is incorporated into newly synthesized DNA strands during replication. The key feature of AEC is its azide (B81097) group, which is a bioorthogonal handle. This azide group does not interfere with cellular processes but can be specifically targeted in a subsequent chemical reaction known as "click chemistry". This allows for the attachment of a reporter molecule, such as a fluorophore or biotin, to the newly synthesized DNA for visualization or enrichment.[1]
Q2: What are the potential off-target effects of using AEC?
A2: As a cytidine analog, AEC has the potential to cause off-target effects. One major concern is the inhibition of DNA methyltransferases (DNMTs).[1] Related cytidine analogs, like 5-azacytidine (B1684299) and 5-aza-2'-deoxycytidine, are known to covalently trap DNMTs, leading to their depletion and subsequent DNA demethylation.[2][3] This can induce changes in gene expression, chromatin structure, and may lead to cytotoxicity.[2][3] It is crucial to consider these potential effects when designing experiments and interpreting results.
Q3: What are the differences between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for detecting incorporated AEC?
A3: Both CuAAC and SPAAC are used to attach a reporter molecule to the azide group of AEC.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method is highly efficient and uses a copper(I) catalyst to join the azide on AEC with a terminal alkyne on the reporter molecule.[4] However, the copper(I) catalyst can be toxic to cells and can cause DNA degradation, which is a significant concern when working with nucleic acids.[5][6] The use of copper-coordinating ligands can help mitigate this damage.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) on the reporter molecule.[1][6] The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide on AEC. SPAAC is generally more biocompatible than CuAAC and is preferred for live-cell imaging applications.[6] However, cyclooctynes can sometimes react non-specifically with cellular components, such as thiols in proteins.[7]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Labeling
High background can obscure the specific signal from AEC-labeled DNA. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Excess Reporter Molecule | Titrate the concentration of the alkyne- or cyclooctyne-containing reporter molecule to find the lowest effective concentration. |
| Non-Specific Binding of Reporter | Include appropriate washing steps after the click chemistry reaction to remove unbound reporter molecules. Consider using blocking agents if non-specific binding to cellular structures is suspected. |
| Copper-Induced DNA Damage (CuAAC) | Optimize the concentration of the copper catalyst and the ligand. Ensure the reaction buffer is degassed to minimize oxidative damage.[5] Consider switching to a SPAAC-based detection method.[6] |
| Reaction of Cyclooctynes with Thiols (SPAAC) | While the rate is much lower than the reaction with azides, some non-specific labeling of proteins can occur.[7] Ensure thorough washing and consider using a control sample without AEC to assess the level of non-specific labeling. |
| Sub-optimal Reagent Ratios | The ratio of reagents in the click reaction is critical. For CuAAC, ensure that the reducing agent (e.g., sodium ascorbate) is in excess of the copper sulfate (B86663).[8] |
Issue 2: Low or No Labeling Signal
A weak or absent signal can be due to several factors related to AEC incorporation or the click reaction.
| Potential Cause | Troubleshooting Steps |
| Insufficient AEC Incorporation | Optimize the concentration of AEC and the incubation time. Ensure cells are actively proliferating during the labeling period. |
| Cellular Toxicity of AEC | High concentrations of AEC may be cytotoxic, leading to reduced DNA synthesis.[9] Perform a dose-response curve to determine the optimal, non-toxic concentration of AEC for your cell type. |
| Inefficient Click Reaction | For CuAAC, prepare fresh solutions of the copper catalyst and reducing agent. For both CuAAC and SPAAC, ensure all reagents are of high quality and stored correctly. |
| Degradation of Labeled DNA | Handle DNA carefully to avoid mechanical shearing. If using CuAAC, minimize DNA degradation by using a copper-chelating ligand and optimizing reaction conditions.[5] |
| Inefficient Cell Permeabilization | Ensure cells are adequately permeabilized to allow the click chemistry reagents to access the nucleus and the incorporated AEC. |
Issue 3: Cellular Toxicity
As with many nucleoside analogs, AEC can exhibit cytotoxicity.
| Potential Cause | Troubleshooting Steps |
| Inhibition of DNA Methyltransferases | The trapping of DNMTs by cytidine analogs can lead to cell death.[2][3] |
| Perturbation of Nucleotide Pools | The introduction of a synthetic nucleoside can disrupt the natural balance of nucleotide pools within the cell. |
| General Cytotoxicity | Perform a viability assay (e.g., MTT assay) to determine the IC50 of AEC in your cell line. Use the lowest effective concentration for your labeling experiments.[10] |
Experimental Protocols
Protocol 1: Metabolic Labeling of DNA with AEC in Cultured Cells
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase during the labeling period.
-
AEC Labeling: Add AEC to the cell culture medium at a pre-determined optimal concentration (typically in the low micromolar range, to be optimized for each cell line).
-
Incubation: Incubate the cells for a desired period (e.g., one cell cycle) to allow for the incorporation of AEC into newly synthesized DNA.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde) for subsequent imaging or downstream analysis.
-
Permeabilization: If performing intracellular click chemistry, permeabilize the cells with a suitable buffer (e.g., 0.5% Triton X-100 in PBS).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for DNA Detection
This protocol is for fixed and permeabilized cells.
-
Prepare Click Reaction Cocktail: Prepare the following reaction cocktail immediately before use. The final concentrations may need optimization.
-
Fluorescent alkyne reporter: 1-10 µM
-
Copper(II) sulfate (CuSO₄): 100 µM
-
Copper-coordinating ligand (e.g., TBTA): 500 µM
-
Reducing agent (e.g., Sodium Ascorbate): 5 mM (prepare fresh)
-
Buffer: PBS
-
-
Labeling Reaction: Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess reagents.
-
Analysis: Proceed with imaging or other downstream analysis.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for DNA Detection
This protocol is suitable for both live and fixed cells.
-
Prepare Labeling Solution: Dilute the cyclooctyne-conjugated reporter molecule (e.g., DBCO-fluorophore) in an appropriate buffer (e.g., PBS or cell culture medium) to the desired final concentration (typically 1-20 µM).
-
Labeling Reaction: Add the labeling solution to the cells.
-
Incubation: Incubate for 30-90 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.
-
Washing: Wash the cells three times with PBS or culture medium.
-
Analysis: Proceed with imaging or other downstream analysis.
Visualizations
Caption: Workflow for metabolic labeling of DNA using AEC and subsequent detection via click chemistry.
Caption: Troubleshooting guide for addressing high background signal in AEC labeling experiments.
Caption: Potential off-target mechanism of AEC via trapping of DNA methyltransferases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro cytotoxic and biochemical effects of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-(2-Azidoethyl)cytidine (AEC) Incorporation in Primary Neurons
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-(2-Azidoethyl)cytidine (AEC) for metabolic labeling in primary neurons. The information provided is designed to help improve experimental efficiency and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AEC) and how is it used in primary neurons?
A1: this compound (AEC) is a modified nucleoside analog of cytidine. It is designed for metabolic labeling of newly synthesized RNA. Once introduced to primary neurons in culture, AEC is taken up by the cells and incorporated into nascent RNA transcripts during transcription. The azido (B1232118) group serves as a bioorthogonal handle, allowing for the subsequent detection or enrichment of the labeled RNA through a "click" reaction with an alkyne-bearing probe.
Q2: What are the potential advantages of using AEC over other metabolic labels in neurons?
A2: While direct comparative data for AEC in primary neurons is emerging, analogs like it are developed to offer a balance between incorporation efficiency and cellular toxicity. Compared to traditional methods like BrU labeling, AEC, as a bioorthogonal reporter, allows for more specific and less harsh detection methods that can be more compatible with sensitive primary neuron cultures.
Q3: What is the expected incorporation efficiency of AEC in primary neurons?
A3: The incorporation efficiency of AEC can vary significantly depending on several factors, including the health and metabolic activity of the primary neurons, the concentration of AEC used, and the incubation time. It is recommended to perform a dose-response and time-course experiment to determine the optimal labeling conditions for your specific neuronal culture.[1][2]
Q4: Can AEC be toxic to primary neurons?
A4: Yes, high concentrations or prolonged exposure to nucleoside analogs can be toxic to primary neurons.[3][4] It is crucial to determine the optimal concentration that provides sufficient labeling without inducing cytotoxicity. Signs of toxicity can include changes in neuronal morphology, neurite retraction, and decreased cell viability. Some studies have shown that certain modifications to nucleoside analogs can reduce their cytotoxicity in primary neurons.[3]
Q5: How can I detect the incorporated AEC?
A5: The azide (B81097) group on the incorporated AEC allows for detection via copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). These "click chemistry" reactions involve ligating the azide with a fluorescently tagged or biotinylated alkyne probe. This enables visualization by microscopy or enrichment for downstream applications like RNA sequencing.[5][6]
Troubleshooting Guide
Issue 1: Low or No AEC Signal
| Potential Cause | Suggested Solution |
| Insufficient Incubation Time | Extend the AEC incubation period to allow for more substantial incorporation into newly synthesized RNA. Test a time course (e.g., 2, 6, 12, 24 hours) to find the optimal duration. |
| Low AEC Concentration | Increase the concentration of AEC. Perform a dose-response experiment (e.g., 10 µM, 50 µM, 100 µM) to identify a concentration that improves signal without causing significant cytotoxicity. |
| Poor Health of Primary Neurons | Ensure primary neuron cultures are healthy and metabolically active before starting the experiment. Use appropriate culture media and supplements to maintain neuronal health.[7] |
| Inefficient "Click" Reaction | Optimize the click chemistry reaction conditions. For CuAAC, ensure the freshness of the sodium ascorbate (B8700270) solution and the correct concentrations of copper sulfate (B86663) and the THPTA ligand.[6] For SPAAC, ensure the quality of the strained alkyne probe. |
Issue 2: High Background Signal
| Potential Cause | Suggested Solution |
| Non-specific Sticking of Detection Reagents | Increase the number and duration of wash steps after the click reaction. Include a mild detergent like Tween-20 in your wash buffers. |
| Residual Copper Catalyst (CuAAC) | Thoroughly wash the cells after the CuAAC reaction to remove all traces of the copper catalyst, which can sometimes contribute to background fluorescence. |
| High Concentration of Detection Probe | Reduce the concentration of the fluorescent or biotinylated alkyne probe used in the click reaction. |
Issue 3: Significant Cell Death or Altered Neuronal Morphology
| Potential Cause | Suggested Solution |
| AEC Cytotoxicity | Reduce the concentration of AEC and/or shorten the incubation time. Determine the IC50 of AEC for your specific neuronal culture to identify a non-toxic working concentration.[4] |
| Cytotoxicity of "Click" Reagents | The copper catalyst used in CuAAC can be toxic to cells. If performing the click reaction on live cells, consider using a copper-free SPAAC reaction. If fixing cells before the click reaction, ensure proper and thorough fixation. |
| Harsh Experimental Conditions | Handle primary neurons gently throughout the protocol. Use pre-warmed solutions and minimize the time cells are outside of the incubator. |
Quantitative Data Summary
The following tables provide examples of labeling efficiencies and conditions for other metabolic labels in different cell types, which can serve as a reference for optimizing AEC incorporation.
Table 1: Examples of Metabolic Labeling Concentrations and Incubation Times
| Metabolic Label | Cell Type | Concentration | Incubation Time | Reference |
| Ac4ManNAz | Human Neural Progenitor Cells | 10 µM | Not Specified | [2] |
| 5-Ethynyluracil (5EU) | Primary Cortical Neurons | Not Specified | User-defined | [6] |
| Azido Sugars (GlcNAz, GalNAz, ManNAz) | Primary Rat Cortical Neurons | Not Specified | Not Specified | [5] |
| 1,6-Pr2ManNAz | Primary Neurons | Not Specified | Not Specified | [3] |
Table 2: Example of Cytotoxicity Data for a Cytidine Analog
| Compound | Cell Type | Metric | Value | Reference |
| Cytosine Arabinoside (ARA C) | Ciliary & Dorsal Root Ganglion Neurons | IC50 for survival (4 days) | 2 x 10⁻⁸ M | [4] |
Experimental Protocols
Detailed Protocol for AEC Metabolic Labeling and Detection in Primary Neurons
This protocol is a generalized procedure and should be optimized for your specific experimental needs.
Materials:
-
Primary neuronal culture
-
This compound (AEC) stock solution (e.g., 10 mM in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Click reaction components (e.g., fluorescent alkyne, copper(II) sulfate, THPTA ligand, sodium ascorbate for CuAAC)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
AEC Incubation:
-
Culture primary neurons to the desired developmental stage.
-
Prepare fresh culture medium containing the desired final concentration of AEC. It is advisable to test a range of concentrations (e.g., 10-100 µM).
-
Remove the old medium from the neurons and replace it with the AEC-containing medium.
-
Incubate the neurons for the desired labeling period (e.g., 2-24 hours) under standard culture conditions.
-
-
Cell Fixation and Permeabilization:
-
After incubation, gently aspirate the AEC-containing medium.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
"Click" Reaction (CuAAC Example):
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, you might mix:
-
Fluorescent alkyne probe (e.g., 1-10 µM)
-
Copper(II) sulfate (e.g., 100 µM)
-
THPTA ligand (e.g., 500 µM)
-
Freshly prepared sodium ascorbate (e.g., 5 mM)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Aspirate the reaction cocktail.
-
-
Washing and Staining:
-
Wash the cells three times with wash buffer.
-
If desired, counterstain with DAPI for 5 minutes to visualize the nuclei.
-
Wash the cells two more times with PBS.
-
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and DAPI.
-
Visualizations
Caption: Experimental workflow for AEC metabolic labeling in primary neurons.
Caption: Troubleshooting decision tree for AEC labeling experiments.
Caption: Simplified diagram of the putative AEC metabolic incorporation pathway.
References
- 1. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Glycan Labeling in Primary Neurons Enabled by Unnatural Sugars with No S-Glyco-Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytosine arabinoside kills postmitotic neurons: evidence that deoxycytidine may have a role in neuronal survival that is independent of DNA synthesis [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Primary Neurons Using Carbohydrate Click Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. Bioorthogonal metabolic labeling of nascent RNA in neurons improves the sensitivity of transcriptome-wide profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Minimizing RNA Degradation in Click Chemistry with 5-(2-Azidoethyl)cytidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize RNA degradation during click chemistry experiments involving 5-(2-Azidoethyl)cytidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of RNA degradation during copper-catalyzed click chemistry (CuAAC)?
A1: The primary cause of RNA degradation during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the presence of copper ions, particularly Cu(I).[1][2] Copper ions can mediate the formation of reactive oxygen species (ROS) that lead to strand breaks and other forms of nucleic acid damage.[2] The inherent lability of RNA, with its 2'-hydroxyl group, makes it particularly susceptible to this degradation.[1]
Q2: How can I minimize RNA degradation when using CuAAC?
A2: Several strategies can be employed to minimize RNA degradation during CuAAC:
-
Use of Copper Ligands: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or histidine can stabilize the Cu(I) catalyst, reducing its toxicity towards RNA.[3]
-
Acetonitrile (B52724) as a Co-solvent: The addition of acetonitrile as a co-solvent has been shown to stabilize Cu(I) in aqueous buffers and minimize RNA degradation, even without other ligands.[1][4]
-
Optimize Reaction Conditions: Use the lowest possible copper concentration that still provides efficient catalysis. Additionally, minimize reaction time and maintain a low temperature to reduce the extent of RNA degradation.
-
Include RNase Inhibitors: Always include a potent RNase inhibitor in your reactions to protect against degradation from contaminating ribonucleases.[5][6][7][8][9]
Q3: Are there alternatives to copper-catalyzed click chemistry for RNA labeling?
A3: Yes, the primary alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method is a type of copper-free click chemistry that utilizes strained cyclooctynes (e.g., DBCO, DIBO) that react spontaneously with azides.[][11] SPAAC is highly biocompatible and avoids the issue of copper-induced RNA degradation.[][12][13]
Q4: What are the advantages and disadvantages of CuAAC versus SPAAC for RNA labeling?
A4:
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None (metal-free)[] |
| RNA Degradation Risk | High, due to copper toxicity[2][3] | Low to none[12][13] |
| Reaction Kinetics | Generally faster | Can be slower than CuAAC[] |
| Biocompatibility | Lower, due to copper cytotoxicity[3][14] | High, suitable for live-cell imaging[][11] |
| Reagent Cost | Generally lower | Cyclooctyne (B158145) reagents can be more expensive |
Q5: Can I use any RNase inhibitor for my click chemistry reaction?
A5: It is recommended to use a robust, commercially available RNase inhibitor that is active under your specific reaction conditions.[6] Murine-derived RNase inhibitors are often preferred as they can be more resistant to oxidation compared to human versions and are stable in low DTT concentrations.[5][6] Ensure the inhibitor is compatible with the other components of your reaction mixture. Most commercial RNase inhibitors are effective against common RNases like A, B, and C.[6][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant RNA degradation observed on a gel after CuAAC. | Copper-induced damage: The concentration of copper is too high, or the reaction time is too long. | - Reduce the concentration of the copper catalyst. - Decrease the reaction time. - Add a copper-stabilizing ligand like THPTA or histidine.[3] - Include acetonitrile as a co-solvent in the reaction buffer.[1] |
| RNase contamination: Introduction of RNases from equipment, reagents, or the sample itself. | - Treat all buffers and water with DEPC or use certified nuclease-free reagents. - Use filter pipette tips. - Work in an RNase-free environment.[15] - Add a potent RNase inhibitor to the reaction mixture.[7][9] | |
| Low or no click labeling efficiency. | Inefficient catalysis: The Cu(I) catalyst is being oxidized to inactive Cu(II). | - Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present. - Degas your reaction buffer to remove oxygen. |
| Problem with reagents: The azide (B81097) or alkyne functional groups are not reactive. | - Use freshly prepared or properly stored reagents. Azides and alkynes are generally stable but can degrade over time with improper storage.[16] | |
| Smearing of RNA bands on a gel. | Partial RNA degradation: This can be a sign of initial RNA degradation, even if a complete loss of the main band is not observed.[15] | - Follow the recommendations for minimizing copper-induced damage and preventing RNase contamination. - Consider switching to a copper-free click chemistry method like SPAAC.[][11] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Minimized RNA Degradation
This protocol is designed to minimize RNA degradation during the labeling of RNA containing this compound with an alkyne-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
RNA containing this compound
-
Alkyne-functionalized molecule (e.g., Alkyne-Fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
RNase Inhibitor
-
Acetonitrile
-
Nuclease-free water
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
Procedure:
-
Prepare the RNA sample: In a nuclease-free microcentrifuge tube, dissolve the azide-modified RNA in reaction buffer.
-
Add RNase Inhibitor: Add RNase inhibitor to the RNA solution according to the manufacturer's instructions.
-
Prepare the Catalyst Premix: In a separate nuclease-free tube, prepare the catalyst premix by adding CuSO₄ and THPTA in a 1:5 molar ratio to nuclease-free water.
-
Prepare the Reaction Mixture: To the RNA solution, add the alkyne-functionalized molecule.
-
Initiate the Reaction:
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Add freshly prepared sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst.
-
Add acetonitrile to a final concentration of 20-30%.
-
-
Incubate: Incubate the reaction at room temperature or 37°C for 30-60 minutes. Protect from light if using a fluorescent dye.
-
Purify the Labeled RNA: Purify the labeled RNA using an appropriate method, such as ethanol (B145695) precipitation or a spin column designed for RNA purification, to remove unreacted components and the copper catalyst.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for RNA Labeling
This protocol describes a copper-free method for labeling RNA containing this compound.
Materials:
-
RNA containing this compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO-Fluorophore)
-
RNase Inhibitor
-
Nuclease-free water
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the RNA sample: In a nuclease-free microcentrifuge tube, dissolve the azide-modified RNA in the reaction buffer.
-
Add RNase Inhibitor: Add RNase inhibitor to the RNA solution.
-
Add the Cyclooctyne Reagent: Add the cyclooctyne-functionalized molecule to the RNA solution. A molar excess of the cyclooctyne reagent is typically used.
-
Incubate: Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to several hours depending on the specific cyclooctyne used. Protect from light if using a fluorescent dye.
-
Purify the Labeled RNA: Purify the labeled RNA using a suitable method to remove the unreacted cyclooctyne reagent.
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Decision tree for choosing a click chemistry strategy.
References
- 1. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. watchmakergenomics.com [watchmakergenomics.com]
- 7. Ribonuclease Inhibitors (RNase Inhibitors) | Thermo Fisher Scientific - US [thermofisher.com]
- 8. selectscience.net [selectscience.net]
- 9. custombiotech.roche.com [custombiotech.roche.com]
- 11. mdpi.com [mdpi.com]
- 12. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield of Labeled RNA after 5-(2-Azidoethyl)cytidine (AEC) Pulldown
Welcome to the technical support center for 5-(2-Azidoethyl)cytidine (AEC) based RNA labeling and enrichment. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low RNA yield after pulldown.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AEC) and how does it label RNA?
A1: this compound (AEC) is a modified nucleoside analog of cytidine. When introduced to cells, it is metabolized through the cell's natural nucleotide salvage pathway and incorporated into newly synthesized RNA transcripts by RNA polymerases. AEC contains a bioorthogonal azide (B81097) group, which is a small, chemically reactive handle that does not interfere with cellular processes. This azide group allows for the specific chemical tagging of the labeled RNA, for instance, with biotin (B1667282) for subsequent enrichment.
Q2: What is the "click chemistry" reaction used after AEC labeling?
A2: The azide group on the incorporated AEC allows for a highly specific and efficient chemical reaction known as "click chemistry." The most common types are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In the context of RNA pulldown, an alkyne-modified biotin molecule is "clicked" onto the azide-containing RNA. This biotin tag then enables the selective capture of the labeled RNA using streptavidin-coated beads. The use of copper-free SPAAC is often preferred for RNA applications as copper ions can lead to RNA degradation.[1]
Q3: What are the critical steps in the AEC pulldown workflow where yield can be lost?
A3: Low yield can result from issues at several stages of the experimental workflow. The most critical steps are:
-
Metabolic Labeling: Inefficient uptake and incorporation of AEC into nascent RNA.
-
RNA Isolation: Degradation of RNA during and after extraction from cells.
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Biotinylation (Click Chemistry): An incomplete or inefficient reaction between the azide-labeled RNA and the alkyne-biotin probe.
-
Affinity Purification (Pulldown): Suboptimal binding of biotinylated RNA to streptavidin beads or excessive loss of RNA during washing steps.
Q4: Are there alternatives to AEC for metabolic labeling of RNA?
A4: Yes, several other modified nucleosides are used for metabolic RNA labeling. Common alternatives include 5-Ethynyluridine (5-EU), 4-Thiouridine (4sU), 2'-azidouridine (2'AzUd), and 2'-azidocytidine (2'-AzCyd).[1][2][3] Each has its own mechanism of incorporation and potential advantages or disadvantages regarding cellular toxicity and labeling efficiency.[2][3] For example, 2'-AzCyd is reported to have low cytotoxicity and high labeling efficiency, being primarily incorporated into ribosomal RNA.[3][4]
Troubleshooting Guide: Low Labeled RNA Yield
This guide is designed to help you identify and resolve the potential causes of low RNA yield after AEC pulldown.
Problem 1: Inefficient Metabolic Labeling with AEC
| Possible Cause | Recommended Solution | Verification Method |
| Suboptimal AEC Concentration | Titrate AEC concentration to find the optimal balance between labeling efficiency and cytotoxicity. Start with a range based on similar analogs and perform a dose-response experiment. | Use a fluorescent alkyne probe and click chemistry to visualize labeled RNA in cells via microscopy or flow cytometry. |
| Insufficient Labeling Time | Optimize the incubation time. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) can determine the point of maximum incorporation without significant toxicity. | Quantify labeled RNA at different time points using a dot blot with a biotinylated alkyne and streptavidin-HRP detection. |
| Low Activity of Uridine-Cytidine Kinases | Ensure that the cell type used expresses sufficient levels of the necessary kinases (like UCK2) for AEC phosphorylation.[2][3] Overexpression of the relevant kinase can be a strategy to boost incorporation.[2] | Measure kinase expression levels via qPCR or Western blotting if specific antibodies are available. |
| Cellular Toxicity | High concentrations of AEC or prolonged incubation may be toxic, leading to reduced transcription and lower yield. Monitor cell viability during the labeling process. | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your labeling experiment. |
Table 1: Comparison of Labeling Parameters for Nucleoside Analogs
The following table provides typical concentration and incubation ranges for other commonly used nucleoside analogs, which can serve as a starting point for optimizing AEC.
| Nucleoside Analog | Typical Concentration | Typical Incubation Time | Notes |
| 5-Ethynyluridine (5-EU) | 0.1 - 1 mM | 1 - 24 hours | Widely used for various RNA types.[5] |
| 4-Thiouridine (4sU) | 100 - 500 µM | 1 - 12 hours | Can be crosslinked to interacting proteins.[5] |
| 2'-Azidouridine (2'AzUd) | ~1 mM | 5 hours | Used with ectopic UCK2 expression for cell-specific labeling.[2] |
| 2'-Azidocytidine (2'-AzCyd) | Not specified | Not specified | Phosphorylated by dCK, shows low cytotoxicity.[3][4] |
| This compound (AEC) | 0.1 - 1 mM (suggested starting range) | 2 - 24 hours (suggested starting range) | Parameters require empirical optimization. |
Problem 2: Inefficient Biotinylation (Click Chemistry)
| Possible Cause | Recommended Solution | Verification Method |
| Reagent Degradation | Use fresh, high-quality click chemistry reagents. Alkyne-biotin probes and catalysts can degrade over time. | Test reagents with a positive control (e.g., a known azide-containing molecule). |
| Suboptimal Reaction Conditions | Optimize the concentrations of the alkyne-biotin probe and the catalyst. Ensure the reaction buffer is compatible and at the correct pH. For CuAAC, ensure the copper source and reducing agent are fresh. | Perform a dot blot on your labeled RNA before and after the click reaction to confirm biotinylation. |
| Copper-Induced RNA Degradation | The Cu(I) catalyst used in CuAAC can cause RNA degradation.[1] | Switch to a copper-free SPAAC reaction using a DBCO- or BCN-alkyne biotin probe.[1] If using CuAAC, minimize reaction time and use a copper chelator to stop the reaction. |
| Inhibitors in RNA Sample | Contaminants from RNA isolation (e.g., EDTA) can inhibit the click reaction. | Ensure high-purity RNA by including extra wash steps or using a robust RNA cleanup kit after isolation. |
Problem 3: Inefficient Affinity Purification
| Possible Cause | Recommended Solution | Verification Method |
| Insufficient Bead Capacity | Use an adequate amount of streptavidin-coated beads for the expected amount of biotinylated RNA. Consult the manufacturer's specifications for binding capacity. | After the pulldown, check the supernatant for any remaining biotinylated RNA. |
| Inefficient Binding | Ensure proper incubation time and temperature for binding. Gentle rotation during incubation is recommended. Check that the binding buffer composition is optimal.[6] | Compare the amount of labeled RNA in the input, flow-through, and elution fractions using RT-qPCR for a specific target RNA. |
| Harsh Washing Conditions | Washing steps that are too stringent can strip the RNA from the beads. | Optimize the number of washes and the salt concentration in the wash buffer. Start with a less stringent buffer and increase stringency if background is high. |
| Choice of Streptavidin Resin | The type of beads (magnetic vs. agarose) can impact efficiency. Magnetic beads often offer easier handling and lower background.[6] | Test both magnetic and agarose-based streptavidin beads to determine which performs better for your specific application. |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with AEC
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Prepare a stock solution of AEC in a suitable solvent (e.g., DMSO or PBS).
-
Aspirate the old media and add fresh media containing the desired final concentration of AEC.
-
Incubate the cells for the optimized duration (e.g., 2-24 hours) under standard cell culture conditions.
-
After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA isolation.
Protocol 2: Biotinylation of AEC-labeled RNA via SPAAC
-
Isolate total RNA from AEC-labeled cells using a standard protocol (e.g., TRIzol) followed by a column cleanup to ensure high purity.
-
Quantify the isolated RNA using a spectrophotometer.
-
In a typical 50 µL reaction, combine 10-20 µg of AEC-labeled RNA with a DBCO-PEG4-Biotin conjugate (or similar) to a final concentration of 100-200 µM.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Purify the biotinylated RNA from excess biotin probe using an RNA cleanup kit with a high recovery rate.
Protocol 3: Affinity Purification of Biotinylated RNA
-
Resuspend streptavidin magnetic beads in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA).
-
Wash the beads twice with the binding buffer.
-
Add the purified biotinylated RNA to the washed beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation.[7]
-
Pellet the beads using a magnetic stand and collect the supernatant (flow-through).
-
Wash the beads 3-5 times with a wash buffer (e.g., a lower salt version of the binding buffer).
-
Elute the captured RNA from the beads using a suitable elution buffer (e.g., containing biotin or by heat treatment) or proceed directly to downstream applications like RT-qPCR while the RNA is still on the beads.
Visualizations
Experimental Workflow
Caption: Overall workflow for AEC-based RNA labeling and pulldown.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low RNA yield.
AEC Incorporation Pathway
Caption: Simplified metabolic pathway for AEC incorporation into RNA.
References
- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cell-Type Specific Optimization of 5-(2-Azidoethyl)cytidine (AEC) Labeling
Welcome to the technical support center for 5-(2-Azidoethyl)cytidine (AEC) metabolic labeling of nascent RNA. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols to optimize AEC labeling experiments for various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AEC) and how does it work?
A1: this compound (AEC) is a modified nucleoside analog of cytidine (B196190). When introduced to cells in culture, it is metabolized through the nucleotide salvage pathway and incorporated into newly synthesized RNA transcripts by RNA polymerases. The key feature of AEC is the azidoethyl group attached to the C5 position of the cytidine base. This azide (B81097) group serves as a bioorthogonal chemical handle, meaning it is chemically inert within the cellular environment but can be specifically targeted for covalent ligation in a secondary step.
Q2: What is the "click chemistry" reaction used for detection?
A2: The azide group on the AEC-labeled RNA allows for detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1] In this reaction, the azide reacts efficiently and specifically with an alkyne-containing reporter molecule (e.g., a fluorophore or biotin) to form a stable triazole linkage. This enables visualization or enrichment of the newly synthesized RNA.
Q3: Which cellular enzymes are responsible for AEC metabolism?
A3: While direct studies on AEC are limited, similar modified pyrimidine (B1678525) ribonucleosides, such as 2'-azidocytidine, are phosphorylated by deoxycytidine kinase (dCK). It is highly probable that AEC is also activated by dCK. This is a critical consideration, as the expression level of dCK can vary significantly between cell types, influencing the efficiency of AEC incorporation. For cell lines with low endogenous dCK activity, overexpression of the enzyme may be necessary to achieve robust labeling.
Q4: Is AEC toxic to cells?
A4: Cytidine analogs can exhibit cytotoxicity, which is often cell-type and concentration-dependent. High concentrations or prolonged exposure can interfere with normal cellular processes and lead to cell cycle arrest or apoptosis. It is crucial to determine the optimal, non-toxic concentration of AEC for each cell type through a dose-response experiment before proceeding with RNA labeling studies.
Optimization of AEC Labeling Protocols
Optimizing the AEC labeling protocol is critical for achieving a high signal-to-noise ratio while maintaining cell health. The two primary parameters to optimize are AEC concentration and incubation time.
Determining the Optimal AEC Concentration
The ideal concentration of AEC provides the strongest signal with minimal cytotoxicity. A dose-response experiment is the most effective way to determine this for your specific cell line.
Experimental Workflow for AEC Concentration Optimization
Data Presentation: Recommended Starting Concentrations
Since specific data for AEC is sparse, the following table provides suggested starting ranges for optimization based on data from similar azido-nucleosides. It is imperative to empirically determine the optimal concentration for your specific cell type.
| Cell Type Category | Examples | Suggested Starting AEC Concentration Range | Key Considerations |
| Common Immortalized Cell Lines | HeLa, HEK293T, A549 | 50 µM - 250 µM | Generally robust and have active nucleotide salvage pathways. Start in the mid-range. |
| Primary Cells | Neurons, Fibroblasts, PBMCs | 10 µM - 100 µM | Often more sensitive to cytotoxic effects. Start with lower concentrations. |
| Stem Cells | iPSCs, ESCs | 10 µM - 100 µM | High metabolic activity but can be sensitive. Lower concentrations are recommended to avoid differentiation induction. |
| Cancer Cell Lines | Varies widely | 25 µM - 500 µM | Sensitivity can be highly variable. A broad dose-response curve is essential.[2] |
Optimizing Incubation Time
The optimal incubation time depends on the desired experimental window (e.g., short pulses to capture immediate transcriptional responses or longer periods to label more stable RNAs).
| Incubation Time | Typical Range | Application |
| Short Pulse | 15 min - 2 hours | Capturing nascent, newly transcribed RNA; studying rapid transcriptional changes. |
| Medium Pulse | 2 - 8 hours | General purpose labeling of a significant portion of the transcriptome. |
| Long Pulse / Continuous | 12 - 48 hours | Labeling less abundant or more stable transcripts; pulse-chase experiments to measure RNA decay. |
Note: For longer incubation times, cytotoxicity becomes a more significant factor. It may be necessary to use a lower concentration of AEC for incubations exceeding 12 hours.
Troubleshooting Guide
Logical Flow for Troubleshooting Low AEC Labeling Signal
Q: I am observing high cell death or a significant reduction in proliferation after AEC treatment. What should I do?
A: This is a clear indication of cytotoxicity.
-
Reduce AEC Concentration: This is the most critical step. Perform a dose-response curve and choose a concentration that does not impact cell viability (e.g., maintains >90% viability compared to untreated controls).
-
Shorten Incubation Time: For experiments requiring longer labeling, ensure the chosen AEC concentration is tolerated over that period.
-
Check Cell Health: Ensure cells are healthy and in the exponential growth phase before starting the experiment. Stressed or confluent cells are more susceptible to drug-induced toxicity.
Q: The background fluorescence in my negative control (no AEC) is very high. How can I reduce it?
A: High background can be caused by non-specific binding of the fluorescent alkyne probe.
-
Optimize Permeabilization/Washing: Increase the number and duration of wash steps after the click chemistry reaction. Ensure the permeabilization step (e.g., with Triton X-100 or saponin) is sufficient to wash out unbound reagents but not so harsh that it disrupts cellular morphology.
-
Reduce Alkyne Probe Concentration: Titrate the concentration of your fluorescent alkyne. Use the lowest concentration that still provides a robust signal in your positive samples.
-
Check Reagent Quality: Ensure all buffers and reagents are fresh and properly prepared.
Detailed Experimental Protocols
Protocol 1: AEC Metabolic Labeling of Adherent Cells
-
Cell Seeding: Plate cells on coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
AEC Incubation: Prepare fresh culture medium containing the pre-optimized concentration of AEC. Aspirate the old medium from the cells and add the AEC-containing medium.
-
Labeling: Incubate the cells for the desired period (e.g., 2 hours) at 37°C and 5% CO₂.
-
Washing: Aspirate the AEC medium and wash the cells twice with 1x PBS.
-
Fixation: Fix the cells by adding 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash twice with 1x PBS.
-
Permeabilization: Add 0.25% Triton X-100 in PBS to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash twice with 1x PBS. The cells are now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Fluorescence Microscopy
Safety Note: Perform all steps with copper in a fume hood and dispose of waste according to institutional guidelines.
-
Prepare Click Reaction Cocktail (100 µL per sample):
-
78 µL 1x PBS
-
2 µL Alkyne-Fluorophore (from a 5 mM stock in DMSO, final concentration 100 µM)
-
10 µL Copper(II) Sulfate (CuSO₄) (from a 100 mM stock in H₂O, final concentration 10 mM)
-
10 µL Sodium Ascorbate (from a 500 mM stock in H₂O, prepare fresh , final concentration 50 mM)
-
Important: Add the components in the order listed. Add the sodium ascorbate last to initiate the reaction.
-
-
Click Reaction: Aspirate the PBS from the permeabilized cells and add 100 µL of the click reaction cocktail to each coverslip.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the cocktail and wash the cells three times with 1x PBS.
-
(Optional) Counterstaining: Stain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Final Washes: Wash twice more with 1x PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image using a fluorescence microscope with filter sets appropriate for your chosen fluorophore and DAPI.
Metabolic Pathway of AEC Incorporation and Detection
References
Technical Support Center: 5-(2-Azidoethyl)cytidine and Cell Cycle Progression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Azidoethyl)cytidine. The content is designed to address potential issues related to its effects on cell cycle progression during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action on the cell cycle?
This compound is a synthetic analog of the nucleoside cytidine (B196190).[1] Like other cytidine analogs such as 5-azacytidine (B1684299) (5-aza-CR) and 5-aza-2'-deoxycytidine (5-aza-CdR), it is anticipated to function as an anti-metabolite.[1][2] The primary mechanism of action for similar cytidine analogs involves the inhibition of DNA methyltransferases (DNMTs).[1][3] This inhibition can lead to DNA hypomethylation, which in turn can reactivate tumor suppressor genes.[2][3] Incorporation of such analogs into DNA can also cause DNA damage, leading to the activation of cell cycle checkpoints and potentially resulting in cell cycle arrest or apoptosis.[4][5][6]
Q2: My cells are arresting in the G2/M phase after treatment with this compound. Is this an expected outcome?
Yes, this is a plausible and expected outcome. Treatment of cells with nucleoside analogs frequently leads to cell cycle arrest, particularly at the G2/M checkpoint.[4][5] This arrest is often a consequence of the DNA damage response pathway being activated.[5][6][7] The cell cycle is halted to allow for DNA repair before proceeding to mitosis. For instance, studies with 5-aza-2'-deoxycytidine have shown a significant accumulation of cells in the G2/M phase.[3]
Q3: What signaling pathways are likely involved in the cell cycle arrest induced by this compound?
The cell cycle arrest induced by cytidine analogs is often mediated by the activation of DNA damage response pathways. Key signaling pathways likely involved include:
-
p53/p21 Pathway: In cells with wild-type p53, DNA damage can lead to the stabilization and activation of p53.[7] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21 (also known as Waf1/Cip1).[7][8] p21 can then bind to and inhibit cyclin-CDK complexes, such as CDK1/Cyclin B, which are crucial for entry into mitosis, thereby causing a G2/M arrest.[5]
-
Checkpoint Kinases: ATM and ATR are key kinases that sense DNA damage and initiate signaling cascades that lead to cell cycle arrest.[6] These kinases can phosphorylate and activate downstream effector kinases like Chk1 and Chk2, which in turn can inhibit Cdc25 phosphatases. Inhibition of Cdc25 prevents the activation of CDK1, which is necessary for the G2/M transition.
Q4: How can I mitigate the cell cycle arrest caused by this compound in my experiments?
Mitigating cell cycle arrest can be challenging as it is often an intended consequence of the drug's mechanism of action. However, depending on the experimental goals, you could consider the following approaches:
-
Dose Reduction and Time-Course Optimization: The extent of cell cycle arrest is often dose- and time-dependent.[3][8] Performing a dose-response and time-course experiment will help identify a concentration and duration of treatment that achieves the desired effect (e.g., sufficient incorporation for click chemistry) with minimal impact on cell cycle progression.
-
Synchronization of Cells: If the goal is to study the effects of the compound on a specific cell cycle phase, you can synchronize the cell population before treatment. This can be achieved using methods like serum starvation (for G0/G1 arrest) or treatment with agents like nocodazole (B1683961) (for M-phase arrest).[9]
-
Use of Checkpoint Inhibitors: For mechanistic studies, small molecule inhibitors of key checkpoint proteins like ATM, ATR, Chk1, or Chk2 can be used to override the cell cycle arrest. However, this will also likely increase the cytotoxic effects of this compound.
-
Co-treatment with Deoxycytidine: Competition with the natural nucleoside could potentially reduce the incorporation of the analog and its subsequent effects. A titration experiment would be necessary to find a suitable ratio of this compound to deoxycytidine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of cell death/apoptosis observed shortly after treatment. | The concentration of this compound is too high, leading to excessive DNA damage and triggering apoptosis.[6][10] | Perform a dose-response experiment to determine the IC50 value and use a concentration at or below this for your experiments.[8] Reduce the duration of exposure. |
| Inconsistent cell cycle arrest profiles between experiments. | Cell density at the time of treatment can influence drug efficacy. Asynchronous cell populations will respond heterogeneously. | Ensure consistent cell seeding density for all experiments. Consider cell synchronization prior to treatment for more uniform results. |
| Difficulty in detecting the incorporated this compound via click chemistry. | Insufficient incorporation of the analog. Cell cycle arrest may be limiting the entry of cells into S-phase where the analog is incorporated. | Increase the concentration of this compound cautiously, monitoring for cytotoxicity. Increase the duration of treatment. Ensure the click chemistry protocol is optimized. |
| Unexpected changes in the expression of my protein of interest. | DNA hypomethylation caused by the inhibition of DNMTs can lead to widespread changes in gene expression.[2][3] | Perform appropriate controls, such as treating with a non-functional analog if available. Validate changes in gene expression using qPCR or western blotting. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution.
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 70-80% confluency by the end of the experiment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (containing RNase A).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol 2: Western Blot for p21 and Phospho-Histone H3 (Ser10)
This protocol is to assess the activation of the p53/p21 pathway and the proportion of cells in mitosis.
-
Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p21, phospho-Histone H3 (Ser10), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities relative to the loading control.
Quantitative Data Summary
Table 1: Effect of this compound on Cell Cycle Distribution in a Hypothetical Cancer Cell Line
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control (24h) | 65 ± 4 | 25 ± 3 | 10 ± 2 |
| 1 µM 5-AEC (24h) | 58 ± 5 | 20 ± 4 | 22 ± 3 |
| 5 µM 5-AEC (24h) | 45 ± 6 | 15 ± 3 | 40 ± 5 |
| 10 µM 5-AEC (24h) | 30 ± 5 | 10 ± 2 | 60 ± 7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Relative Protein Expression Following Treatment with this compound
| Treatment (24h) | p21 (Fold Change) | p-H3 (Ser10) (Fold Change) |
| 1 µM 5-AEC | 1.8 ± 0.2 | 1.5 ± 0.3 |
| 5 µM 5-AEC | 3.5 ± 0.4 | 2.8 ± 0.5 |
| 10 µM 5-AEC | 5.2 ± 0.6 | 4.1 ± 0.7 |
Fold change is relative to the vehicle control.
Visualizations
Caption: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.
Caption: Experimental workflow for analyzing the effects of this compound on the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular differentiation, cytidine analogs and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-aza-2’-deoxycytidine induces apoptosis and inhibits tumour growth in vivo of FaDu cells, a specific HPVnegative HNSCC cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Azacytidine treatment of the fission yeast leads to cytotoxicity and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-aza-2'-deoxycytidine activates the p53/p21Waf1/Cip1 pathway to inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 5-aza-2ˈ-deoxycytidine on p27Kip1, p21Cip1/Waf1/Sdi1, p57Kip2, and DNA methyltransferase 1 Genes Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer SW 480 and SW 948 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Complete Copper Removal After CuAAC Reaction with 5-(2-Azidoethyl)cytidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring the complete removal of copper catalysts after a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving the nucleoside analog 5-(2-Azidoethyl)cytidine.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove all traces of copper after my CuAAC reaction?
A1: Residual copper catalysts can be highly problematic for several reasons. Copper ions are known to be toxic to cells, which is a major concern for any biological applications or downstream drug development.[1] Furthermore, copper can interfere with subsequent experimental steps, such as fluorescence-based assays, and can compromise the stability and purity of your final this compound conjugate.
Q2: What are the most common methods for removing copper from a reaction with a water-soluble nucleoside analog?
A2: For water-soluble biomolecules like modified cytidines, the primary methods for copper removal include:
-
Chelation: Using a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) to form a water-soluble copper complex that can be removed.
-
Solid-Phase Scavenging: Employing solid-supported resins (scavengers) that have a high affinity for copper, allowing for its removal by simple filtration.
-
Dialysis: For larger biomolecule conjugates, dialysis against an EDTA-containing buffer can effectively remove the copper-EDTA complex while retaining the desired product.[1][2]
-
Size Exclusion Chromatography: This technique can separate the desired product from the smaller copper-EDTA complex.[1]
Q3: My triazole-linked cytidine (B196190) product seems to retain copper, making it difficult to purify. Why does this happen and what can I do?
A3: Triazole rings, formed during the CuAAC reaction, as well as the nitrogen-rich structure of cytidine, can chelate copper ions, making their removal challenging. In such cases, a standard aqueous wash may be insufficient. It is often necessary to use a stronger chelating agent like EDTA or to employ a solid-phase scavenger with a very high affinity for copper. Performing multiple washes or using an excess of the chelating agent can also be beneficial.
Q4: Are there any alternatives to CuAAC that would allow me to avoid the copper removal step altogether?
A4: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative.[3] SPAAC utilizes strained cyclooctynes that react with azides without the need for a metal catalyst, thereby eliminating the issue of copper contamination.[3][4] However, the synthesis of the required strained alkyne reagents can be more complex and costly.
Troubleshooting Guides
Issue 1: Persistent Color in the Aqueous Solution After Purification
-
Observation: A faint blue or green tint remains in your aqueous product solution after purification attempts.
-
Diagram:
Caption: Troubleshooting persistent copper contamination.
Issue 2: Low Yield of this compound Conjugate After Purification
-
Observation: Significant loss of your desired product during the copper removal process.
-
Diagram:
Caption: Troubleshooting low product yield during purification.
Quantitative Data Presentation
The following table summarizes the typical efficiency of various copper removal methods. The residual copper levels can vary depending on the specific reaction conditions and the nature of the product.
| Purification Method | Typical Residual Copper Level (ppm) | Advantages | Disadvantages |
| Aqueous Wash (Ammonium Chloride) | 100 - 500 | Simple, inexpensive. | May not achieve very low copper levels; can be less effective if the product strongly chelates copper. |
| Aqueous Wash (EDTA) | < 100 | More effective than ammonium (B1175870) chloride for tightly bound copper. | Can be slow; may require pH adjustment. |
| Solid-Phase Scavengers (e.g., SiliaMetS® Thiourea) | < 50 | High efficiency, simple filtration work-up. | Higher cost of reagents. |
| Silica Gel Chromatography | < 50 | Can remove other impurities simultaneously. | Can be time-consuming and may lead to product loss on the column. |
| Dialysis (with EDTA) | < 10 | Very effective for macromolecules. | Not suitable for small molecules, time-consuming. |
Experimental Protocols
Protocol 1: Copper Removal Using EDTA for Water-Soluble Products
This protocol is suitable for water-soluble products like the this compound conjugate, where extraction into an organic solvent is not feasible.
-
Diagram:
Caption: Workflow for copper removal from aqueous solutions using EDTA.
-
Detailed Steps:
-
Chelation: To the aqueous reaction mixture, add a solution of EDTA (e.g., 0.5 M, pH adjusted to 8 with NaOH) to a final concentration of 10-50 mM.
-
Incubation: Stir the mixture at room temperature for at least 30 minutes to allow for the formation of the copper-EDTA complex.
-
Purification:
-
For larger conjugates (e.g., attached to proteins or long oligonucleotides): Transfer the mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO) that will retain your product. Dialyze against a large volume of buffer containing a low concentration of EDTA (e.g., 1-5 mM) for several hours, with multiple buffer changes. Follow with dialysis against pure buffer to remove the EDTA.[5]
-
For smaller conjugates: Purify the product using size exclusion chromatography. The larger product will elute before the smaller copper-EDTA complex.
-
-
Protocol 2: Copper Removal Using Solid-Phase Scavenger Resins
This protocol is highly effective for a wide range of water-soluble and organic-soluble products.
-
Diagram:
Caption: Workflow for copper removal with scavenger resins.
-
Detailed Steps:
-
Addition of Scavenger: Once the CuAAC reaction is complete, add the solid-supported copper scavenger resin (e.g., SiliaMetS® Thiourea, QuadraSil™) directly to the reaction mixture. The amount of resin will depend on the amount of copper used and the resin's capacity (typically 3-5 equivalents relative to the copper catalyst).
-
Incubation: Stir the suspension vigorously at room temperature. The required incubation time can vary from 30 minutes to a few hours, depending on the specific resin and the reaction conditions.
-
Filtration: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a syringe filter with a frit is usually sufficient.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
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Isolation: Combine the filtrate and the washes. The purified product can then be isolated by removing the solvent.
-
References
Technical Support Center: 5-(2-Azidoethyl)cytidine (AEC)-Based RNA Sequencing
Welcome to the technical support center for 5-(2-Azidoethyl)cytidine (AEC)-based RNA sequencing. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common issues encountered during the experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during AEC-based RNA sequencing experiments, from initial cell labeling to final library preparation.
1. Low Labeling Efficiency of Nascent RNA with AEC
Question: I am observing low incorporation of this compound (AEC) into newly synthesized RNA. What are the potential causes and solutions?
Answer:
Low labeling efficiency is a common challenge in metabolic RNA labeling. Several factors can contribute to this issue:
-
Suboptimal AEC Concentration: The concentration of AEC is critical. Too low a concentration will result in insufficient labeling, while excessively high concentrations can be cytotoxic and inhibit transcription.
-
Insufficient Labeling Time: The incubation time may be too short for detectable incorporation of AEC into nascent RNA.
-
Cell Line-Specific Differences: Different cell lines exhibit varying levels of nucleoside transporter expression and kinase activity, which are essential for the uptake and phosphorylation of AEC.
-
Cell Culture Conditions: Cell density, passage number, and overall cell health can significantly impact metabolic activity and, consequently, AEC incorporation.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| AEC Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a range of concentrations (e.g., 10 µM to 200 µM). | To maximize labeling without inducing cellular stress or toxicity. |
| Labeling Time | Optimize the labeling duration. For rapidly transcribed genes, a short pulse (e.g., 30-60 minutes) may be sufficient. For less abundant transcripts or global profiling, longer incubation times (e.g., 2-24 hours) might be necessary. | To allow for sufficient incorporation of AEC into the target RNA population. |
| Cell Health | Ensure cells are in the logarithmic growth phase and have high viability (>90%) before starting the experiment. | Healthy, metabolically active cells will incorporate the analog more efficiently. |
| Control Experiments | Include a positive control (e.g., a cell line known to incorporate AEC efficiently) and a negative control (unlabeled cells) to validate the labeling process. | To differentiate between technical issues and biological variability. |
2. RNA Degradation During Click Chemistry Reaction
Question: My RNA samples appear degraded after the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for biotinylation. How can I prevent this?
Answer:
RNA is susceptible to degradation, especially in the presence of divalent cations like copper(I) used in CuAAC.
Troubleshooting Strategies:
| Strategy | Recommendation | Rationale |
| Use a Copper-Free Click Chemistry Approach | Employ Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a DBCO-functionalized biotin (B1667282) label. | SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, thus preserving RNA integrity.[1][2] |
| Optimize CuAAC Conditions | If using CuAAC, minimize the reaction time and keep the reaction on ice. Use a copper ligand, such as THPTA, to stabilize the Cu(I) ion and reduce RNA cleavage. | To reduce the exposure of RNA to harsh reaction conditions. |
| RNA Purification | Ensure high-purity RNA is used for the click reaction. Contaminants can exacerbate RNA degradation. | To minimize interfering substances in the reaction. |
3. Inefficient Biotinylation and/or Pull-Down of Labeled RNA
Question: I am experiencing low yield after streptavidin bead-based purification of my AEC-labeled and biotinylated RNA. What could be the problem?
Answer:
Inefficient biotinylation or subsequent purification can lead to a significant loss of labeled RNA.
Troubleshooting Strategies:
| Step | Potential Issue | Recommendation |
| Click Chemistry Reaction | Incomplete reaction | Ensure all reagents are fresh and used at the recommended concentrations. Optimize the molar ratio of the biotin-alkyne/DBCO to the estimated amount of incorporated AEC. A 10-fold molar excess of the detection reagent is a good starting point.[3] |
| Streptavidin Bead Binding | Insufficient bead capacity or incubation time | Use a sufficient volume of high-capacity streptavidin beads. Optimize the binding time and temperature according to the manufacturer's instructions. |
| Washing Steps | Overly stringent washing | While thorough washing is necessary to reduce background, overly harsh conditions can lead to the loss of specifically bound RNA. Optimize the number and stringency of wash steps. |
| Elution | Inefficient elution | Ensure the elution buffer and conditions are optimal for disrupting the biotin-streptavidin interaction without degrading the RNA. |
4. High Background Signal in Sequencing Data
Question: My sequencing results show a high background of non-specific RNA. How can I reduce this?
Answer:
High background can arise from several sources, including non-specific binding of RNA to the purification beads and contamination from unlabeled RNA.
Troubleshooting Strategies:
| Strategy | Recommendation | Rationale |
| Stringent Washing | Increase the number and/or stringency of the wash steps after streptavidin bead capture. | To effectively remove non-specifically bound RNA. |
| DNase Treatment | Perform a thorough DNase treatment of the RNA sample before library preparation. | To eliminate any contaminating genomic DNA. |
| Ribosomal RNA (rRNA) Depletion | If interested in mRNA, perform an rRNA depletion step before or after the purification of labeled RNA. | rRNA is highly abundant and can dominate the sequencing library if not removed. |
| Control Samples | Sequence a negative control sample (unlabeled RNA subjected to the same workflow) to assess the level of background binding. | To identify the source and extent of non-specific interactions. |
Experimental Protocols
Detailed Methodology for AEC-Based RNA Sequencing
This protocol outlines the key steps for performing metabolic labeling of RNA with this compound, followed by enrichment and preparation for next-generation sequencing.
1. Metabolic Labeling of Nascent RNA with AEC
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
AEC Labeling:
-
Prepare a stock solution of this compound (AEC) in a suitable solvent (e.g., DMSO or sterile water).
-
Add AEC to the cell culture medium to the desired final concentration (determined by optimization, typically in the µM range).
-
Incubate the cells for the desired labeling period (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis and RNA Isolation:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol. Ensure all steps are performed in an RNase-free environment.
-
-
RNA Quality Control: Assess the integrity and concentration of the isolated RNA using a Bioanalyzer and a Qubit fluorometer.
2. Biotinylation of AEC-Labeled RNA via Click Chemistry (SPAAC Recommended)
-
Prepare for Click Reaction:
-
To a sterile, RNase-free tube, add the desired amount of AEC-labeled total RNA (e.g., 1-10 µg).
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Add a DBCO-functionalized biotin reagent (e.g., DBCO-PEG4-Biotin) to the RNA solution. A 10-fold molar excess over the estimated azide-modified RNA is recommended as a starting point.[3]
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Purification of Biotinylated RNA:
-
Remove unreacted DBCO-biotin using a suitable RNA purification method, such as spin column purification or ethanol (B145695) precipitation.
-
3. Enrichment of Biotinylated RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.
-
Binding: Add the purified, biotinylated RNA to the prepared beads and incubate with rotation at room temperature to allow for binding.
-
Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads multiple times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the captured RNA from the beads using an appropriate elution buffer (e.g., a buffer containing free biotin or a denaturing buffer).
4. RNA Sequencing Library Preparation
-
RNA Fragmentation: Fragment the enriched RNA to the desired size for sequencing.
-
cDNA Synthesis: Perform first and second-strand cDNA synthesis.
-
Adapter Ligation and Indexing: Ligate sequencing adapters and unique indices to the cDNA fragments.
-
Library Amplification: Amplify the library using PCR.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution before sequencing.
Data Presentation
Table 1: Representative Cytotoxicity of an Azide-Modified Cytidine Analog (2'-AzCyd) in HEK293T Cells
Data is analogous for this compound and serves as a guideline for experimental design.
| Concentration of 2'-AzCyd (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 50 | ~98 |
| 100 | ~95 |
| 200 | ~92 |
Note: Cell viability was assessed after 24 hours of incubation. It is crucial to perform a similar cytotoxicity assay for this compound with your specific cell line.
Visualization of Experimental Workflow
Below is a diagram illustrating the key steps in the this compound-based RNA sequencing workflow.
Caption: AEC-based RNA sequencing workflow.
Signaling Pathway: Cellular Uptake and Activation of AEC
The following diagram illustrates the putative pathway for the cellular uptake and metabolic activation of this compound, which is a prerequisite for its incorporation into nascent RNA.
Caption: Putative metabolic activation of AEC.
References
Validation & Comparative
A Head-to-Head Comparison: 5-(2-Azidoethyl)cytidine and 5-ethynyluridine (EU) for Nascent RNA Labeling
In the dynamic field of transcriptomics, the ability to specifically label and analyze newly synthesized RNA is crucial for unraveling the complexities of gene expression. Metabolic labeling using nucleoside analogs has become a cornerstone technique for these investigations. This guide provides a comprehensive comparison of two such analogs: the well-established 5-ethynyluridine (B57126) (EU) and the more recent alternative, 5-(2-Azidoethyl)cytidine. We will delve into their mechanisms, performance, and experimental protocols, supported by available data, to assist researchers in making an informed choice for their specific research needs.
At a Glance: Key Differences
| Feature | This compound | 5-ethynyluridine (EU) |
| Reactive Group | Azide (B81097) (-N3) | Alkyne (-C≡CH) |
| Detection Chemistry | Copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Primary Advantage | Biocompatibility (SPAAC avoids copper-induced cytotoxicity and RNA degradation) | Well-established method with extensive literature |
| Potential Drawbacks | Less established, limited direct comparative data available | Copper-induced cytotoxicity and RNA degradation, potential for DNA incorporation in some species |
Quantitative Performance Comparison
Direct quantitative comparisons between this compound and EU are limited in the published literature. The following table summarizes available data for EU and provides projected parameters for this compound based on studies of similar azido-modified nucleosides, such as 2'-azidocytidine.
| Parameter | This compound (Projected) | 5-ethynyluridine (EU) |
| Labeling Efficiency | High, comparable to other azido-nucleosides (e.g., 2'-azidocytidine shows incorporation of up to 0.3% of total cytidine)[1] | High, with an average incorporation of one EU molecule for every 35 uridine (B1682114) residues in total RNA[2] |
| Cytotoxicity | Expected to be low, especially when used with copper-free SPAAC detection. Related azido-nucleosides show low cytotoxicity.[1] | Generally low at recommended concentrations, though some studies report perturbations in nuclear RNA metabolism. IC50 values are cell-type dependent.[3] |
| Signal-to-Noise Ratio | Potentially high due to the bioorthogonal nature of the click reaction. SPAAC can offer lower background than CuAAC. | Good, but can be affected by non-specific binding of copper or detection reagents. |
| Specificity for RNA | Expected to be high for RNA. | High for RNA in many mammalian cell lines, but can be incorporated into DNA in some organisms.[4] |
Mechanism of Action and Detection
Both this compound and 5-ethynyluridine are cell-permeable nucleoside analogs that are taken up by cells and incorporated into newly transcribed RNA by cellular RNA polymerases. Their distinct chemical handles, an azide and an alkyne respectively, allow for subsequent detection via "click chemistry".
This compound: The Advantage of Copper-Free Detection
This compound contains an azide group. This allows for two detection methods:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained alkyne (e.g., DBCO or BCN) conjugated to a reporter molecule (fluorophore or biotin). The absence of copper makes this method highly biocompatible, preventing copper-induced cytotoxicity and RNA degradation, which is a known issue with CuAAC.[5][6][7] This makes it ideal for live-cell imaging and applications where RNA integrity is paramount.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the traditional "click" reaction where a copper(I) catalyst is used to ligate the azide to a terminal alkyne-modified reporter. While highly efficient, the copper catalyst can be toxic to cells and can cause RNA strand scission.[6]
5-ethynyluridine (EU): The Established Workhorse
EU possesses a terminal alkyne group, which is detected via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][8] An azide-modified reporter molecule is "clicked" onto the EU-labeled RNA in the presence of a copper(I) catalyst. This method has been widely used and is supported by a vast body of literature and commercially available kits.[9][10]
Signaling Pathways and Experimental Workflows
The metabolic incorporation and subsequent detection of these nucleoside analogs involve distinct cellular pathways and experimental steps.
Metabolic Incorporation Pathway
Both nucleoside analogs are processed through the cellular nucleoside salvage pathway to be converted into their triphosphate forms before being incorporated into nascent RNA by RNA polymerases.
Caption: Metabolic salvage pathways for 5-ethynyluridine (EU) and this compound.
Experimental Workflow Comparison
The overall workflow for both methods is similar, involving metabolic labeling, cell fixation and permeabilization (for imaging), followed by the click reaction. The key difference lies in the components and conditions of the click reaction itself.
Caption: Comparative experimental workflows for EU and this compound labeling.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-ethynyluridine (EU) and CuAAC Detection
This protocol is adapted from established methods for EU labeling and detection.[9][11]
Materials:
-
Cells of interest cultured on coverslips or in plates
-
Complete cell culture medium
-
5-ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Azide-conjugated fluorophore or biotin
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells at a suitable density to be in the logarithmic growth phase during labeling.
-
EU Labeling:
-
Prepare labeling medium by diluting the EU stock solution in pre-warmed complete cell culture medium to a final concentration of 0.1-1 mM. The optimal concentration and incubation time (typically 1-24 hours) should be determined empirically for each cell type.
-
Remove the existing medium, wash cells once with PBS, and add the labeling medium.
-
Incubate cells for the desired duration under normal culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the labeling medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
CuAAC Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions or a published protocol. A typical cocktail for a small volume reaction might include 1-10 µM azide-fluorophore, 1 mM CuSO4, and 10 mM sodium ascorbate (B8700270) in a suitable buffer.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Aspirate the click reaction cocktail and wash the cells three times with wash buffer.
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash three times with PBS.
-
-
Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and visualize using a fluorescence microscope.
Protocol 2: Metabolic Labeling of Nascent RNA with this compound and SPAAC Detection (Projected)
This projected protocol is based on general methods for labeling with azido-nucleosides and performing SPAAC reactions.[12][13]
Materials:
-
Cells of interest cultured on coverslips or in plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Strained alkyne-reporter (e.g., DBCO-fluorophore or BCN-biotin) stock solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells at an appropriate density.
-
This compound Labeling:
-
Prepare labeling medium by diluting the this compound stock solution in pre-warmed complete cell culture medium. The optimal concentration and incubation time will need to be determined empirically, but a starting range of 100-500 µM for 4-12 hours can be tested.
-
Incubate cells with the labeling medium under normal culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Follow the same procedure as for EU labeling (Protocol 1, Step 3).
-
-
SPAAC Click Reaction:
-
Prepare the SPAAC reaction solution by diluting the strained alkyne-reporter stock solution in PBS to a final concentration of 1-10 µM.
-
Incubate the cells with the SPAAC reaction solution for 1-2 hours at room temperature, protected from light.
-
-
Washing and Staining:
-
Follow the same procedure as for EU labeling (Protocol 1, Step 5).
-
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
Conclusion: Choosing the Right Tool for the Job
Both this compound and 5-ethynyluridine offer powerful means to investigate the dynamic world of the transcriptome.
5-ethynyluridine (EU) stands as a robust and well-validated tool, making it an excellent choice for researchers new to RNA labeling or when using established protocols. However, the reliance on a copper catalyst necessitates careful optimization to minimize cytotoxicity and potential RNA degradation. The possibility of DNA incorporation in certain model organisms also warrants consideration and appropriate controls.
This compound , with its azide handle, opens the door to copper-free SPAAC chemistry. This is a significant advantage for applications in living cells and for studies where preserving the integrity of the labeled RNA is of utmost importance. While direct comparative data is still emerging, the properties of other azido-modified nucleosides suggest that this compound holds great promise as a less-toxic and highly specific alternative for nascent RNA labeling.
Ultimately, the choice between these two valuable reagents will depend on the specific experimental goals, the biological system under investigation, and the downstream applications planned. For researchers prioritizing biocompatibility and RNA integrity, this compound presents a compelling option, while EU remains a reliable and powerful workhorse for a broad range of transcriptomic studies.
References
- 1. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. 5-Ethynyl Uridine nascent RNA labelling in HEK293 ARMC5 knockout cells - Mendeley Data [data.mendeley.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
quantitative comparison of incorporation rates between 5-(2-Azidoethyl)cytidine and 4-thiouridine (4sU)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of two nucleoside analogs used for metabolic labeling of newly synthesized RNA: 5-(2-Azidoethyl)cytidine (AEC) and the more established 4-Thiouridine (B1664626) (4sU). Metabolic labeling is a powerful technique to study the dynamics of RNA synthesis, processing, and decay. The choice of labeling reagent can significantly impact the experimental outcome. While 4sU is a widely adopted tool with extensive supporting data, AEC represents an alternative with potential for bioorthogonal applications.
Quantitative Comparison of Labeling Reagents
The following table summarizes the key quantitative parameters for AEC and 4sU based on available literature. It is important to note that the values for AEC are estimations derived from studies on analogous compounds and require experimental validation.
| Parameter | This compound (AEC) | 4-Thiouridine (4sU) | References |
| Typical Working Concentration | Estimated: 100 µM - 1 mM | 100 µM - 500 µM | [1] |
| Typical Labeling Time | Estimated: 1 - 24 hours | 15 minutes - 24 hours | [2] |
| Incorporation Efficiency | To be determined empirically. Likely dependent on cell type and expression levels of nucleoside salvage pathway enzymes. | Can be high, with T-to-C conversion rates reaching over 90% in some protocols. | [3] |
| Cellular Uptake and Phosphorylation | Likely mediated by nucleoside transporters and uridine-cytidine kinases (UCKs) or deoxycytidine kinase (dCK), but specific data is lacking. | Readily taken up by cells and phosphorylated by uridine-cytidine kinases (UCKs). | [3][4] |
| Potential for Cytotoxicity | To be determined empirically. High concentrations of nucleoside analogs can be cytotoxic. | Can exhibit cytotoxicity at higher concentrations and longer incubation times. | [4] |
| Downstream Detection | Bioorthogonal "click" chemistry (e.g., CuAAC or SPAAC) with alkyne-modified reporters. | Thiol-specific biotinylation or chemical conversion methods (e.g., SLAM-seq, TUC-seq). | [3][5] |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for RNA labeling with 4sU and a projected protocol for AEC based on methodologies for similar azido-modified nucleosides.
4-Thiouridine (4sU) Labeling Protocol (SLAM-seq adaptation)
This protocol is adapted from established SLAM-seq procedures.
1. Cell Culture and Labeling:
-
Plate cells to be 70-80% confluent on the day of the experiment.
-
Prepare a stock solution of 4sU (e.g., 100 mM in DMSO).
-
Add 4sU to the cell culture medium to a final concentration of 100-500 µM.
-
Incubate cells for the desired labeling period (e.g., 15 minutes to 24 hours) at 37°C in a CO2 incubator. Protect from light as 4sU is light-sensitive.
2. RNA Isolation:
-
After labeling, wash cells with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
3. Thiol-specific Biotinylation (for enrichment-based methods) or Alkylation (for sequencing-based quantification):
-
For SLAM-seq: Treat the isolated RNA with iodoacetamide (B48618) (IAM) to alkylate the thiol group of the incorporated 4sU. This leads to a T-to-C transition during reverse transcription.
4. Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the IAM-treated RNA.
-
Sequence the libraries on a high-throughput sequencing platform.
5. Data Analysis:
-
Align sequencing reads to the reference genome.
-
Identify T-to-C conversions to distinguish newly synthesized (4sU-containing) RNA from pre-existing RNA.
-
Quantify the rates of RNA synthesis, processing, and decay.
Projected this compound (AEC) Labeling Protocol
This projected protocol is based on methods used for other azido-modified nucleosides. Optimization is critical.
1. Cell Culture and Labeling:
-
Plate cells to be in the logarithmic growth phase.
-
Prepare a stock solution of AEC (e.g., 100 mM in DMSO).
-
Add AEC to the cell culture medium to a final concentration (to be determined empirically, starting range 100 µM - 1 mM).
-
Incubate cells for the desired labeling period (e.g., 1-24 hours) at 37°C in a CO2 incubator.
2. RNA Isolation:
-
Following labeling, wash cells with ice-cold PBS.
-
Isolate total RNA using a standard RNA extraction method.
3. Click Chemistry Reaction:
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
-
For CuAAC, react the AEC-labeled RNA with an alkyne-biotin or alkyne-fluorophore in the presence of a copper(I) catalyst and a ligand.
-
For SPAAC (recommended for live-cell applications to avoid copper toxicity), react the AEC-labeled RNA with a strained alkyne (e.g., DBCO-biotin or DBCO-fluorophore).
4. Downstream Analysis:
-
For enrichment: Use streptavidin beads to pull down the biotinylated RNA. The enriched RNA can then be used for RT-qPCR or sequencing.
-
For imaging: If a fluorescent alkyne was used, visualize the labeled RNA using fluorescence microscopy.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental workflows can aid in understanding the processes involved in RNA labeling and analysis.
Caption: Metabolic pathway for 4-thiouridine (4sU) incorporation into nascent RNA.
Caption: Projected metabolic pathway for AEC incorporation, highlighting unknown enzymatic steps.
Caption: General experimental workflow for nascent RNA analysis using metabolic labeling.
Conclusion
4-Thiouridine remains the gold standard for metabolic labeling of RNA due to its well-characterized incorporation, high efficiency, and the availability of robust protocols for downstream analysis. This compound offers the potential for bioorthogonal applications using click chemistry, which can be advantageous for specific experimental goals such as live-cell imaging. However, the lack of quantitative data on its incorporation rate, optimal labeling conditions, and potential cytotoxicity necessitates thorough validation and optimization by researchers. For investigators requiring reliable and quantitative analysis of transcriptome-wide RNA dynamics, 4sU is the recommended choice. For those exploring novel bioorthogonal labeling strategies, AEC presents an interesting but uncharacterized alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 5-(2-Azidoethyl)cytidine Labeling with Fluorescence In Situ Hybridization (FISH): A Comparative Guide
For researchers in cellular and molecular biology, the accurate visualization and quantification of RNA molecules are paramount to understanding gene expression dynamics. Two powerful techniques for this purpose are metabolic labeling with nucleoside analogs, such as 5-(2-Azidoethyl)cytidine (AEC), and Fluorescence In Situ Hybridization (FISH). This guide provides an objective comparison of these two methods, offering insights into their respective principles, performance, and protocols to aid researchers in selecting the optimal technique for their experimental needs.
Principle of Each Technique
This compound (AEC) Labeling is a metabolic labeling approach that tracks newly synthesized RNA. AEC, a cytidine (B196190) analog containing a bioorthogonal azide (B81097) group, is introduced to living cells. Cellular RNA polymerases incorporate AEC into nascent RNA transcripts. The azide group then serves as a handle for covalent ligation to a fluorescent probe via a highly specific and efficient bioorthogonal reaction known as "click chemistry." This allows for the visualization of newly transcribed RNA.
Fluorescence In Situ Hybridization (FISH) is a technique that detects specific RNA sequences within fixed cells. It utilizes fluorescently labeled oligonucleotide probes that are complementary to a target RNA sequence. These probes hybridize to the target RNA, and the resulting fluorescent signal allows for the localization and quantification of the specific RNA molecules.
Quantitative Performance Comparison
Table 1: Comparison of Performance Metrics for AEC Labeling and FISH
| Performance Metric | This compound (AEC) Labeling | Fluorescence in Situ Hybridization (FISH) |
| Signal-to-Noise Ratio | Potentially high, dependent on click chemistry efficiency and background fluorescence. | Variable, can be high with signal amplification strategies but also prone to non-specific probe binding.[1][2] |
| Spatial Resolution | High, approaching the diffraction limit of light microscopy. Click chemistry offers excellent spatial precision.[3][4] | High, also capable of reaching the diffraction limit. Single-molecule FISH (smFISH) offers single-molecule resolution.[5][6] |
| Temporal Resolution | Excellent, allows for pulse-chase experiments to study RNA dynamics. | Poor, provides a snapshot of RNA at the time of fixation. |
| Specificity | Labels all newly synthesized RNA containing cytidine. | High, specific to the target RNA sequence defined by the probe. |
| Quantification | Relative quantification of newly synthesized RNA. Can be made more quantitative with single-molecule imaging. | Absolute quantification of specific RNA molecules is possible with single-molecule FISH (smFISH).[7][8][9] |
| Multiplexing Capability | Limited by the availability of spectrally distinct click-reactive fluorophores. | High, multiple RNA species can be detected simultaneously using different colored probes.[7] |
Table 2: Comparison of Experimental Parameters
| Experimental Parameter | This compound (AEC) Labeling | Fluorescence in Situ Hybridization (FISH) |
| Cell State | Requires living cells for metabolic incorporation. | Requires fixed and permeabilized cells. |
| Protocol Complexity | Moderately complex, involves cell culture, metabolic labeling, fixation, permeabilization, and click chemistry reaction. | Complex, involves probe design and synthesis, fixation, permeabilization, hybridization, and washing steps. |
| Time to Result | 1-2 days | 2-3 days |
| Cost | Moderate, cost of the modified nucleoside and click chemistry reagents. | High, cost of fluorescently labeled probes can be significant, especially for custom designs. |
Experimental Protocols
Protocol 1: this compound (AEC) RNA Labeling and Visualization
This protocol is a generalized procedure based on established methods for metabolic labeling with azido-modified nucleosides.[10][11] Optimization of AEC concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (AEC) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click chemistry reaction buffer (e.g., PBS containing CuSO₄, a copper ligand like TBTA, and a reducing agent like sodium ascorbate)
-
Alkyne-functionalized fluorescent dye
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Metabolic Labeling:
-
Plate cells on coverslips at an appropriate density.
-
Prepare labeling medium by diluting the AEC stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 50-200 µM).
-
Aspirate the existing medium and add the labeling medium to the cells.
-
Incubate for the desired labeling period (e.g., 1-24 hours), depending on the RNA of interest.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction mix according to the manufacturer's instructions, containing the alkyne-fluorophore.
-
Incubate the coverslips with the reaction mix for 30-60 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI or Hoechst.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Fluorescence In Situ Hybridization (FISH) for RNA Detection
This is a standard protocol for RNA FISH. Probe design is a critical step and should be performed using appropriate software to ensure specificity and hybridization efficiency.
Materials:
-
Cells on coverslips, fixed and permeabilized
-
Hybridization buffer (containing formamide (B127407) and SSC)
-
Fluorescently labeled oligonucleotide probes
-
Wash buffers (e.g., SSC solutions of varying concentrations)
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Probe Hybridization:
-
Dilute the fluorescently labeled probes in hybridization buffer to the desired concentration.
-
Apply the probe solution to the coverslips.
-
Cover the coverslips to prevent evaporation.
-
Denature the probes and cellular RNA by incubating at a high temperature (e.g., 75-85°C) for 5-10 minutes.
-
Hybridize overnight at a temperature appropriate for the probe sequence (e.g., 37°C) in a humidified chamber.
-
-
Washing:
-
Wash the coverslips in a series of wash buffers at increasing stringency (e.g., decreasing SSC concentration and increasing temperature) to remove unbound probes.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI or Hoechst.
-
Briefly wash with PBS.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image using a fluorescence microscope with the appropriate filter sets.
-
Cross-Validation Workflow
To directly compare the two techniques, a cross-validation experiment can be designed. The following diagram illustrates a logical workflow for such an experiment.
Caption: Workflow for the cross-validation of AEC labeling and FISH.
Conclusion
Both this compound labeling and Fluorescence In Situ Hybridization are powerful techniques for RNA visualization. The choice between them depends on the specific research question.
-
AEC labeling is ideal for studying the dynamics of newly synthesized RNA, offering excellent temporal resolution. It provides a global view of transcriptional activity.
-
FISH is the method of choice for detecting and quantifying specific, known RNA sequences. Single-molecule FISH, in particular, offers the ability to count individual RNA molecules, providing a high level of quantitative accuracy.
A cross-validation experiment, as outlined in the workflow, would be invaluable for directly comparing the two methods and understanding their respective strengths and limitations in a specific experimental context. Such a study would provide crucial data on the signal-to-noise ratio, resolution, and quantification accuracy of AEC labeling relative to the well-established FISH technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strength in numbers: quantitative single‐molecule RNA detection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Visualization and Quantification with Single Molecule FISH (smFISH) | Bruker [bruker.com]
- 7. biocompare.com [biocompare.com]
- 8. TrueProbes: Quantitative Single-Molecule RNA-FISH Probe Design Improves RNA Detection [elifesciences.org]
- 9. TrueProbes: Quantitative Single-Molecule RNA-FISH Probe Design Improves RNA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
assessing the impact of 5-(2-Azidoethyl)cytidine on RNA localization compared to other methods
For researchers, scientists, and professionals in drug development, the precise tracking of RNA molecules within a cell is paramount to understanding gene expression, regulation, and the mechanisms of therapeutic intervention. Metabolic labeling of nascent RNA with modified nucleosides has become a powerful tool for these investigations. This guide provides an objective comparison of 5-(2-Azidoethyl)cytidine (AEC) with other established methods for RNA localization, supported by available experimental data for related compounds.
While direct experimental data for this compound (AEC) is limited in publicly available literature, its structural similarity to other azido-modified nucleosides, such as 2'-azidocytidine (2'-AzCyd), allows for an informed assessment of its potential performance and impact on RNA localization. This guide leverages data from these analogs to provide a comparative overview against widely used techniques like metabolic labeling with 5-ethynyluridine (B57126) (EU) and 4-thiouridine (B1664626) (4sU), and the imaging-based method of Fluorescence In Situ Hybridization (FISH).
Quantitative Comparison of RNA Labeling Methods
The selection of an RNA labeling strategy is contingent on the specific research question, the required sensitivity, and the tolerance of the experimental system to potential perturbations. The following table summarizes key performance indicators for AEC (extrapolated from 2'-AzCyd data), EU, 4sU, and FISH.
| Feature | This compound (AEC) (extrapolated) | 5-ethynyluridine (EU) | 4-thiouridine (4sU) | Fluorescence In Situ Hybridization (FISH) |
| Principle | Metabolic incorporation of an azido-modified cytidine (B196190) analog into nascent RNA, followed by bioorthogonal "click" chemistry. | Metabolic incorporation of an alkyne-modified uridine (B1682114) analog, followed by "click" chemistry. | Metabolic incorporation of a thio-modified uridine analog, followed by biotinylation. | Hybridization of fluorescently labeled oligonucleotide probes to specific RNA sequences in fixed cells. |
| Detection | Click chemistry with alkyne-bearing probes (e.g., fluorophores, biotin). | Click chemistry with azide-bearing probes. | Thiol-reactive biotinylation and streptavidin-based detection. | Direct fluorescence microscopy. |
| Labeling Efficiency | High, with reported incorporation of 2'-AzCyd up to 0.3% of total cytidine[1]. | High, with efficient incorporation into newly transcribed RNA[2]. | High, with efficient incorporation into nascent RNA[3]. | Not applicable (detection-based). |
| Potential for Perturbation | Expected to be low. 2'-AzCyd shows low cytotoxicity[1]. The larger azidoethyl group may have different effects. | Can perturb nuclear RNA metabolism and splicing[3]. May incorporate into DNA in some organisms[4]. | Can interfere with pre-mRNA splicing and induce a nucleolar stress response at high concentrations[3]. | Minimal for fixed cells, but fixation can alter cellular morphology and RNA accessibility. |
| Temporal Resolution | High. Allows for pulse-chase experiments to study RNA dynamics. | High. Enables pulse-chase labeling of nascent RNA. | High. Suitable for pulse-chase experiments. | Static. Provides a snapshot of RNA localization at the time of fixation. |
| Live-Cell Imaging | Potentially, using copper-free click chemistry (SPAAC)[1]. | Challenging due to the cytotoxicity of copper catalysts in traditional click chemistry; copper-free alternatives are available. | Not directly applicable for imaging, used for isolation of labeled RNA. | Not suitable for live-cell imaging. |
| Multiplexing Capability | High, through the use of different clickable fluorophores. | High, with different clickable fluorophores. | Limited. | High, using spectrally distinct fluorophores for different RNA targets. |
Experimental Methodologies
Detailed protocols are crucial for the successful implementation of RNA localization studies. Below are representative protocols for metabolic labeling with an azido-modified cytidine analog (as a proxy for AEC), and for the comparative methods.
Protocol 1: Metabolic Labeling and Detection of RNA with Azido-Modified Cytidine (AEC Proxy)
This protocol is based on the use of 2'-azidocytidine and can be adapted for AEC[1].
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Introduce this compound to the culture medium at a final concentration of 10-100 µM.
-
Incubate for a desired period (e.g., 2-24 hours) to allow for incorporation into nascent RNA.
2. RNA Isolation:
-
Harvest cells and isolate total RNA using a standard method like TRIzol extraction.
3. Bioorthogonal Ligation (Click Chemistry):
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To 1-10 µg of labeled RNA, add an alkyne-fluorophore or alkyne-biotin, copper(II) sulfate, and a copper-chelating ligand (e.g., THPTA) in a suitable buffer.
-
Initiate the reaction by adding a reducing agent like sodium ascorbate.
-
Incubate at room temperature for 30-60 minutes.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging:
-
Introduce a cyclooctyne-conjugated fluorophore to the cell culture medium following the labeling period.
-
Incubate for 1-2 hours to allow for the reaction to occur in vivo.
-
4. Analysis:
-
For fluorescently labeled RNA, proceed with imaging via fluorescence microscopy.
-
For biotinylated RNA, perform streptavidin-based affinity purification for downstream applications like sequencing.
Protocol 2: Metabolic Labeling with 5-ethynyluridine (EU)
A standard protocol for EU labeling is as follows[5]:
1. Metabolic Labeling:
-
Add 5-ethynyluridine (EU) to the cell culture medium at a final concentration of 0.1-1 mM.
-
Incubate for 1-24 hours.
2. Cell Fixation and Permeabilization (for imaging):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.5% Triton X-100.
3. Click Reaction:
-
Prepare a reaction cocktail containing an azide-fluorophore, copper(II) sulfate, and a reducing agent.
-
Incubate the fixed and permeabilized cells with the reaction cocktail for 30 minutes.
4. Imaging:
-
Wash the cells and image using fluorescence microscopy.
Protocol 3: Metabolic Labeling with 4-thiouridine (4sU)
A typical protocol for 4sU labeling and enrichment involves[6]:
1. Metabolic Labeling:
-
Add 4-thiouridine (4sU) to the culture medium at a final concentration of 100-500 µM.
-
Incubate for 1-12 hours.
2. RNA Isolation:
-
Isolate total RNA from the cells.
3. Biotinylation:
-
Biotinylate the thiol group on the incorporated 4sU using a reagent like HPDP-Biotin.
4. Enrichment:
-
Capture the biotinylated RNA using streptavidin-coated magnetic beads.
-
The enriched nascent RNA can then be used for sequencing or RT-qPCR.
Protocol 4: Fluorescence In Situ Hybridization (FISH)
A generalized protocol for single-molecule FISH (smFISH) is as follows:
1. Probe Design and Synthesis:
-
Design a set of short oligonucleotide probes that are complementary to the target RNA.
-
Synthesize and label the probes with a fluorescent dye.
2. Sample Preparation:
-
Fix cells or tissues to preserve cellular structures.
-
Permeabilize the samples to allow probe entry.
3. Hybridization:
-
Incubate the prepared samples with the fluorescently labeled probes in a hybridization buffer. This allows the probes to bind to the target RNA.
4. Washing and Imaging:
-
Wash away unbound probes.
-
Image the sample using a fluorescence microscope to visualize the localization of the target RNA.
Visualizing the Methodologies
To better illustrate the workflows and mechanisms, the following diagrams are provided.
References
- 1. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Nascent RNA 4sU labelling and enrichment [protocols.io]
comparative analysis of cytotoxicity profiles of different nucleoside analogs for RNA labeling
A Comparative Analysis of Cytotoxicity Profiles of Nucleoside Analogs for RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
The metabolic labeling of newly synthesized RNA with nucleoside analogs is a powerful technique for studying RNA dynamics, including transcription, processing, and degradation.[1][2][3] Analogs such as 5-ethynyluridine (B57126) (EU), 4-thiouridine (B1664626) (4sU), and 5-bromouridine (B41414) (BrU) are incorporated into nascent RNA transcripts and can be subsequently detected or purified.[1][4] However, the introduction of these artificial modifications can interfere with cellular processes, leading to cytotoxicity.[4][5] This guide provides a comparative analysis of the cytotoxicity profiles of commonly used nucleoside analogs, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate analog for their experimental system.
Comparative Cytotoxicity Data
The cytotoxicity of nucleoside analogs can vary significantly depending on the analog itself, its concentration, the duration of exposure, and the cell type used.[6][7][8] Incorporation of these analogs can disrupt normal DNA and RNA synthesis, interfere with RNA processing and translation, or trigger cellular stress responses, ultimately leading to cell cycle arrest, apoptosis, or necrosis.[4][9][10]
The table below summarizes publicly available data on the cytotoxicity of several nucleoside analogs. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, but direct comparisons should be made with caution as experimental conditions differ between studies.
| Nucleoside Analog | Common Abbreviation | Typical Working Concentration | Cell Line(s) | Observed Cytotoxic Effects & IC50 Values | References |
| 5-Ethynyluridine | EU | 100 µM - 1 mM | HeLa, Neurons, various mouse tissues | Can induce neurodegeneration and antimitotic effects.[11][12][13] Perturbs nuclear RNA metabolism.[13] | [11][12][13] |
| 4-Thiouridine | 4sU | 100 µM - 500 µM | mESCs, HEK293T, HeLa | Generally considered minimally perturbing at appropriate doses.[14] Cytotoxicity observed at high concentrations or with long exposure times.[7][8][15] One study found it more toxic than 5EUd and 2'AzCd.[16] | [7][8][14][16] |
| 5-Bromouridine | BrU | Not specified | Various | Generally reported to be minimally toxic.[4] | [4] |
| 2'-Azidocytidine | 2'-AzCyd | Not specified | Various | Reported to be less toxic than 4sU.[17] | [17] |
| 2'-Azidouridine | 2'-AzUd | ~1 mM | HEK293T | Found to be non-toxic when used with the UCK2 enzyme for cell-specific labeling.[16] | [16] |
| 5-Aza-2'-deoxycytidine | 5-Aza-CdR | Not specified | A-549, NIH3T3, HeLa, SiHa | A potent antitumor agent known to be highly cytotoxic.[18][19] Cytotoxicity is dose- and time-dependent.[20] | [18][19][20] |
| Novel Analogs (Example) | - | Not applicable | Caco-2, HT-29 | IC50 values ranged from 3 to 37 µM. Induced apoptosis and were less toxic to normal leukocytes.[21] | [21] |
Experimental Protocols
Accurate assessment of cytotoxicity is crucial. Below are detailed protocols for common assays used to evaluate the cellular response to nucleoside analog treatment.
Cell Viability Assays
These assays measure overall metabolic activity or membrane integrity as an indicator of the number of living cells.
a) MTT Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[22]
-
Materials : 96-well plates, nucleoside analog stock solutions, complete cell culture medium, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Procedure :
-
Seed cells in a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.[2]
-
Remove the medium and add fresh medium containing various concentrations of the nucleoside analog. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 12, 24, or 48 hours).[2][22]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add 100-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
b) Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[23]
-
Materials : 96-well plates, nucleoside analog stock solutions, serum-free culture medium, LDH assay kit (containing substrate, cofactor, and dye).
-
Procedure :
-
Seed and treat cells with nucleoside analogs as described for the MTT assay.
-
At the end of the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Determine cytotoxicity by comparing the LDH activity in the medium of treated cells to that of control cells (spontaneous release) and positive control cells (maximum release, induced by a lysis agent).
-
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of nucleoside analog-induced cytotoxicity.[9][10]
a) Annexin V Staining for Phosphatidylserine (B164497) Translocation
In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be fluorescently labeled to detect apoptotic cells.[24]
-
Materials : Annexin V-FITC (or other fluorophore), Propidium Iodide (PI) or 7-AAD for dead cell discrimination, binding buffer, flow cytometer.
-
Procedure :
-
Culture and treat cells with the nucleoside analog.
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in 1X binding buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
b) Caspase Activity Assay
Caspases are proteases that execute the apoptotic program. Assays can measure the activity of initiator caspases (e.g., caspase-8, -9) or executioner caspases (e.g., caspase-3, -7).[21]
-
Materials : Caspase activity assay kit (containing cell lysis buffer, substrate with a fluorescent or colorimetric reporter, and inhibitor).
-
Procedure :
-
Treat cells with the nucleoside analog.
-
Lyse the cells using the provided lysis buffer.
-
Add the caspase substrate to the cell lysate.
-
Incubate according to the manufacturer's protocol to allow the active caspase to cleave the substrate, releasing the reporter molecule.
-
Measure the fluorescence or absorbance using a plate reader.
-
Quantify the increase in caspase activity relative to untreated controls.
-
Cell Cycle Analysis
Nucleoside analogs can interfere with DNA replication, leading to arrest at different phases of the cell cycle.[6][25] This can be assessed by flow cytometry.
-
Materials : Ethanol (B145695) (70%, ice-cold), DNA staining solution (e.g., Propidium Iodide with RNase A), flow cytometer.
-
Procedure :
-
Culture and treat cells with the nucleoside analog for the desired time.
-
Harvest cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, wash with PBS to remove ethanol.
-
Resuspend the cell pellet in the DNA staining solution.
-
Incubate for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[26]
-
Visualizing Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a standard workflow for comparing the cytotoxicity of different nucleoside analogs.
Caption: A generalized workflow for assessing the cytotoxicity of nucleoside analogs.
Signaling Pathway: Nucleoside Analog-Induced Apoptosis
Many nucleoside analogs exert their cytotoxic effects by causing DNA damage or metabolic stress, which can trigger the intrinsic (mitochondrial) pathway of apoptosis.[9][10]
Caption: The intrinsic apoptosis pathway often activated by nucleoside analogs.
References
- 1. Metabolic RNA labeling for probing RNA dynamics in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cell-Cycle Analyses Using Thymidine Analogues in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 10. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic activity of 2',2'-difluorodeoxycytidine, 5-aza-2'-deoxycytidine and cytosine arabinoside in cells transduced with deoxycytidine kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5-Aza-2'-deoxycytidine may influence the proliferation and apoptosis of cervical cancer cells via demethylation in a dose- and time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Aberrant Apoptotic Response of Colorectal Cancer Cells to Novel Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. 凋亡分析检测 [sigmaaldrich.com]
- 25. Effect of Cell Cycle Arrest on the Activity of Nucleoside Analogues against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. revvity.com [revvity.com]
Validating Nascent RNA Purity After Enrichment with 5-(2-Azidoethyl)cytidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate analysis of newly transcribed RNA is paramount for understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs offers a powerful tool for isolating these nascent transcripts. This guide provides a comprehensive comparison of methods for enriching and validating the purity of nascent RNA, with a focus on the use of 5-(2-Azidoethyl)cytidine (AEC).
Comparison of Nascent RNA Enrichment Strategies
The selection of a nascent RNA labeling strategy depends on the specific experimental goals, cell type, and desired downstream applications. Here, we compare AEC (based on 2'-AzCyd data) with other prevalent methods: 4-thiouridine (B1664626) (4sU) labeling, 5-ethynyluridine (B57126) (EU) labeling, and Precision Run-On sequencing (PRO-seq).
| Feature | This compound (AEC) / 2'-Azidocytidine (2'-AzCyd) | 4-Thiouridine (4sU) | 5-Ethynyluridine (EU) | Precision Run-On (PRO-seq) |
| Chemical Modification | Azide group on the cytidine (B196190) | Thiol group on uridine | Alkyne group on uridine | Biotinylated NTPs incorporated into run-on transcripts |
| Enrichment Chemistry | Copper-free "click" chemistry (SPAAC) with cyclooctyne-biotin | Thiol-specific biotinylation (e.g., HPDP-biotin) and streptavidin purification | Copper-catalyzed "click" chemistry (CuAAC) with azide-biotin and streptavidin purification | Streptavidin-based purification of biotin-labeled RNA |
| Labeling Efficiency | High incorporation (0.3% of total cytidine for 2'-AzCyd)[1] | Generally high, can be cell-type dependent.[2] | Efficient incorporation. | Not applicable (direct capture of engaged polymerases) |
| Cytotoxicity | Low cytotoxicity reported for 2'-AzCyd.[1] | Can induce nucleolar stress and affect rRNA processing at high concentrations.[3][4] | Generally considered to have minimal cytotoxic effects. | Not applicable (performed on isolated nuclei) |
| Advantages | Bioorthogonal labeling, low cytotoxicity.[1] | Well-established protocols, reversible biotinylation is possible. | Highly specific and efficient click chemistry reaction. | Provides single-nucleotide resolution of active RNA polymerases.[5][6] |
| Limitations | Limited published data specifically for AEC. | Potential for cytotoxicity and effects on RNA processing.[3][4] | Copper catalyst in CuAAC can damage RNA. | Technically demanding protocol, requires a large number of cells. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are key experimental protocols for the validation of nascent RNA purity.
Protocol 1: Validation of RNA-Specific Labeling using Metabolic Inhibitors
This protocol is essential to confirm that the azido-modified cytidine analog is incorporated into RNA and not DNA.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Pre-treat cells with either an RNA polymerase II inhibitor (e.g., Actinomycin D, 1-5 µg/mL) or a DNA synthesis inhibitor (e.g., Hydroxyurea, 2 mM) for 30-60 minutes. A control group with no inhibitor should be included.
-
Add this compound (or the analog being tested) to the culture medium at the desired concentration and incubate for the determined labeling period.
-
-
RNA Extraction and Labeling Detection:
-
Harvest the cells and extract total RNA using a standard method like TRIzol.
-
Perform a "click" reaction to conjugate a fluorescent reporter (e.g., DBCO-fluorophore) to the azide-modified RNA.
-
Analyze the fluorescence signal. A significant reduction in signal in the Actinomycin D-treated group and no change in the Hydroxyurea-treated group confirms RNA-specific incorporation.
-
Protocol 2: Assessment of Nascent RNA Enrichment by RT-qPCR
This method validates the enrichment of newly synthesized, unspliced transcripts over mature, spliced mRNA.
-
Primer Design:
-
Design two sets of primers for a housekeeping gene and a gene of interest.
-
One primer set should amplify a region within an intron (to detect pre-mRNA).
-
The second primer set should amplify a region spanning an exon-exon junction (to detect mature mRNA).
-
-
RNA Fractions:
-
Collect three RNA fractions:
-
Total RNA before enrichment.
-
The enriched (nascent) RNA fraction.
-
The unenriched (pre-existing) RNA fraction.
-
-
-
Reverse Transcription and Quantitative PCR (RT-qPCR):
-
Data Analysis:
-
Calculate the ratio of intronic (unspliced) to exonic (spliced) signal for each fraction. A significantly higher ratio in the enriched fraction compared to the total and unenriched fractions indicates successful enrichment of nascent RNA.[9]
-
Mandatory Visualizations
Workflow for Nascent RNA Enrichment and Purity Validation
Caption: Experimental workflow for nascent RNA enrichment and validation.
Comparison of Nascent RNA Analysis Strategies
Caption: Logical comparison of nascent RNA analysis strategies.
References
- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRO-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
- 6. PRO-Seq [illumina.com]
- 7. Reverse Transcription Protocol (One-step Probe Detection) [sigmaaldrich.com]
- 8. mcgill.ca [mcgill.ca]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: CuAAC vs. SPAAC for Detecting 5-(2-Azidoethyl)cytidine
For researchers, scientists, and drug development professionals engaged in the study of nucleic acids, the ability to specifically and efficiently label and detect modified nucleosides is paramount. 5-(2-Azidoethyl)cytidine, a cytidine (B196190) analog bearing an azide (B81097) group, serves as a chemical reporter that can be incorporated into DNA and RNA. Its subsequent detection relies on bioorthogonal chemistry, primarily the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of these two powerful "click chemistry" reactions for this specific application.
The fundamental distinction between CuAAC and SPAAC lies in their reaction mechanism. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne for a highly efficient and regioselective reaction with an azide, forming a 1,4-disubstituted triazole. In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain, forming a triazole product. This difference in mechanism has significant implications for their performance, particularly in biological systems.
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison for the detection of azido-modified nucleosides.
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹)[1]. Rate is less affected by the steric bulk of the azide. | Slower than CuAAC, highly dependent on the cyclooctyne and azide structure (second-order rate constants can range from ~0.07 M⁻¹s⁻¹ to higher values with optimized cyclooctynes)[2][3]. |
| Biocompatibility | Limited in live cells due to the cytotoxicity of the copper catalyst. Ligands are often required to mitigate toxicity[1]. | Excellent biocompatibility as it is a catalyst-free reaction, making it ideal for in vivo and live-cell applications[2]. |
| Specificity & Yield | Generally high specificity and can achieve quantitative yields under optimized conditions[2]. | High specificity and can achieve quantitative yields[2]. |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), which can potentially damage biomolecules like RNA[2]. | Some cyclooctynes can react with thiols, leading to off-target labeling[2]. |
| Reagent Cost | Terminal alkynes, copper salts, and ligands are generally less expensive[2]. | Strained cyclooctynes can be significantly more expensive[2]. |
| Labeling Efficiency | In a comparative proteomics study, CuAAC demonstrated higher labeling efficiency and specificity than SPAAC for azido-modified glycoproteins[2]. | While generally efficient, may have lower labeling throughput compared to CuAAC in some in vitro applications[2]. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for labeling this compound-incorporated nucleic acids in a cellular context.
Protocol 1: CuAAC Labeling of this compound in Fixed Cells
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add this compound to the culture medium at a final concentration of 10-100 µM.
-
Incubate for the desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized nucleic acids.
2. Cell Fixation and Permeabilization:
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS.
3. CuAAC Reaction:
-
Prepare the click reaction cocktail fresh. For a 1 mL final volume:
-
880 µL of PBS
-
20 µL of a 50 mM CuSO₄ solution (final concentration: 1 mM)
-
50 µL of a 50 mM sodium ascorbate (B8700270) solution (freshly prepared, final concentration: 2.5 mM)
-
50 µL of a 10 mM alkyne-fluorophore solution in DMSO (final concentration: 0.5 mM)
-
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
4. Washing and Imaging:
-
Wash cells three times with PBS containing 0.05% Tween-20.
-
Counterstain with a nuclear stain (e.g., DAPI) if desired.
-
Mount the coverslip and image using fluorescence microscopy.
Protocol 2: SPAAC Labeling of this compound in Live Cells
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add this compound to the culture medium at a final concentration of 10-100 µM.
-
Incubate for the desired period (e.g., 4-24 hours).
2. SPAAC Reaction:
-
Prepare the SPAAC labeling solution. Dilute a stock solution of a strained cyclooctyne-fluorophore (e.g., DBCO-fluorophore) in pre-warmed complete culture medium to a final concentration of 5-20 µM.
-
Remove the medium containing this compound and wash the cells twice with pre-warmed PBS.
-
Add the SPAAC labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
3. Washing and Imaging:
-
Wash the cells three times with pre-warmed PBS.
-
Add fresh culture medium or an imaging buffer.
-
Image the live cells using fluorescence microscopy.
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: Mechanism of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for detecting this compound.
Conclusion and Recommendations
The decision between CuAAC and SPAAC for detecting this compound is highly dependent on the experimental context.
CuAAC is the preferred method for:
-
Fixed-cell imaging and in vitro applications where biocompatibility is not a primary concern.
-
Experiments where maximal labeling efficiency and speed are critical.
-
Projects with tighter budget constraints , as the reagents are generally more affordable.
SPAAC is the superior choice for:
-
Live-cell imaging and in vivo studies where the cytotoxicity of copper is prohibitive.
-
Experiments on sensitive cell types or those requiring long-term observation.
-
Applications where the introduction of a metal catalyst could interfere with downstream processes.
For researchers aiming to detect this compound, a careful evaluation of the experimental goals, sample type, and available resources will guide the selection of the most appropriate click chemistry approach. For many cellular and molecular biology applications, the biocompatibility of SPAAC makes it the more versatile and often necessary choice, despite its generally slower kinetics and higher reagent cost.
References
Evaluating the Specificity of 5-(2-Azidoethyl)cytidine for RNA Polymerase II Transcripts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability to specifically label and isolate nascent transcripts synthesized by RNA polymerase II (Pol II) is crucial for understanding the dynamics of gene expression. This guide provides a framework for evaluating the specificity of a novel RNA labeling compound, 5-(2-Azidoethyl)cytidine (AEC), for Pol II transcripts. Due to the limited availability of direct experimental data for AEC, this document establishes a comparative analysis with well-characterized, commercially available alternatives for metabolic RNA labeling. We will explore the methodologies to assess polymerase specificity and provide the necessary experimental context for such an evaluation.
Comparison of Metabolic Labeling Reagents for Nascent RNA
The choice of a metabolic labeling reagent is critical and depends on the experimental goals, cell type, and desired downstream applications. An ideal reagent for studying Pol II transcription should exhibit high incorporation efficiency into Pol II transcripts with minimal off-target labeling of RNA synthesized by other polymerases (Pol I and Pol III) and low cellular toxicity. The following table summarizes the key characteristics of established metabolic labeling reagents, providing a benchmark against which a novel compound like AEC can be evaluated.
| Parameter | 5-Ethynyluridine (5-EU) | 4-thiouridine (4sU) | 5-Bromouridine (BrU) | 2'-Azidocytidine (2'-AzCyd) | This compound (AEC) |
| Chemical Handle | Alkyne | Thiol | Bromo | Azide | Azide |
| Detection Method | Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition | Thiol-specific biotinylation; induced mutations in RNA-seq | Immunoprecipitation with anti-BrdU antibodies | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reported Polymerase Specificity | Incorporated by Pol I, II, and III.[1][2] | Incorporated by Pol I, II, and III.[1][2] | Incorporated by Pol I, II, and III.[1][2] | Primarily incorporated into ribosomal RNA by Pol I.[3][4][5] | To be determined |
| Advantages | High labeling efficiency; versatile for imaging and sequencing.[6][7] | Well-established for RNA turnover studies; can induce mutations for sequencing.[8] | Long history of use; specific antibodies available for detection.[8][9] | Enables copper-free click chemistry, reducing cytotoxicity.[3] | Potentially allows for copper-free click chemistry. |
| Limitations | CuAAC can be cytotoxic and can degrade RNA.[8] | Biotinylation can be inefficient; potential for off-target reactions. | Antibody-based purification can have higher background. | Shows strong bias for Pol I transcripts.[3][4][5] | Specificity and efficiency are unknown. |
| Typical Labeling Concentration | 0.1 - 1 mM[7] | 100 - 500 µM | 100 - 500 µM | 50 - 200 µM | To be determined |
| Common Downstream Applications | Nascent RNA capture, sequencing (e.g., Click-iT Nascent RNA Capture Kit), imaging.[6][10][11][12] | Pulse-chase experiments, RNA stability analysis (e.g., 4sU-seq). | Nascent RNA sequencing (e.g., Bru-seq), pulse-chase analysis.[13][14][15][16] | Cell- and polymerase-selective labeling.[3][4][5] | To be determined |
Experimental Protocols for Evaluating RNA Polymerase II Specificity
To assess the specificity of a novel labeling reagent like this compound (AEC) for RNA polymerase II transcripts, a series of experiments are required. The following protocols outline a general workflow for this evaluation.
Metabolic Labeling of Nascent RNA
-
Cell Culture: Plate cells of interest (e.g., HEK293T, HeLa) at an appropriate density and allow them to adhere overnight.
-
Labeling: Add the metabolic labeling reagent (e.g., AEC, or a control like 5-EU) to the culture medium at a range of concentrations (e.g., 10 µM to 1 mM). Incubate for a defined period (e.g., 30 minutes to 4 hours).
-
RNA Isolation: Following incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.
Polymerase-Specific Inhibition
To determine which RNA polymerase incorporates the label, cells are pre-treated with specific inhibitors before the addition of the labeling reagent.
-
Inhibitor Treatment:
-
RNA Polymerase I: Treat cells with a low concentration of Actinomycin D (e.g., 0.04 µg/mL) or CX-5461.
-
RNA Polymerase II: Treat cells with α-amanitin (e.g., 50 µg/mL) or DRB (5,6-Dichlorobenzimidazole 1-β-D-ribofuranoside).
-
RNA Polymerase III: Treat cells with a high concentration of α-amanitin (e.g., 200 µg/mL) or ML-60218.
-
-
Metabolic Labeling: After inhibitor pre-treatment, add the labeling reagent in the continued presence of the inhibitor and incubate.
-
RNA Isolation: Isolate total RNA as described above.
Labeled RNA Detection and Quantification
For azide-modified nucleosides like AEC, detection is typically achieved through click chemistry.
-
Click Chemistry Reaction:
-
Copper-Free (SPAAC): In a tube, mix the isolated RNA with a cyclooctyne-containing dye (e.g., DBCO-fluorophore) in a suitable buffer. Incubate at room temperature. This method is preferred for live-cell imaging due to the cytotoxicity of copper.[7][8]
-
Copper-Catalyzed (CuAAC): Mix the RNA with an alkyne-fluorophore or alkyne-biotin, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate. Note that copper can cause RNA degradation.[8]
-
-
Quantification:
-
Fluorophore-based: Measure the fluorescence intensity using a microplate reader or visualize by running the RNA on a denaturing agarose (B213101) gel and imaging.
-
Biotin-based: The biotinylated RNA can be captured on streptavidin-coated magnetic beads. The amount of captured RNA can be quantified by qRT-PCR for specific Pol I, II, and III transcripts (e.g., 18S rRNA for Pol I, ACTB mRNA for Pol II, and 5S rRNA for Pol III).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for metabolic labeling of nascent RNA with this compound.
Caption: Experimental workflow to determine the RNA polymerase specificity of a novel labeling reagent.
Caption: Key components of the RNA Polymerase II pre-initiation complex at a promoter.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Cell- and polymerase-selective metabolic labeling of cellular RNA with 2'-azidocytidine. | Semantic Scholar [semanticscholar.org]
- 5. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. citeab.com [citeab.com]
- 11. sahoury.com [sahoury.com]
- 12. Invitrogen Click-iT Nascent RNA Capture Kit, for gene expression analysis 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
